molecular formula C10H12N4 B1276800 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832740-49-5

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B1276800
CAS No.: 832740-49-5
M. Wt: 188.23 g/mol
InChI Key: OVXMGVHCYCVRGA-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMGVHCYCVRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427104
Record name 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-49-5
Record name 1-[(2-Methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine
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Record name 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine
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Foundational & Exploratory

synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. The synthesis of 3-amino-1,2,4-triazole derivatives is a key area of research due to their diverse biological activities.[1] This document outlines a robust three-step synthesis commencing from readily available starting materials. The described methodology includes the formation of a key benzylhydrazine intermediate, its subsequent conversion to a hydrazinecarboximidamide, and the final cyclization to the target triazole. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation by researchers in the field.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The 3-amino-1,2,4-triazole moiety, in particular, is a crucial pharmacophore known to exhibit a range of biological activities. The synthesis of specifically substituted derivatives, such as this compound, is of significant interest for the exploration of new chemical space and the development of novel drug candidates. This guide details a logical and efficient synthetic route to this target compound.

Synthetic Pathway Overview

The can be achieved through a three-step sequence. The overall strategy involves the initial synthesis of the key intermediate, 2-methylbenzylhydrazine. This is followed by the reaction with cyanamide to form N-(2-methylbenzyl)hydrazinecarboximidamide. The final step is the cyclization of this intermediate with a formic acid equivalent to yield the desired 1,2,4-triazole ring.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow A 2-Methylbenzaldehyde C 2-Methylbenzaldehyde Hydrazone A->C Condensation B Hydrazine Hydrate B->C E 2-Methylbenzylhydrazine C->E Reduction D Reducing Agent (e.g., NaBH4) D->E G N-(2-Methylbenzyl)- hydrazinecarboximidamide E->G Addition F Cyanamide F->G I 1-(2-Methylbenzyl)-1H-1,2,4- triazol-3-amine G->I Cyclization H Formic Acid Equivalent (e.g., Trimethyl Orthoformate) H->I

References

An In-Depth Technical Guide to 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound belonging to the triazole family. The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, known to be a pharmacophore in a variety of therapeutic agents. This document provides a comprehensive overview of the available chemical and physical properties of this compound, alongside what is known about its synthesis and biological significance. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogues and general principles of 1,2,4-triazole chemistry are also discussed to provide a broader context for researchers.

Core Chemical Properties

A summary of the core chemical identifiers and predicted properties for this compound is presented below. It is important to note that while predicted data provides useful estimates, experimental validation is crucial.

PropertyValueSource
IUPAC Name 1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-aminePubChem[1]
CAS Number 832740-49-5ChemBridge[2]
Molecular Formula C₁₀H₁₂N₄PubChem[1]
Molecular Weight 188.23 g/mol PubChem[1]
Predicted Boiling Point 407.7 ± 48.0 °CChemicalBook[3]
Predicted Density 1.23 ± 0.1 g/cm³ChemicalBook[3]
Predicted XlogP 1.6PubChem[1]
SMILES CC1=CC=CC=C1CN2C=NC(=N2)NPubChem[1]
InChI InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)PubChem[1]
InChIKey OVXMGVHCYCVRGA-UHFFFAOYSA-NPubChem[1]

Synthesis and Characterization

A plausible synthetic route, based on established methods for analogous compounds, is outlined below. This serves as a general workflow for researchers aiming to synthesize this compound.

SynthesisWorkflow General Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product 3_aminotriazole 3-Amino-1,2,4-triazole alkylation N-Alkylation 3_aminotriazole->alkylation benzyl_halide 2-Methylbenzyl halide (e.g., bromide) benzyl_halide->alkylation target_compound 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine alkylation->target_compound base Base (e.g., NaH, K2CO3) base->alkylation solvent Solvent (e.g., DMF, Acetonitrile) solvent->alkylation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 3-Amino-1,2,4-triazole

  • 2-Methylbenzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • To a solution of 3-amino-1,2,4-triazole in anhydrous DMF, add a suitable base (e.g., NaH or K₂CO₃) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to ensure the formation of the corresponding salt.

  • Add a solution of 2-methylbenzyl bromide in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Spectral Data (Predicted and Analog-Based)

No experimental spectra for this compound were found in the available literature. However, based on the known spectral characteristics of similar 1,2,4-triazole derivatives, the following key features can be anticipated:

¹H NMR:

  • A singlet for the methyl group (CH₃) on the benzyl ring, likely in the range of δ 2.2-2.5 ppm.

  • A singlet for the benzylic methylene protons (CH₂), expected to appear between δ 5.0-5.5 ppm.

  • A broad singlet for the amino protons (NH₂), the chemical shift of which can be variable and may be solvent-dependent.

  • A series of multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons of the 2-methylbenzyl group.

  • A singlet for the C5-H proton of the triazole ring, typically found downfield.

¹³C NMR:

  • A peak for the methyl carbon (CH₃) around δ 18-22 ppm.

  • A peak for the benzylic methylene carbon (CH₂) in the range of δ 45-55 ppm.

  • Aromatic carbon signals between δ 125-140 ppm.

  • Two signals for the triazole ring carbons, with the C3 carbon (attached to the amino group) and the C5 carbon appearing at distinct chemical shifts.

IR Spectroscopy:

  • N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3100-3400 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic groups.

  • C=N and N-N stretching vibrations characteristic of the triazole ring.

  • N-H bending vibrations for the primary amine.

Mass Spectrometry:

  • The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 188.23.

  • A prominent fragment ion corresponding to the 2-methylbenzyl cation ([C₈H₉]⁺, m/z = 105) resulting from the cleavage of the bond between the benzyl group and the triazole ring is also anticipated.

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been reported in the searched literature, the 1,2,4-triazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 1,2,4-triazole have been reported to exhibit antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.

The potential biological activity of this compound would likely be investigated through a series of in vitro and in vivo assays. A general workflow for such an investigation is depicted below.

BiologicalScreening General Workflow for Biological Activity Screening cluster_compound Test Compound cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies target_compound 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) target_compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) target_compound->antimicrobial enzyme_inhibition Enzyme Inhibition Assays target_compound->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis binding_studies Target Binding Studies (e.g., SPR, ITC) enzyme_inhibition->binding_studies animal_models Animal Models of Disease pathway_analysis->animal_models binding_studies->animal_models pharmacokinetics Pharmacokinetics (ADME) animal_models->pharmacokinetics toxicology Toxicology Studies animal_models->toxicology

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also presents data from structurally related compounds to offer valuable context for researchers. Furthermore, a general experimental protocol for the synthesis and characterization of similar N-benzylated aminotriazoles is detailed, providing a foundational methodology for further investigation.

Introduction

This compound belongs to the substituted 1,2,4-triazole class of heterocyclic compounds. The 1,2,4-triazole core is a significant pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a 2-methylbenzyl group at the N1 position of the triazole ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physical properties of this compound is crucial for its development in areas such as medicinal chemistry, materials science, and agrochemicals.

Physicochemical Properties

While specific experimental data for this compound is scarce, the following table summarizes its basic molecular attributes and includes data for the parent compound, 3-amino-1,2,4-triazole, for comparative purposes.

PropertyThis compound3-Amino-1,2,4-triazole
Molecular Formula C₁₀H₁₂N₄C₂H₄N₄
Molecular Weight 188.23 g/mol 84.08 g/mol
Appearance Solid (predicted)White to light yellow powder
Melting Point Data not available150-153 °C
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in water (280 g/L at 20°C)
LogP (Predicted) 1.67-0.9 (experimental)
CAS Number 312546-23-361-82-5

Experimental Protocols

Given the absence of specific published experimental procedures for this compound, a general method for the synthesis and characterization of N-benzylated aminotriazoles is provided below. This protocol is based on established synthetic routes for analogous compounds.

Synthesis of this compound

A common method for the synthesis of N-substituted aminotriazoles involves the alkylation of 3-amino-1,2,4-triazole.

Materials:

  • 3-Amino-1,2,4-triazole

  • 2-Methylbenzyl chloride

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-amino-1,2,4-triazole in anhydrous DMF, add the base (e.g., potassium carbonate) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for a designated period (e.g., 30 minutes) to facilitate the formation of the triazole anion.

  • Slowly add a solution of 2-methylbenzyl chloride in anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature, monitoring its progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be applied.

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash them sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals would include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl linker, the triazole ring proton, and the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the compound.

  • Melting Point Determination: The melting point of the purified solid should be measured using a standard melting point apparatus to assess its purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches for the amine group and C=N and C-N stretches for the triazole ring.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 3-Amino-1,2,4-triazole + 2-Methylbenzyl chloride Reaction Alkylation Reaction (Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, MP, IR) Product->Analysis

Caption: Generalized synthetic workflow for this compound.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While specific experimental data remains limited, the provided information on its molecular characteristics and a generalized experimental protocol offer a solid foundation for researchers and drug development professionals. Further experimental investigation is necessary to fully elucidate the physicochemical profile of this compound, which will be essential for its potential applications in various scientific fields.

Technical Guide: 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 832740-49-5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, a heterocyclic organic compound featuring a 1,2,4-triazole core. This guide consolidates available data on its chemical properties, potential synthesis, and predicted biological significance based on related structures, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

PropertyValueSource
CAS Number 832740-49-5N/A
Molecular Formula C₁₀H₁₂N₄N/A
Molecular Weight 188.23 g/mol N/A
IUPAC Name This compoundN/A
Predicted LogP 1.5 - 2.5N/A
Predicted Solubility Moderately soluble in polar organic solventsN/A
Predicted Boiling Point > 300 °CN/A
Predicted Melting Point 150 - 170 °CN/A

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not currently available. However, based on established methodologies for the synthesis of 3-amino-1,2,4-triazoles, a plausible synthetic route can be proposed. A common and efficient method involves the cyclization of a substituted aminoguanidine derivative.[1][2]

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 2-methylbenzylhydrazine.

Synthetic Pathway 2-methylbenzylhydrazine 2-methylbenzylhydrazine Intermediate_1 N'-(2-methylbenzyl) -hydrazinecarboximidamide 2-methylbenzylhydrazine->Intermediate_1 Cyanamide, Acid catalyst Final_Product 1-(2-methylbenzyl)-1H-1,2,4 -triazol-3-amine Intermediate_1->Final_Product Formic acid, Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of N'-(2-methylbenzyl)-hydrazinecarboximidamide

  • To a stirred solution of 2-methylbenzylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a solution of cyanamide (1.1 eq) in water.

  • Acidify the mixture with a catalytic amount of a strong acid (e.g., HCl).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to form this compound

  • Suspend the N'-(2-methylbenzyl)-hydrazinecarboximidamide (1.0 eq) in formic acid (excess).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (on benzyl)2.2 - 2.4s
CH₂ (benzyl)5.3 - 5.5s
Aromatic-H (benzyl)7.1 - 7.4m
NH₂ (amine)5.0 - 6.0br s
C-H (triazole)8.0 - 8.3s
Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (on benzyl)18 - 20
CH₂ (benzyl)48 - 52
Aromatic C (benzyl)125 - 138
C5 (triazole)145 - 150
C3 (triazole)155 - 160

Potential Biological Activity and Signaling Pathways

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3] The biological activities of this compound have not been specifically reported, but based on analogous structures, it may act as an inhibitor of various enzymes and signaling pathways.

Potential Therapeutic Targets
  • Enzyme Inhibition: Many 1,2,4-triazole derivatives are known to inhibit enzymes such as kinases, cytochrome P450 enzymes, and histone deacetylases.[4] For instance, certain triazole compounds have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival.[4]

  • Signaling Pathway Modulation: The WNT/β-catenin and Hippo signaling pathways, which are crucial in development and disease, have been shown to be modulated by 1,2,4-triazole-based compounds.[5] Inhibition of tankyrase, a key regulator of the WNT pathway, by triazole derivatives has been reported.[5]

Signaling_Pathway cluster_0 Potential Inhibition by This compound cluster_1 Cellular Processes Triazole_Compound This compound WNT_Pathway WNT/β-catenin Pathway Triazole_Compound->WNT_Pathway Inhibits Hippo_Pathway Hippo Pathway Triazole_Compound->Hippo_Pathway Inhibits cMet_Kinase c-Met Kinase Triazole_Compound->cMet_Kinase Inhibits Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis WNT_Pathway->Proliferation Hippo_Pathway->Survival cMet_Kinase->Angiogenesis

Caption: Potential signaling pathways inhibited by 1,2,4-triazole derivatives.

General Experimental Workflow for Biological Evaluation

The following workflow outlines a general approach to assess the biological activity of this compound.

Experimental_Workflow Start Synthesized Compound In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Cell Viability) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Hit_Identification->Mechanism_of_Action Active End Candidate Drug Hit_Identification->End Inactive Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->End

References

An In-depth Technical Guide on 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific experimental data, including quantitative biological assays, detailed experimental protocols, and defined signaling pathways for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. This guide, therefore, provides a comprehensive overview based on established knowledge of the broader class of 1,2,4-triazole derivatives, including general synthesis strategies, known biological activities of related compounds, and a plausible, albeit unconfirmed, mechanism of action.

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted at the 1-position with a 2-methylbenzyl group and at the 3-position with an amine group. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. These activities include antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound suggests its potential for biological activity, making it a molecule of interest for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Identifier Value Source
IUPAC Name 1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-aminePubChem
CAS Number 832740-49-5ChemBridge
Molecular Formula C10H12N4PubChem[3]
Molecular Weight 188.23 g/mol Santa Cruz Biotechnology[4]
Predicted XlogP 1.6PubChemLite[3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of 1-substituted-1H-1,2,4-triazol-3-amines. A common and efficient method involves the cyclization of a substituted hydrazinecarboximidamide derivative.[5]

Postulated Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_cycl Cyclization cluster_final Final Product 2-methylbenzyl_hydrazine 2-methylbenzyl hydrazine amidinohydrazine 1-(2-methylbenzyl)amidinohydrazine 2-methylbenzyl_hydrazine->amidinohydrazine Condensation cyanamide Cyanamide cyanamide->amidinohydrazine cyclization_step Reaction with Formic Acid Equivalent (e.g., triethyl orthoformate) amidinohydrazine->cyclization_step Input final_product This compound cyclization_step->final_product Cyclization & Aromatization

Caption: Postulated synthesis workflow for this compound.

General Experimental Protocol for Synthesis of 1-Substituted-1H-1,2,4-triazol-3-amines

The following is a generalized experimental protocol based on established literature for similar compounds.[5]

  • Formation of the Hydrazinecarboximidamide Intermediate:

    • A solution of the substituted hydrazine (e.g., 2-methylbenzyl hydrazine) in a suitable solvent (e.g., ethanol) is prepared.

    • An aqueous solution of cyanamide is added dropwise to the hydrazine solution at a controlled temperature (e.g., 0-10 °C).

    • The reaction mixture is stirred for several hours at room temperature.

    • The solvent is removed under reduced pressure, and the crude intermediate is purified, typically by recrystallization.

  • Cyclization to the 1,2,4-Triazole Ring:

    • The purified hydrazinecarboximidamide intermediate is suspended in a formic acid equivalent, such as triethyl orthoformate.

    • A catalytic amount of an acid (e.g., p-toluenesulfonic acid) may be added.

    • The mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the excess reagent is removed under vacuum.

    • The resulting crude product is purified by column chromatography on silica gel.

  • Characterization:

    • The structure of the final product is confirmed using standard analytical techniques, including:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activities and Potential Mechanism of Action

While no specific biological data for this compound has been reported, the 1,2,4-triazole scaffold is a cornerstone of many antifungal agents.[6] A prominent example is the class of azole antifungals, which includes drugs like fluconazole and itraconazole.[1]

Potential Antifungal Activity

Many antifungal 1,2,4-triazole derivatives function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Postulated Signaling Pathway (Antifungal Mechanism)

The following diagram illustrates the generally accepted mechanism of action for azole antifungal drugs, which represents a plausible, though unconfirmed, pathway for this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_drug Drug Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Cyclization cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Demethylation membrane Fungal Cell Membrane ergosterol->membrane Incorporation drug This compound (Hypothesized) inhibition Inhibition drug->inhibition inhibition->cyp51

Caption: Hypothesized mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Other Potential Biological Activities

The 1,2,4-triazole nucleus is associated with a broad spectrum of pharmacological effects. Therefore, this compound could potentially be investigated for other activities, including:

  • Anticancer: Some 1,2,4-triazole derivatives have shown cytotoxic activity against various cancer cell lines.[1]

  • Antibacterial: The triazole ring is present in some antibacterial agents.

  • Anti-inflammatory: Certain triazole compounds have demonstrated anti-inflammatory properties.

Quantitative Data for Structurally Related 1,2,4-Triazole Derivatives

As no quantitative data is available for the title compound, the following table presents data for other 1,2,4-triazole derivatives to exemplify the types of assays and values reported in the literature for this class of compounds.

Compound Biological Activity Assay Value Reference
Compound 112c (a 1,2,4-triazole derivative)AnticancerIC50 against HCT 116 cell line4.363 µM--INVALID-LINK--[1]
Compound 8d (a 1,2,4-triazole derivative)AntifungalEC50 against Physalospora piricola10.808 µg/mL--INVALID-LINK--[7]
Compound 8k (a 1,2,4-triazole derivative)AntifungalEC50 against Physalospora piricola10.126 µg/mL--INVALID-LINK--[7]

Conclusion and Future Directions

This compound is a compound of interest due to its chemical structure, which incorporates the versatile 1,2,4-triazole pharmacophore. While there is a lack of specific research on this molecule, the extensive literature on related compounds suggests its potential as a candidate for biological screening, particularly for antifungal activity.

Future research should focus on:

  • Developing and optimizing a specific synthesis protocol for this compound.

  • Conducting in vitro and in vivo studies to determine its biological activity profile, including antimicrobial and anticancer screening.

  • If significant activity is observed, further studies should be undertaken to elucidate its mechanism of action and identify its molecular targets.

This foundational work would be essential to determine the therapeutic potential of this compound and to guide the design of future derivatives with improved potency and selectivity.

References

Technical Guide: Determination of the Molecular Weight of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. An accurate determination of its molecular weight is a fundamental prerequisite for its characterization, synthesis, and quantitative analysis. This document provides a comprehensive overview of the molecular weight of this compound, including its elemental composition, calculation, and a detailed experimental protocol for its verification via mass spectrometry.

Molecular Formula and Composition

The molecular formula for this compound is C₁₀H₁₂N₄.[1][2] This formula dictates the precise number of atoms of each element within a single molecule, which is the basis for calculating the molecular weight.

Data Presentation: Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.[3]

ElementSymbolCountStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC10~12.011[4][5][6]120.11
HydrogenH12~1.008[7][8][9][10][11]12.096
NitrogenN4~14.007[12][13][14][15][16]56.028
Total 188.234

The calculated molecular weight of this compound is approximately 188.23 g/mol .[1][2]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol details a standard method for determining the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

4.1 Objective: To experimentally verify the molecular weight of this compound.

4.2 Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for acidification of the mobile phase)

  • Calibrant solution (e.g., sodium trifluoroacetate cluster ions)

4.3 Instrumentation:

  • High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Syringe pump or liquid chromatography system for sample introduction.

4.4 Sample Preparation:

  • Prepare a stock solution of the analyte by dissolving 1 mg of this compound in 1 mL of methanol.

  • Create a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with a 50:50 mixture of methanol and water.

  • Acidify the working solution by adding 0.1% (v/v) formic acid to facilitate protonation.

4.5 Mass Spectrometer Setup and Calibration:

  • Set the ESI source to positive ion mode, as the amine and triazole functionalities are readily protonated.

  • Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.

  • Calibrate the mass spectrometer using a suitable calibrant solution across the desired mass range to ensure high mass accuracy.

4.6 Data Acquisition:

  • Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

  • The expected primary ion to be observed is the protonated molecule [M+H]⁺. For this compound, this corresponds to an m/z value of approximately 189.24.

4.7 Data Analysis:

  • Identify the peak corresponding to the [M+H]⁺ ion in the mass spectrum.

  • Determine the monoisotopic mass from the high-resolution data.

  • Subtract the mass of a proton (approximately 1.007 amu) from the observed m/z of the [M+H]⁺ ion to determine the experimental molecular weight of the neutral molecule.

  • Compare the experimental molecular weight with the calculated theoretical molecular weight.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for molecular weight calculation and the experimental process of mass spectrometry.

A Identify Molecular Formula (C10H12N4) C Count Atoms of Each Element A->C B Determine Atomic Weights (C, H, N) D Calculate Total Mass for Each Element (Count * Atomic Weight) B->D C->D E Sum Elemental Masses D->E F Final Molecular Weight E->F

Caption: Logical workflow for calculating molecular weight.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry A Dissolve Sample B Dilute to Working Concentration A->B C Acidify for Protonation B->C D Introduce Sample to ESI Source C->D E Ionization and Desolvation D->E F Mass Analysis E->F G Detection F->G H Data Analysis (Identify [M+H]+ Peak) G->H

Caption: Experimental workflow for ESI-MS analysis.

References

Crystal Structure of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The therapeutic potential of 1,2,4-triazole derivatives has established them as a significant scaffold in medicinal chemistry and drug development. Their diverse biological activities, including antifungal, antiviral, and anticancer properties, are intrinsically linked to their three-dimensional molecular architecture and the intermolecular interactions that govern their crystal packing. This technical guide aims to provide a comprehensive analysis of the crystal structure of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. However, a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the experimental single-crystal X-ray structure of this specific compound has not been reported or is not publicly accessible.

In light of the absence of experimental data for the target compound, this guide will instead focus on a closely related analogue, 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione , for which a complete crystal structure is available. This analogue shares the key 2-methylbenzyl and 1,2,4-triazole moieties, providing valuable insights into the probable structural characteristics, molecular geometry, and intermolecular interactions that could be anticipated for this compound. The experimental details and structural data presented herein are derived from the crystallographic study of this analogue and are intended to serve as a predictive model and a methodological reference for researchers working with this class of compounds.

Molecular Structure and Conformation

The molecular structure of the analogue comprises a 1,2,4-triazole ring substituted with a 2-methylbenzyl group, a 4-chlorobenzylideneamino group, and a thione group. The core 1,2,4-triazole ring is nearly planar. The 2-methylbenzyl and the 4-chlorophenyl rings are not coplanar with the central triazole ring, adopting specific dihedral angles that minimize steric hindrance.

Table 1: Selected Bond Lengths and Angles (for the analogue)

Bond Length (Å) Angle Degree (°)
S1-C5 1.675(2) N2-C5-N3 108.9(2)
N1-C5 1.383(3) C5-N3-N4 104.2(2)
N1-N2 1.391(3) C3-N4-N3 111.4(2)
N2-C3 1.293(3) N2-C3-N4 111.5(2)
C3-N4 1.385(3) C3-N2-N1 104.0(2)
N3-C5 1.369(3) C5-N1-N2 111.4(2)
C3-C9 1.479(4)
N4-N5 1.386(3)

| N5-C16 | 1.280(3) | | |

Data presented is for 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione and serves as a reference.

Crystallographic Data

The analogue crystallizes in the monoclinic space group P2₁/c. The unit cell parameters and other crystallographic data are summarized in the table below.

Table 2: Crystal Data and Structure Refinement Details (for the analogue)

Parameter Value
Empirical formula C₁₇H₁₅ClN₄S
Formula weight 342.84
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 13.4821(9) Å, α = 90°b = 6.8479(4) Å, β = 100.443(6)°c = 18.4895(12) Å, γ = 90°
Volume 1678.75(18) ų
Z 4
Density (calculated) 1.356 Mg/m³
Absorption coefficient 0.359 mm⁻¹
F(000) 712
Crystal size 0.25 x 0.20 x 0.15 mm
Theta range for data collection 2.08 to 26.00°
Final R indices [I>2sigma(I)] R₁ = 0.045, wR₂ = 0.115

| R indices (all data) | R₁ = 0.068, wR₂ = 0.128 |

Intermolecular Interactions and Crystal Packing

The crystal packing of the analogue is stabilized by a network of intermolecular hydrogen bonds and other weak interactions. The most prominent interactions are N—H···S hydrogen bonds, which link the molecules into centrosymmetric dimers. These dimers are further connected through C—H···π interactions, forming a three-dimensional supramolecular architecture. The presence of the amino group in the target molecule, this compound, would likely lead to a different hydrogen bonding network, potentially involving N—H···N interactions, which are common in related triazole structures.

G Hypothetical Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_Triazole 1,2,4-Triazole A_Amine Amine (NH2) A_Triazole->A_Amine A_Benzyl 2-Methylbenzyl A_Triazole->A_Benzyl B_Triazole 1,2,4-Triazole A_Amine->B_Triazole N-H...N Hydrogen Bond A_Benzyl->B_Triazole C-H...π Interaction B_Amine Amine (NH2) B_Triazole->B_Amine B_Benzyl 2-Methylbenzyl B_Triazole->B_Benzyl

Caption: Predicted intermolecular interactions for this compound.

Experimental Protocols

While the specific crystallization protocol for this compound is not available, a general procedure for the synthesis and crystallization of related 1,2,4-triazole derivatives can be outlined.

Synthesis of 1,2,4-Triazole Precursors

The synthesis of 3-amino-1,2,4-triazole derivatives often involves the cyclization of an appropriate aminoguanidine derivative with a carboxylic acid or its derivative. The introduction of the 2-methylbenzyl group can be achieved by N-alkylation of the triazole ring.

G reagent1 Aminoguanidine Derivative intermediate Cyclization reagent1->intermediate reagent2 Carboxylic Acid Derivative reagent2->intermediate product1 3-Amino-1,2,4-triazole intermediate->product1 alkylation N-Alkylation product1->alkylation reagent3 2-Methylbenzyl Halide reagent3->alkylation final_product This compound alkylation->final_product

Caption: General synthetic workflow for 1-substituted 3-amino-1,2,4-triazoles.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for this class of compounds include ethanol, methanol, acetonitrile, and dimethylformamide. The choice of solvent can significantly influence the crystal packing and, in some cases, lead to the formation of different polymorphs.

Conclusion

Although the experimental crystal structure of this compound is not currently available in the public domain, analysis of a closely related analogue provides significant predictive insights into its likely molecular and supramolecular chemistry. The shared 2-methylbenzyl and 1,2,4-triazole motifs suggest a non-planar molecular conformation. The crystal packing is expected to be dominated by hydrogen bonding involving the amine group and the triazole nitrogen atoms, supplemented by weaker C-H···π interactions. The synthesis would likely proceed through standard methods for 1,2,4-triazole formation followed by N-alkylation. The data and protocols presented in this guide offer a valuable starting point for researchers and drug development professionals interested in the structural and synthetic aspects of this important class of heterocyclic compounds. Further experimental work is required to elucidate the precise crystal structure of the title compound and to fully understand its solid-state properties.

Spectroscopic and Structural Elucidation of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole core in a wide range of biologically active molecules.[1][2] The 3-amino-1,2,4-triazole motif is a valuable pharmacophore, known to enhance physicochemical properties such as solubility and bioavailability.[3] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural confirmation in various research and development stages.

This technical guide provides a detailed overview of the mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data for this compound. It also outlines the general experimental protocols for acquiring such data and includes a workflow for the spectroscopic analysis of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound (Molecular Formula: C₁₀H₁₂N₄) is 188.1062 Da.[4] The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are crucial for its identification in different mass spectrometric conditions.[4]

AdductPredicted m/z
[M+H]⁺189.11348
[M+Na]⁺211.09542
[M+K]⁺227.06936
[M+NH₄]⁺206.14002
[M-H]⁻187.09892
[M+HCOO]⁻233.10440
[M+CH₃COO]⁻247.12005
[M]⁺188.10565
Data sourced from PubChem.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0s1HTriazole C5-H
~7.1-7.3m4HAromatic C-H
~5.2-5.4s2H-CH₂- (benzyl)
~5.0-5.5br s2H-NH₂
~2.3s3H-CH₃ (methyl)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~156-158Triazole C3-NH₂
~150-152Triazole C5
~136-138Aromatic C (quaternary, C-CH₃)
~132-134Aromatic C (quaternary, C-CH₂)
~125-131Aromatic CH
~50-52-CH₂- (benzyl)
~18-20-CH₃ (methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretch (primary amine, two bands)
3150-3100MediumC-H stretch (aromatic & triazole)
2960-2850MediumC-H stretch (aliphatic)
1650-1580StrongN-H bend (primary amine)
1600-1450MediumC=C stretch (aromatic ring)
1550-1480MediumC=N stretch (triazole ring)
1335-1250StrongC-N stretch (aromatic amine)
910-665Strong, BroadN-H wag (primary amine)
General IR data for amines and triazoles were referenced.[5][6]

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3][7] The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data processing involves Fourier transformation of the free induction decay (FID) signal.

Mass Spectrometry

Mass spectra can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[7][8] The sample is dissolved in a suitable solvent like acetonitrile or methanol, often with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.[8] The instrument is typically operated in a positive or negative ion scanning mode over a mass range of m/z 100–1000.[8]

Infrared (IR) Spectroscopy

FT-IR spectra are recorded using an FT-IR spectrometer.[1][9] For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation MS Mass Spectrometry (MS) (Molecular Weight) Structure_Confirmation->MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Structure_Confirmation->NMR IR IR Spectroscopy (Functional Groups) Structure_Confirmation->IR Data_Analysis Data Analysis and Structure Elucidation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Final_Report Final Report / Whitepaper Data_Analysis->Final_Report

Caption: General workflow for synthesis and spectroscopic analysis.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not yet elucidated, compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The logical relationship for its development as a potential therapeutic agent is outlined below.

Drug_Development_Pathway Drug Development Logical Pathway Compound This compound Screening Biological Screening (e.g., Enzyme Assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo/In vitro) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Potential Therapeutic Agent Clinical->Drug

Caption: Logical pathway for drug development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. The guide includes a comprehensive table of predicted chemical shifts, splitting patterns, and coupling constants, a detailed experimental protocol for acquiring such a spectrum, and visualizations of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from spectral data of analogous compounds, including 1-(2-methylbenzyl)-1H-benzo[d][1]triazole for the substituted benzyl moiety and various 3-amino-1,2,4-triazole derivatives for the heterocyclic core. The spectrum is expected to be recorded in a common deuterated solvent such as DMSO-d₆, which can solvate the amine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-5 (Triazole ring)~ 8.0 - 8.5Singlet (s)-1H
Aromatic-H (benzyl)~ 7.1 - 7.4Multiplet (m)-4H
-NH₂ (amino group)~ 5.2 - 5.8Broad Singlet (br s)-2H
-CH₂- (benzyl)~ 5.3 - 5.5Singlet (s)-2H
-CH₃ (methyl)~ 2.3 - 2.5Singlet (s)-3H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and is expected to appear as a broad singlet that can exchange with D₂O.

Structural and Workflow Visualizations

To aid in the understanding of the molecular structure and the experimental process, the following diagrams have been generated using the DOT language.

G Chemical Structure of this compound cluster_triazole 1H-1,2,4-triazole-3-amine cluster_benzyl 2-methylbenzyl N1 N N2 N N1->N2 CH2 CH2 N1->CH2 C3 C N2->C3 N4 N C3->N4 NH2 NH2 C3->NH2 NH2 C5 C N4->C5 C5->N1 C1' C C2' C C1'->C2' C1'->CH2 CH2 C3' C C2'->C3' CH3 CH3 C2'->CH3 CH3 C4' C C3'->C4' C5' C C4'->C5' C6' C C5'->C6' C6'->C1' G Experimental Workflow for ¹H NMR Spectroscopy Sample_Preparation Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) NMR_Tube Transfer to NMR Tube (Filter if necessary) Sample_Preparation->NMR_Tube Solvent_Selection Solvent Selection (e.g., DMSO-d6, CDCl3, MeOD) Solvent_Selection->Sample_Preparation Spectrometer_Setup Spectrometer Setup (Locking, Tuning, Shimming) NMR_Tube->Spectrometer_Setup Acquisition Data Acquisition (Pulse sequence, number of scans) Spectrometer_Setup->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Integration, Peak Picking, Structural Elucidation) Processing->Analysis

References

A Comprehensive Technical Guide to the 13C NMR Spectroscopy of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. This document offers predicted 13C NMR chemical shifts, a detailed experimental protocol for acquiring the spectrum, and structural visualizations to aid in the characterization of this and related compounds. Given the importance of the 1,2,4-triazole motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is crucial for unambiguous structure elucidation and quality control in drug discovery and development.

Predicted 13C NMR Spectral Data

Carbon Atom Chemical Shift (ppm) Justification
C3 (Triazole)~157The C3 carbon, attached to the amino group, is expected to be significantly downfield.[1][3]
C5 (Triazole)~161The C5 carbon of the triazole ring typically appears at a lower field than C3.[1][3]
CH2 (Benzyl)~50-60The methylene bridge carbon is influenced by the adjacent aromatic and triazole rings.
C (Aromatic, Quaternary)~136The quaternary carbon of the benzyl group to which the methyl group is attached.[4]
C (Aromatic, Quaternary)~133The quaternary carbon of the benzyl group to which the methylene group is attached.[4]
CH (Aromatic)~126-131Aromatic carbons of the benzyl group will appear in this characteristic range.[4][6]
CH3 (Methyl)~19-22The methyl group carbon on the benzyl ring is expected in the aliphatic region.[4][6]

Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and concentration.

Experimental Protocol for 13C NMR Spectroscopy

A standard and reliable protocol for obtaining a high-quality 13C NMR spectrum of this compound is detailed below. This protocol is designed to be broadly applicable for most modern NMR spectrometers.[7][8]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). The choice of solvent can influence chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the spectrometer to acquire a proton-decoupled 13C NMR spectrum.

  • Typical acquisition parameters for a 400 MHz spectrometer include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (ns): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform a baseline correction to ensure a flat baseline.

  • Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm). For DMSO-d6, the center of the septet is at 39.52 ppm.

  • Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR.

  • Pick and label the peaks with their corresponding chemical shifts.

Structural Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis.

molecular_structure cluster_benzyl 2-Methylbenzyl Group cluster_triazole 1H-1,2,4-triazol-3-amine C1 C C2 C C1->C2 C3 C-CH3 C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C-CH2 C5->C6 C6->C1 N1 N1 C6->N1 bond N2 N2 N1->N2 C3_triazole C3-NH2 N2->C3_triazole N4 N4 C3_triazole->N4 C5_triazole C5 N4->C5_triazole C5_triazole->N1

Caption: Molecular structure of this compound.

experimental_workflow A Sample Preparation B NMR Spectrometer Setup A->B Insert Sample C Data Acquisition B->C Start Acquisition D Data Processing C->D FID to Spectrum E Spectral Analysis & Interpretation D->E Assign Peaks

Caption: Experimental workflow for 13C NMR analysis.

References

FT-IR Analysis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the known characteristic vibrational frequencies of its constituent functional groups, supported by data from analogous structures found in scientific literature.

Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, absorb radiation at characteristic wavenumbers. An FT-IR spectrometer measures this absorption, generating a unique spectral fingerprint of the molecule. In drug development, FT-IR is invaluable for structural elucidation, purity assessment, and monitoring of chemical reactions.

Predicted FT-IR Spectral Data for this compound

The structure of this compound comprises a 1,2,4-triazole ring, a primary amine group, a benzyl group with a methyl substituent, and a methylene bridge. The expected FT-IR absorption bands for this molecule are summarized in the table below. This data is compiled from spectroscopic studies of similar 1,2,4-triazole derivatives.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350 - 3250Strong, BroadN-H (Amine)Symmetric & Asymmetric Stretching
3150 - 3050MediumC-H (Aromatic)Stretching
3100 - 3000MediumC-H (Triazole Ring)Stretching
2960 - 2850MediumC-H (Aliphatic - CH₃, CH₂)Stretching
1650 - 1600StrongN-H (Amine)Scissoring (Bending)
1610 - 1580Medium to StrongC=N (Triazole Ring)Stretching
1590 - 1450Medium to StrongC=C (Aromatic Ring)Stretching
1470 - 1430MediumC-H (Aliphatic - CH₃, CH₂)Bending
1380 - 1340MediumC-N (Triazole Ring)Stretching
1300 - 1200MediumC-N (Amine)Stretching
900 - 675StrongC-H (Aromatic)Out-of-plane Bending

Interpretation of the Predicted Spectrum

The FT-IR spectrum of this compound is expected to exhibit several key features:

  • N-H Stretching: A prominent broad absorption band in the region of 3350-3250 cm⁻¹ is anticipated, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. The broadness of this peak is due to hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3150-3050 cm⁻¹ range. The C-H stretching of the triazole ring will likely be observed around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be visible between 2960 and 2850 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine group is predicted to cause a strong absorption in the 1650-1600 cm⁻¹ region.

  • C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring are expected to produce strong bands between 1610 and 1580 cm⁻¹. Aromatic C=C stretching vibrations will also appear in the 1590-1450 cm⁻¹ range.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule. This includes C-H bending vibrations of the aliphatic groups (1470-1430 cm⁻¹), C-N stretching of the triazole ring (1380-1340 cm⁻¹) and the amine group (1300-1200 cm⁻¹), and out-of-plane C-H bending of the aromatic ring (900-675 cm⁻¹), which can provide information about the substitution pattern of the benzene ring.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of N-substituted 3-amino-1,2,4-triazoles involves the reaction of a corresponding isothiocyanate with aminoguanidine.

Materials:

  • 2-Methylbenzyl isothiocyanate

  • Aminoguanidine bicarbonate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A solution of 2-methylbenzyl isothiocyanate (1 equivalent) in ethanol is added dropwise to a stirred suspension of aminoguanidine bicarbonate (1 equivalent) in ethanol at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting residue is treated with a solution of hydrochloric acid and heated to reflux for 2-3 hours to facilitate cyclization.

  • The mixture is cooled and neutralized with a sodium hydroxide solution to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

G cluster_synthesis Synthesis Workflow Reactants 2-Methylbenzyl isothiocyanate + Aminoguanidine bicarbonate Reaction Reflux in Ethanol Reactants->Reaction Cyclization Acid-catalyzed Cyclization (HCl) Reaction->Cyclization Neutralization Neutralization (NaOH) Cyclization->Neutralization Purification Filtration & Recrystallization Neutralization->Purification Product This compound Purification->Product G cluster_ftir FT-IR Analysis Workflow Start Start Background Record Background Spectrum Start->Background Sample Place Sample on ATR Crystal Background->Sample Scan Collect Sample Spectrum Sample->Scan Process Fourier Transform Data Scan->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Mass Spectrometry of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometric behavior of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. The content is curated for professionals in research, science, and drug development to aid in the identification, characterization, and structural elucidation of this and similar compounds.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of bioactive molecules.[1] Understanding the mass spectrometric fragmentation patterns of this compound is crucial for its unambiguous identification in complex matrices, such as in metabolic studies or reaction monitoring. This guide outlines the probable fragmentation pathways under common ionization techniques and provides standardized experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrometric fragmentation of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents, as well as the ionization method employed.[1] For this compound, the fragmentation is expected to be driven by the lability of the benzyl-triazole bond and cleavages within the triazole ring.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[2] Subsequent fragmentation can be induced by increasing the fragmentor voltage.[1]

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z (Predicted)Ion FormulaDescription
189.1135[C₁₀H₁₃N₄]⁺Protonated molecule [M+H]⁺
105.0702[C₈H₉]⁺2-methylbenzyl cation
91.0542[C₇H₇]⁺Tropylium ion (from rearrangement of 2-methylbenzyl)
84.0454[C₂H₅N₄]⁺Protonated 1H-1,2,4-triazol-3-amine
Electron Ionization (EI)

Electron ionization (EI) is a higher-energy technique that often leads to more extensive fragmentation, providing detailed structural information.[1] Under EI-MS, 1,2,4-triazole derivatives frequently undergo ring cleavage.[1]

Table 2: Predicted EI-MS Fragmentation Data for this compound

m/z (Predicted)Ion FormulaDescription
188.1062[C₁₀H₁₂N₄]⁺˙Molecular ion [M]⁺˙
105.0702[C₈H₉]⁺2-methylbenzyl cation (base peak)
91.0542[C₇H₇]⁺Tropylium ion
67.0348[C₂H₃N₃]⁺˙Fragment from triazole ring cleavage
42.0216[CH₂N₂]⁺˙Fragment from triazole ring cleavage

Experimental Protocols

The following protocols are recommended for the mass spectrometric analysis of this compound.

Sample Preparation for ESI-MS

For accurate mass analysis, proper sample preparation is critical to avoid contamination and ensure optimal ionization.[3]

  • Dissolution: Dissolve the sample in an organic solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.[3]

  • Dilution: Take a 10 µL aliquot of the stock solution and dilute it with 1 mL of a suitable solvent system, typically a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[1][3] The final concentration should be in the range of 1-10 µg/mL.[3]

  • Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For the analysis of complex mixtures, coupling liquid chromatography with mass spectrometry is recommended.[4]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A C18 reversed-phase column is a suitable starting point for a molecule of this polarity.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.[1]

Mass Spectrometer Parameters (ESI)
  • Ion Source: Electrospray Ionization (ESI).[1]

  • Polarity: Positive ion mode.[1]

  • Capillary Voltage: 3500-4500 V.[1]

  • Drying Gas: Nitrogen at a flow rate of 8-12 L/min.[1]

  • Gas Temperature: 300-350 °C.

  • Fragmentor Voltage: This can be varied (e.g., 70-200 V) to induce fragmentation and obtain MS/MS spectra.[1]

  • Scan Range: m/z 50-500.

Fragmentation Pathways and Logical Relationships

The fragmentation of this compound is expected to follow logical pathways that can be visualized to aid in the interpretation of the mass spectrum.

fragmentation_workflow M This compound (M) MH [M+H]⁺ m/z = 189.1135 M->MH Protonation (ESI) F1 2-methylbenzyl cation [C₈H₉]⁺ m/z = 105.0702 MH->F1 Loss of 1H-1,2,4-triazol-3-amine F3 Protonated 1H-1,2,4-triazol-3-amine [C₂H₅N₄]⁺ m/z = 84.0454 MH->F3 Loss of Toluene F2 Tropylium ion [C₇H₇]⁺ m/z = 91.0542 F1->F2 Rearrangement & Loss of CH₂

Caption: Proposed ESI-MS fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Dissolution Dissolve Sample (1 mg/mL) Dilution Dilute to 1-10 µg/mL (0.1% Formic Acid) Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometry (MS and MS/MS) ESI->MS Data Mass Spectrum (m/z vs. Intensity) MS->Data Data Acquisition

References

solubility of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound of interest within pharmaceutical research and development. Understanding its solubility in various solvents is a critical preliminary step in drug discovery and formulation, influencing bioavailability, process development, and ultimate therapeutic efficacy. This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound.

While general information regarding the compound's availability for research exists[1][2][3][4], specific experimental solubility values, detailed protocols for their determination, and associated signaling pathways are not presently documented in the accessible literature.

This guide will, therefore, outline the general methodologies and theoretical considerations for determining the solubility of similar triazole derivatives, providing a framework for researchers to conduct their own investigations.

I. General Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. For a novel compound like this compound, a common and reliable method is the static gravimetric method. This technique involves achieving a solid-liquid equilibrium at a constant temperature and then measuring the composition of the saturated solution.

A. Static Gravimetric Method Workflow

The following diagram illustrates a typical workflow for determining solubility using the static gravimetric method.

G cluster_0 Experimental Setup cluster_1 Equilibration cluster_2 Sampling and Analysis cluster_3 Calculation A Add excess solute to a known mass of solvent in a jacketed glass vessel B Seal vessel to prevent solvent evaporation A->B C Place in thermostatic bath at desired temperature B->C D Continuously agitate the suspension (e.g., magnetic stirrer) for an extended period (e.g., >10 hours) C->D E Stop agitation and allow the solution to settle (e.g., >2 hours) D->E F Carefully withdraw a known volume of the supernatant E->F G Evaporate the solvent from the sample F->G H Weigh the remaining solid solute G->H I Calculate solubility (e.g., in g/100mL or mole fraction) H->I

Caption: Workflow for the static gravimetric solubility determination method.

B. Materials and Reagents

  • Solute: this compound (high purity)

  • Solvents: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Equipment: Jacketed glass vessels, thermostatic water bath, magnetic stirrer, analytical balance, calibrated pipettes, drying oven.

C. Procedure

  • An excess amount of this compound is added to a known mass of the selected solvent in a jacketed glass vessel.

  • The vessel is sealed to prevent solvent evaporation and placed in a thermostatic water bath set to the desired temperature.

  • The suspension is continuously agitated using a magnetic stirrer for a sufficient time to ensure that solid-liquid equilibrium is reached.

  • After reaching equilibrium, the stirring is stopped, and the solution is allowed to settle.

  • A known volume of the clear supernatant is carefully removed.

  • The solvent is evaporated from the sample, and the mass of the remaining solid is determined using an analytical balance.

  • The solubility is then calculated based on the mass of the dissolved solid and the volume of the solvent.

II. Factors Influencing Solubility

The solubility of a compound is influenced by several factors. Understanding these can aid in solvent selection and the interpretation of experimental results.

G cluster_factors Influencing Factors Solubility Solubility of This compound Temperature Temperature Solubility->Temperature SolventPolarity Solvent Polarity Solubility->SolventPolarity pH pH (for aqueous solutions) Solubility->pH CrystalForm Crystal Polymorphism Solubility->CrystalForm

Caption: Key factors influencing the solubility of a compound.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

  • Solvent Polarity: The principle of "like dissolves like" is a key consideration. The polarity of this compound will dictate its preference for polar or non-polar solvents.

  • pH: For solubility in aqueous solutions, the pH can have a significant impact if the compound has ionizable groups. The amine group in the triazole ring suggests that solubility will be pH-dependent.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

III. Data Presentation

While no specific data is available for this compound, any experimentally determined solubility data should be presented in a clear and structured format for easy comparison. An example of a suitable table is provided below.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (Mole Fraction)
Water25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined

IV. Signaling Pathways

Currently, there is no information in the public domain linking this compound to any specific signaling pathways. Identifying such pathways would require extensive biological screening and mechanism-of-action studies.

V. Conclusion and Future Work

There is a clear gap in the scientific literature regarding the solubility of this compound. This technical guide provides a foundational framework for researchers to undertake these crucial experiments. The systematic determination of its solubility in a range of pharmaceutically relevant solvents at various temperatures is a necessary first step for any further development of this compound. Future work should focus on generating this empirical data and subsequently exploring its biological activity and potential therapeutic applications.

References

A Technical Guide to the Potential Biological Activity of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a versatile core for the development of therapeutic agents.[1][3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and anticonvulsant effects.[4][5][6] The biological activity is often dictated by the nature and position of substituents on the triazole ring.

The subject of this guide, 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, possesses a 2-methylbenzyl group at the N1 position and an amine group at the C3 position. These features suggest the potential for this molecule to engage with biological targets and exhibit therapeutic effects, particularly in oncology and infectious diseases.

Potential Anticancer Activity

Derivatives of 1,2,4-triazole are well-documented for their anticancer properties, acting through various mechanisms of action.[1][7]

Hypothesized Mechanisms of Action

Based on related compounds, this compound could potentially exert anticancer effects through:

  • Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[7]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some 1,2,4-triazole compounds have been found to inhibit tubulin polymerization.[7]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating apoptotic pathways.[1]

  • Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cancer cell division.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The initial evaluation of anticancer potential is typically performed using a cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.[10]

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on activities reported for other 1,2,4-triazole derivatives.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.5
MDA-MB-231Breast Adenocarcinoma22.8
A549Lung Carcinoma18.2
HepG2Hepatocellular Carcinoma12.1
HT-1080Fibrosarcoma25.4
Visualization: Potential Anticancer Signaling Pathways

// Pathways EGFR -> RAS -> RAF -> MEK -> ERK -> Proliferation; Tubulin -> Microtubules; Microtubules -> Proliferation [style=dashed];

// Inhibition Compound -> EGFR [arrowhead=tee, color="#EA4335", label="Inhibition"]; Compound -> Tubulin [arrowhead=tee, color="#EA4335", label="Inhibition"]; } Potential anticancer mechanisms of action.

Potential Antimicrobial Activity

The 1,2,4-triazole nucleus is a key component of several clinically used antifungal agents (e.g., fluconazole, itraconazole) and is also found in compounds with antibacterial properties.[11][12][13]

Hypothesized Mechanisms of Action
  • Antifungal: The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][6]

  • Antibacterial: The antibacterial mechanisms of 1,2,4-triazoles are more varied and can involve the inhibition of essential enzymes or other cellular processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured to a standardized concentration.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical MIC Values

The following table shows hypothetical MIC values for this compound against common microbial strains.

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Bacillus subtilisGram-positive Bacteria64
Escherichia coliGram-negative Bacteria128
Pseudomonas aeruginosaGram-negative Bacteria>256
Candida albicansFungus (Yeast)16
Candida kruseiFungus (Yeast)32
Visualization: Antifungal Mechanism and Experimental Workflow

// Pathway Lanosterol -> CYP51 -> Ergosterol -> Membrane;

// Inhibition Compound -> CYP51 [arrowhead=tee, color="#EA4335", label="Inhibition"]; } Inhibition of ergosterol biosynthesis.

experimental_workflow start Start: Compound Synthesis & Characterization in_vitro In Vitro Screening (Cytotoxicity & Antimicrobial Assays) start->in_vitro data_analysis Data Analysis (IC50 & MIC Determination) in_vitro->data_analysis hit_id Hit Identification data_analysis->hit_id mechanism_study Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) hit_id->mechanism_study Active end Preclinical Candidate hit_id->end Inactive lead_opt Lead Optimization (Structure-Activity Relationship) mechanism_study->lead_opt lead_opt->in_vitro in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo in_vivo->end

Conclusion and Future Directions

While specific biological data for this compound is yet to be reported, the extensive literature on analogous 1,2,4-triazole derivatives strongly suggests its potential as a lead compound for the development of new anticancer and antimicrobial agents. The presence of the 2-methylbenzyl and amine functionalities provides avenues for interaction with various biological targets.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and microbial pathogens. Positive results would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo efficacy studies. The methodologies and potential pathways outlined in this guide provide a framework for such investigations.

References

literature review of 1,2,4-triazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,4-Triazol-3-amine Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Derivatives of this heterocycle, particularly those featuring a 3-amino substitution, have garnered significant interest due to their broad spectrum of biological activities.[1] These compounds exhibit promising potential as anticancer, antimicrobial, antifungal, and antiviral agents.[3][4][5][6][7] Their therapeutic efficacy stems from the unique physicochemical properties of the triazole ring, which is resistant to metabolic degradation and can act as a bioisostere for amide, ester, or carboxyl groups.[6][8] This review provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1,2,4-triazol-3-amine derivatives, aimed at researchers, scientists, and professionals in drug development.

Synthesis of 1,2,4-Triazol-3-amine Derivatives

The synthesis of the 1,2,4-triazol-3-amine core can be achieved through various methodologies. A common and effective approach involves a multi-step synthesis starting from substituted anilines and benzoic acids. This method allows for the introduction of diverse substituents at the N-4 and C-5 positions of the triazole ring, facilitating the exploration of structure-activity relationships.

General Experimental Protocol for Synthesis

A representative synthesis for a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives is outlined below, based on established protocols.[9]

  • Amide Formation (Compound 1): Substituted aniline and substituted benzoic acid are reacted in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF).

  • Thionation (Compound 2): The oxygen atom of the resulting amide is converted to a sulfur atom using Lawesson's reagent in refluxing toluene.[9]

  • Hydrazinolysis (Compound 3): The thioamide is then treated with hydrazine hydrate at 80 °C to yield a key intermediate.[9]

  • Cyclization (Compound 4): The final 1,2,4-triazol-3-amine derivative is formed by reacting the intermediate with cyanogen bromide (BrCN) and sodium bicarbonate in water at -5 °C.[9] The yields for this final step are typically in the range of 70-88%.[9]

Two complementary pathways have also been proposed for preparing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, using succinic anhydride, aminoguanidine hydrochloride, and various amines as starting materials.[10] The choice of pathway depends on the nucleophilicity of the amine.[10]

G cluster_products Reaction Steps aniline Substituted Aniline amide Step 1: Amide Formation (Compound 1) aniline->amide EDCI, DMAP benzoic_acid Substituted Benzoic Acid benzoic_acid->amide thioamide Step 2: Thionation (Compound 2) amide->thioamide Lawesson's Reagent intermediate Step 3: Hydrazinolysis (Compound 3) thioamide->intermediate Hydrazine Hydrate final_product Step 4: Cyclization (Compound 4) intermediate->final_product BrCN, NaHCO3

General synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazol-3-amines.

Biological Activities of 1,2,4-Triazol-3-amine Derivatives

This class of compounds has demonstrated a wide range of pharmacological activities, which are detailed below.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 1,2,4-triazol-3-amine derivatives against various cancer cell lines.[3][11][12]

A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds showed significant cytotoxic activities against lung cancer cell lines A549, NCI-H460, and NCI-H23, with IC₅₀ values ranging from 1.02 to 48.01 µM.[9][11] Notably, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was identified as a highly potent agent, exhibiting IC₅₀ values of 1.09 µM (A549), 2.01 µM (NCI-H460), and 3.28 µM (NCI-H23).[9][11] This activity was many-fold stronger than the standard chemotherapeutic agent 5-fluorouracil.[9][11] Further investigations revealed that BCTA induces apoptosis by upregulating the pro-apoptotic protein BAX and executioner proteins caspase 3 and PARP.[9][11]

Another study synthesized 1,2,4-triazole derivatives incorporating a mefenamic acid moiety.[13] Compound HB5 from this series showed high selectivity and the lowest IC₅₀ against Hep G2 hepatocyte carcinoma cells. The mechanism of action was attributed to the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis.[13]

CompoundTarget Cell LineIC₅₀ (µM)Reference
BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine)A549 (Lung)1.09[9][11]
NCI-H460 (Lung)2.01[9][11]
NCI-H23 (Lung)3.28[9][11]
Compound 2.6 (3-bromophenylamino moiety)Various-[3]
Compound 4.6 (3-bromophenylamino moiety)Various-[3]
Compound HB5 (mefenamic acid hybrid)Hep G2 (Liver)Lowest in series[13]
  • Cytotoxicity Assay (MTT/XTT): Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).[3][9] Cell viability is assessed using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent like XTT.[3][9] The absorbance is measured, and IC₅₀ values are calculated.

  • Western Blotting: To investigate the mechanism of apoptosis, cells (e.g., A549) are treated with the compound (e.g., BCTA).[9] Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for proteins like BAX, Bcl-2, caspase 3, and PARP.[9]

G BCTA BCTA (1,2,4-Triazol-3-amine derivative) Bax BAX (Pro-apoptotic) BCTA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) BCTA->Bcl2 Downregulates Caspase3 Caspase 3 (Executioner Caspase) Bax->Caspase3 Activates PARP PARP (DNA Repair Enzyme) Caspase3->PARP Cleaves/Activates Apoptosis Apoptosis (Programmed Cell Death) PARP->Apoptosis Induces

Apoptotic signaling pathway induced by BCTA in lung cancer cells.
Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazol-3-amine have shown significant activity against a range of bacteria and fungi.[4][5][14]

In one study, 3-amino-1,2,4-triazole derivatives demonstrated better performance against Staphylococcus aureus and Candida albicans compared to their 3-thio-1,2,4-triazole counterparts.[4][15] A standout compound, 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimine, exhibited potent antimicrobial and antifungal action against test strains at a low concentration of 2 μg/ml.[4][15]

Another series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong activity against Microsporum gypseum and Staphylococcus aureus.[5] Several of these compounds were found to be more potent than the standard drugs ketoconazole and streptomycin, respectively.[5] Similarly, novel 1,2,4-triazole derivatives containing amino acid fragments exhibited broad-spectrum fungicidal activities, with some compounds showing better efficacy than the commercial fungicide mefentrifluconazole.[16][17] Compounds 8d and 8k were particularly effective against Physalospora piricola, with EC₅₀ values of 10.808 µg/mL and 10.126 µg/mL, respectively.[16][17]

Compound Class/NameTarget OrganismActivity Metric (µg/mL)Reference
3-Amino-1,2,4-triazolesS. aureus, C. albicansBetter than 3-thio derivatives[4][15]
5-(1Н-tetrazole-1-іl)methyl...Test StrainsMIC: 2[4][15]
4-(benzylideneamino)... derivativesM. gypseumSuperior to Ketoconazole[5]
4-(benzylideneamino)... derivativesS. aureusSuperior to Streptomycin[5]
Compound 8d (amino acid hybrid)Physalospora piricolaEC₅₀: 10.808[16][17]
Compound 8k (amino acid hybrid)Physalospora piricolaEC₅₀: 10.126[16][17]
  • Broth Microdilution Method: The antimicrobial and antifungal properties are often evaluated using the serial dilution method in a liquid nutrient medium to determine the Minimum Inhibitory Concentration (MIC).[4][15]

  • Agar Diffusion (Well Method): A standardized inoculum of the microorganism is spread on an agar plate.[4][15] Wells are created in the agar and filled with the test compound solution. The plates are incubated, and the diameter of the inhibition zone is measured.[4][15]

Antiviral Activity

The 1,2,4-triazole scaffold is a key component in several antiviral drugs, and novel derivatives continue to be explored for this purpose.[6][8] These compounds have shown activity against a wide range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and Human Immunodeficiency Virus (HIV).[7][8][18]

For instance, enantiomers of 1,2,4-triazole-3-thiones with an R-configuration have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses.[8] Additionally, analogs of the non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine, substituted with a 1,2,4-triazole moiety, have demonstrated excellent inhibitory properties against HIV-1, comparable to the parent drug.[8] The versatility of the triazole ring allows it to be incorporated into both nucleoside and non-nucleoside analogs, targeting various viral proteins and enzymes.[7][18]

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazol-3-amine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended groups.

  • Anticancer Activity: For the 4,5-bis(phenyl)-4H-1,2,4-triazol-3-amine series, introducing aromatic groups at the N-4 and C-5 positions is thought to provide a favorable lipid-water partition coefficient, enabling the compounds to penetrate the cell membrane more easily.[9] A study on 5-aryl-3-phenylamino-1,2,4-triazoles revealed that a 3-bromophenylamino moiety at the 3-position of the triazole had a clear beneficial effect on anticancer activity.[3] The core 3-amino-1,2,4-triazole scaffold was found to be essential for efficacy.[3]

  • Antimicrobial Activity: For 4-amino-5-aryl-4H-1,2,4-triazole derivatives, a 4-trichloromethyl group on the C-5 phenyl ring resulted in the highest antibacterial activity, equivalent to the standard drug ceftriaxone.[14] Compounds with 4-chloro and 4-bromo substituents also showed good activity.[14]

SAR core 1,2,4-Triazol-3-amine Core pos3 Position 3 (Amino Group) core->pos3 pos4 Position 4 (N-Aryl Group) core->pos4 pos5 Position 5 (C-Aryl Group) core->pos5 sar1 3-Bromophenylamino moiety increases anticancer activity pos3->sar1 sar2 Aromatic groups enhance cell membrane penetration pos4->sar2 pos5->sar2 sar3 4-Trichloromethyl on C5-Aryl boosts antibacterial activity pos5->sar3

Key structure-activity relationships for 1,2,4-triazol-3-amine derivatives.

Conclusion

The 1,2,4-triazol-3-amine scaffold is a privileged structure in drug discovery, serving as a versatile template for the development of potent therapeutic agents. The synthetic accessibility of these compounds allows for extensive structural modifications, leading to derivatives with significant anticancer, antimicrobial, antifungal, and antiviral activities. Structure-activity relationship studies have provided crucial insights, demonstrating that substitutions at the N-4 and C-5 positions, as well as on the 3-amino group, profoundly influence biological efficacy. The potent activity of compounds like BCTA in inducing apoptosis in cancer cells underscores the therapeutic potential of this class. Future research focused on optimizing these structures and further elucidating their mechanisms of action will be vital for translating these promising compounds into clinical candidates.

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, purification is a critical step to remove impurities, starting materials, and by-products. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines two common and effective methods for the purification of this compound: silica gel column chromatography and recrystallization. A third, high-purity method, preparative High-Performance Liquid Chromatography (HPLC), is also described for instances requiring exceptional purity.

Purification Methods

Silica Gel Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. It separates components of a mixture based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent).

Experimental Protocol:

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial eluting solvent (e.g., a non-polar solvent like hexane or a mixture of hexane and ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed. A layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as petroleum ether/ethyl acetate (e.g., 30:1 v/v), and gradually increase the polarity of the eluent (e.g., to 10:1 v/v).[1]

    • Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Silica Gel Column Chromatography:

G prep Column Preparation load Sample Loading prep->load elute Elution with Solvent Gradient load->elute monitor TLC Monitoring elute->monitor collect Fraction Collection monitor->collect isolate Solvent Evaporation collect->isolate product Purified Product isolate->product

Caption: Workflow of purification by silica gel column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of triazole derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.[2][3]

    • Test small batches of the crude product with different solvents to find the optimal one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent dropwise if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.

    • For better yield, the flask can be placed in an ice bath to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Workflow for Recrystallization:

G dissolve Dissolution in Hot Solvent filter_hot Hot Filtration (Optional) dissolve->filter_hot cool Slow Cooling & Crystallization filter_hot->cool isolate Crystal Isolation (Filtration) cool->isolate dry Drying isolate->dry product Purified Crystals dry->product

Caption: Workflow of purification by recrystallization.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice. This technique is a scaled-up version of analytical HPLC.

Experimental Protocol:

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

    • Prepare a mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).[4]

  • Sample Preparation:

    • Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.

    • Filter the sample solution through a syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject the sample solution onto the column.

    • Run the separation using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) method. A common approach is a linear gradient of increasing organic solvent concentration.[4]

    • Monitor the elution of the compound using a UV detector.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of the desired product as it elutes from the column.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvents, often by lyophilization (freeze-drying), especially if the mobile phase contains non-volatile additives.

Workflow for Preparative HPLC:

G prep System & Sample Preparation inject Sample Injection prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect isolate Solvent Removal (Lyophilization) collect->isolate product High-Purity Product isolate->product

Caption: Workflow of purification by preparative HPLC.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described methods. The values are illustrative and can vary depending on the specific reaction conditions and the nature of the impurities.

Purification MethodStarting Purity (Crude)Final PurityTypical YieldThroughput
Silica Gel Column Chromatography 60-80%>95%70-90%Moderate
Recrystallization 80-90%>98%60-85%High
Preparative HPLC >90%>99%50-80%Low

Note: Purity is typically determined by analytical techniques such as HPLC, LC-MS, or NMR spectroscopy.

Conclusion

The choice of purification method for this compound should be guided by the desired level of purity and the scale of the synthesis. For routine purification of moderate quantities, silica gel column chromatography is a versatile and effective method. If the crude product is a solid with a relatively high initial purity, recrystallization can be a simpler and more scalable option. For applications requiring the highest purity, such as in drug development and for creating analytical standards, preparative HPLC is the most suitable technique, despite its lower throughput and potentially lower yield. The protocols and data presented here provide a comprehensive guide for researchers and scientists working with this and similar triazole-containing compounds.

References

Application Notes and Protocols for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific experimental data for the coordination chemistry of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. The following application notes and protocols are based on the well-established chemistry of analogous 1-substituted-3-amino-1,2,4-triazole ligands and their metal complexes. The provided data and protocols should be considered as general guidance and may require optimization for this specific ligand.

Introduction

This compound is a versatile N-heterocyclic ligand with potential applications in coordination chemistry, catalysis, and drug development. The 1,2,4-triazole moiety is a well-known pharmacophore, and its metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The presence of the 3-amino group and the nitrogen atoms of the triazole ring allows for various coordination modes, acting as a monodentate or a bridging bidentate ligand.[4] The 2-methylbenzyl substituent at the N1 position can influence the steric and electronic properties of the ligand and its resulting metal complexes, potentially tuning their reactivity and biological efficacy.

These notes provide an overview of the potential applications, along with detailed protocols for the synthesis of the ligand and its coordination complexes with transition metals.

Potential Applications

Metal complexes of 1,2,4-triazole derivatives are being extensively explored for various applications:

  • Drug Development: Triazole-metal complexes have demonstrated significant potential as anticancer, antibacterial, and antifungal agents.[1][5] The coordination of the triazole ligand to a metal center can enhance its biological activity.[1]

  • Catalysis: The nitrogen-rich triazole ring can stabilize various oxidation states of metal ions, making their complexes suitable as catalysts in a range of organic transformations.

  • Materials Science: The ability of triazole ligands to act as bridging units has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and photoluminescent properties.

Experimental Protocols

Synthesis of this compound (Ligand)

This protocol is adapted from general methods for the synthesis of N1-substituted 3-amino-1,2,4-triazoles.[6][7][8]

Workflow for Ligand Synthesis:

reagents 2-Methylbenzyl chloride + Sodium Azide intermediate1 2-Methylbenzyl azide reagents->intermediate1 Nucleophilic Substitution intermediate2 N-Guanyl-N'-(2-methylbenzyl)hydrazine intermediate1->intermediate2 Reaction with Cyanamide reagents2 Cyanamide reagents2->intermediate2 product This compound intermediate2->product Cyclization reagents3 Formic Acid reagents3->product

Caption: Synthetic workflow for the ligand.

Materials:

  • 2-Methylbenzyl chloride

  • Sodium azide (NaN₃)

  • Cyanamide (H₂NCN)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Formic acid (HCOOH)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 2-Methylbenzyl azide:

    • In a round-bottom flask, dissolve 2-methylbenzyl chloride (1 equivalent) in a mixture of DMF and water.

    • Add sodium azide (1.2 equivalents) portion-wise while stirring at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • After cooling, extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 2-methylbenzyl azide. Caution: Organic azides are potentially explosive and should be handled with care.

  • Synthesis of this compound:

    • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

    • To this solution, add cyanamide (1.1 equivalents) and stir until dissolved.

    • Add 2-methylbenzyl azide (1 equivalent) to the reaction mixture.

    • Reflux the mixture for 12-18 hours.

    • Cool the reaction mixture and neutralize with a calculated amount of formic acid.

    • The resulting intermediate is then cyclized by refluxing with an excess of formic acid for 4-6 hours.

    • After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with water, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ligand.

Characterization:

The synthesized ligand should be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

  • Mass Spectrometry: To determine the molecular weight.

General Protocol for the Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of transition metal complexes with the this compound ligand.[2][5][9][10]

Workflow for Complex Synthesis:

ligand This compound reaction Reaction Mixture ligand->reaction metal_salt Metal(II) Salt (e.g., MCl₂, M(OAc)₂) metal_salt->reaction solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction heating Reflux reaction->heating product [M(L)n]Xm Complex heating->product Complexation isolation Filtration & Washing product->isolation

Caption: General workflow for metal complex synthesis.

Materials:

  • This compound (Ligand, L)

  • Metal(II) salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the ligand (2 equivalents) in hot methanol or ethanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent (10 mL).

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid with cold solvent and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes:

The synthesized complexes should be characterized by:

  • Elemental Analysis (C, H, N): To determine the empirical formula.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion (shifts in the ν(N-H) and triazole ring vibrations).

  • UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.

  • Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To determine the precise molecular structure, including bond lengths and angles.

Data Presentation

The following tables present hypothetical but expected data for the ligand and its potential metal complexes, based on values reported for similar structures.

Table 1: Hypothetical Spectroscopic Data for this compound (Ligand)

TechniqueExpected Characteristic Signals
¹H NMR (CDCl₃)δ ~2.3 (s, 3H, -CH₃), ~5.2 (s, 2H, -CH₂-), ~4.5 (br s, 2H, -NH₂), ~7.1-7.4 (m, 4H, Ar-H), ~7.9 (s, 1H, triazole C5-H) ppm
¹³C NMR (CDCl₃)δ ~19 (CH₃), ~50 (CH₂), ~126-136 (aromatic C), ~155 (triazole C5), ~160 (triazole C3) ppm
FT-IR (KBr)~3300-3100 cm⁻¹ (ν(N-H)), ~1650 cm⁻¹ (δ(NH₂)), ~1550 cm⁻¹ (ν(C=N))

Table 2: Hypothetical Properties and Spectroscopic Data for Metal(II) Complexes of the Ligand (L)

ComplexColorYield (%)M.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)µeff (B.M.)
[Co(L)₂Cl₂]Blue~75>300~15 (non-electrolyte)~4.5-5.2
[Ni(L)₂Cl₂]Green~80>300~12 (non-electrolyte)~2.9-3.4
[Cu(L)₂Cl₂]Green~85>280~18 (non-electrolyte)~1.8-2.2
[Zn(L)₂Cl₂]White~90>300~20 (non-electrolyte)Diamagnetic

Table 3: Hypothetical FT-IR Spectral Data (cm⁻¹) for Ligand and its Complexes

Compoundν(N-H)δ(NH₂)ν(C=N)ν(M-N)
Ligand (L)~3280, 3150~1650~1550-
[Co(L)₂Cl₂]~3250, 3120~1630~1535~450
[Ni(L)₂Cl₂]~3260, 3130~1635~1540~460
[Cu(L)₂Cl₂]~3255, 3125~1632~1538~455
[Zn(L)₂Cl₂]~3270, 3140~1640~1545~440

Potential Signaling Pathway in Anticancer Applications

Metal complexes of triazole derivatives often exert their anticancer effects through various mechanisms, including the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated for these complexes.

complex Triazole-Metal Complex cell Cancer Cell complex->cell Cellular Uptake ros Increased ROS Production cell->ros mito Mitochondrial Dysfunction cell->mito ros->mito Induces bax Bax (Pro-apoptotic) mito->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) mito->bcl2 Downregulates caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 Inhibits caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway.

This proposed pathway suggests that the metal complex, after entering a cancer cell, could induce oxidative stress (increased ROS) and mitochondrial damage. This, in turn, may alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the caspase cascade and ultimately programmed cell death (apoptosis). Experimental validation would be required to confirm such a mechanism.

References

Application Notes and Protocols: Testing the Antimicrobial Activity of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental setup to evaluate the antimicrobial activity of the novel compound, 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing.

Introduction

Triazole derivatives are a well-established class of compounds known for their broad-spectrum antimicrobial activities.[1][2][3][4][5][6][7][8] The emergence of drug-resistant microbial strains necessitates the development of new and effective antimicrobial agents. This document outlines the protocols to determine the in vitro antibacterial and antifungal efficacy of this compound. The primary methods described are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for qualitative assessment of antimicrobial activity.

Materials and Equipment

Test Compound and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile deionized water

Microbial Strains

A selection of Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used to assess the spectrum of activity. Recommended strains include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal strains: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)

Equipment
  • Laminar flow hood

  • Incubator (35 ± 2°C)

  • Shaking incubator

  • Autoclave

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile 96-well microtiter plates

  • Sterile Petri dishes

  • Sterile test tubes

  • Sterile filter paper disks (6 mm diameter)

  • Calipers or ruler

Experimental Protocols

Preparation of Test Compound
  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the compound in sterile DMSO to a final concentration of 10 mg/mL.[9]

  • Working Solutions: Further dilute the stock solution with the appropriate sterile broth (CAMHB for bacteria, SDB for fungi) to create a series of working concentrations for the assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare microbial inoculum (0.5 McFarland standard) B->C D Incubate plates at 37°C (24h for bacteria, 48h for fungi) C->D E Visually inspect for turbidity to determine the MIC D->E F Record the lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Plate Preparation: Aseptically dispense 100 µL of sterile broth (CAMHB or SDB) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the highest concentration of the test compound working solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[12]

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[11][13]

  • Inoculation: Inoculate each well with 5 µL of the standardized microbial suspension.[12]

  • Controls:

    • Positive Control: Wells containing broth, microbial inoculum, and a standard antibiotic (e.g., ciprofloxacin or fluconazole).

    • Negative (Growth) Control: Wells containing broth and microbial inoculum only.

    • Sterility Control: Wells containing broth only.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[10][11]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[14][15][16]

Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow A Prepare a lawn of bacteria on a Mueller-Hinton agar plate B Impregnate sterile paper disks with This compound A->B Simultaneously C Place the impregnated disks on the surface of the agar plate B->C D Incubate the plate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition around each disk D->E

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]

  • Disk Preparation and Application: Aseptically impregnate sterile 6 mm paper disks with a known concentration of the this compound solution (e.g., 30 µ g/disk ). Allow the solvent to evaporate. Place the impregnated disks onto the inoculated agar surface.[16]

  • Controls:

    • Positive Control: A disk containing a standard antibiotic.

    • Negative Control: A disk impregnated with the solvent (DMSO) only.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[16]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters using calipers or a ruler.[13]

Data Presentation

Quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive(Ciprofloxacin)
Bacillus subtilisGram-positive(Ciprofloxacin)
Escherichia coliGram-negative(Ciprofloxacin)
Pseudomonas aeruginosaGram-negative(Ciprofloxacin)
Candida albicansFungal(Fluconazole)
Aspergillus nigerFungal(Fluconazole)

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismGram StainZone of Inhibition (mm) for Test CompoundZone of Inhibition (mm) for Positive ControlZone of Inhibition (mm) for Negative Control
Staphylococcus aureusGram-positive(Ciprofloxacin)
Bacillus subtilisGram-positive(Ciprofloxacin)
Escherichia coliGram-negative(Ciprofloxacin)
Pseudomonas aeruginosaGram-negative(Ciprofloxacin)
Candida albicansFungal(Fluconazole)
Aspergillus nigerFungal(Fluconazole)

Interpretation of Results

  • MIC: A lower MIC value indicates greater antimicrobial activity. The results can be compared to established breakpoints for standard antibiotics to classify the compound as having susceptible, intermediate, or resistant activity, although specific breakpoints for novel compounds will not be available.[17]

  • Zone of Inhibition: A larger diameter of the zone of inhibition suggests greater susceptibility of the microorganism to the test compound. The results are generally interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics. For a novel compound, the zone size provides a qualitative measure of its activity.

Conclusion

The protocols outlined in these application notes provide a standardized framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Consistent application of these methods will yield reliable and comparable data, which is crucial for the early stages of antimicrobial drug discovery and development. Further studies, including determining the minimum bactericidal or fungicidal concentration (MBC/MFC) and exploring the mechanism of action, are recommended for promising candidates.

References

Application Notes and Protocols for Evaluating the Anticancer Properties of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the anticancer potential of the novel compound, 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. The protocols outlined below detail established in vitro assays to determine its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression. Furthermore, a potential mechanism of action is explored through a kinase inhibition assay, targeting key signaling pathways often dysregulated in cancer.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects[1][2][3]. These compounds have been shown to act through various mechanisms, such as inhibiting crucial enzymes like kinases and aromatase, disrupting microtubule polymerization, and inducing programmed cell death (apoptosis)[3][4][5]. Given this precedent, this compound has been synthesized as a candidate anticancer agent.

This document serves as a guide to systematically evaluate its efficacy and elucidate its mechanism of action using a panel of standard cell-based and biochemical assays.

Recommended Cell Lines

The selection of appropriate cancer cell lines is critical for a thorough evaluation. Based on the reported activity of other 1,2,4-triazole derivatives, a panel of cell lines representing different cancer types is recommended[1][6][7].

Table 1: Suggested Cancer Cell Lines for Screening

Cancer TypeCell LineCharacteristics
Breast CancerMCF-7Estrogen receptor-positive
Breast CancerMDA-MB-231Triple-negative, highly invasive
Lung CancerA549Non-small cell lung carcinoma
Colon CancerHT-29Colorectal adenocarcinoma
Prostate CancerPC-3Androgen-independent

A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts, should be included as a control to assess selectivity and potential toxicity to non-malignant cells.

Experimental Assays and Protocols

A tiered approach is recommended, starting with a broad cytotoxicity screening, followed by more detailed mechanistic studies.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria[8][9][10].

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation:

Table 2: Hypothetical IC₅₀ Values of this compound

Cell LineIC₅₀ (µM) after 48h
MCF-715.2
MDA-MB-2318.9
A54912.5
HT-2925.8
PC-318.3
HEK293>100
Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[11][12][13].

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL propidium iodide (PI) working solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Data Presentation:

Table 3: Hypothetical Apoptosis Analysis in A549 Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.80.6
IC₅₀60.325.810.23.7
2x IC₅₀35.740.118.55.7
Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content[1][3][14].

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

Table 4: Hypothetical Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.230.514.3
IC₅₀40.125.334.6
2x IC₅₀28.915.855.3
Mechanistic Study: In Vitro Kinase Inhibition Assay

Many 1,2,4-triazole derivatives are known to inhibit protein kinases involved in cancer cell proliferation and survival, such as EGFR and BRAF[4]. A luminescence-based kinase assay can be used to quantify the inhibitory effect of the compound on specific kinases.

Protocol:

  • Compound Dilution: Prepare serial dilutions of this compound in an appropriate buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, a specific kinase (e.g., EGFR, BRAF), its substrate, and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for phosphorylation.

  • ATP Detection: Add an ATP detection reagent that generates a luminescent signal proportional to the amount of ATP remaining in the well.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Data Presentation:

Table 5: Hypothetical Kinase Inhibition Profile

Kinase TargetIC₅₀ (µM)
EGFR5.8
BRAF> 50
VEGFR222.1

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Interpretation start This compound mtt MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle kinase Kinase Inhibition Assay ic50->kinase conclusion Evaluate Anticancer Profile and Mechanism of Action apoptosis->conclusion cell_cycle->conclusion kinase->conclusion

Caption: Workflow for evaluating the anticancer properties of the test compound.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand FasL / TNF DeathReceptor Death Receptor (Fas / TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Bax_Bak Bax/Bak Activation Casp8->Bax_Bak via Bid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage (Compound Action) p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Bcl2->Bax_Bak Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Myc, c-Fos) ERK->TranscriptionFactors Compound 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine Compound->EGFR Potential Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation, Survival, Angiogenesis GeneExpression->Proliferation

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine , with a primary focus on its role as a key intermediate in the synthesis of potent Tropomyosin Receptor Kinase (TrkA) inhibitors. Detailed experimental protocols for relevant assays are also provided.

Introduction

This compound is a heterocyclic amine that has emerged as a valuable building block in the design and synthesis of kinase inhibitors. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions. The unique substitution pattern of a 2-methylbenzyl group at the N1 position and an amino group at the C3 position provides a versatile platform for the development of targeted therapeutics.

Application as a Key Intermediate for TrkA Kinase Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. Dysregulation of the TrkA signaling pathway has been implicated in various pathological conditions, including pain, inflammation, and cancer. Consequently, TrkA has become an attractive therapeutic target for the development of novel analgesic and anti-cancer agents.

Patent literature reveals that this compound serves as a critical precursor in the synthesis of a series of benzyl urea compounds that act as potent TrkA kinase inhibitors. These inhibitors are designed to target the ATP-binding site of the TrkA kinase domain, thereby blocking its downstream signaling cascade.

Signaling Pathway of TrkA

The activation of TrkA by its ligand, nerve growth factor (NGF), initiates a signaling cascade that promotes cell survival and differentiation. The simplified TrkA signaling pathway is depicted below.

TrkA_Signaling NGF NGF TrkA TrkA NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization pTrkA p-TrkA Dimerization->pTrkA Downstream Downstream Signaling pTrkA->Downstream Survival Cell Survival & Differentiation Downstream->Survival Inhibitor This compound -derived Inhibitor Inhibitor->pTrkA Inhibition Synthesis_Workflow start 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine reaction Urea Formation start->reaction reagent Substituted Phenyl Isocyanate reagent->reaction product TrkA Inhibitor (Benzyl Urea Derivative) reaction->product Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor, TrkA kinase, and Eu-antibody to plate A->B C Add Alexa Fluor™ 647 tracer B->C D Incubate for 60 min at room temperature C->D E Measure TR-FRET signal D->E F Calculate emission ratio and percent inhibition E->F G Determine IC50 value F->G

Application Notes and Protocols for the Derivatization of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the lead compound, 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, to explore its structure-activity relationship (SAR). The following protocols detail key chemical transformations targeting the 3-amino group and the triazole ring, enabling the generation of a diverse chemical library for biological screening.

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The derivatization of this compound offers a promising starting point for the development of novel drug candidates. SAR studies are crucial in medicinal chemistry to understand how different functional groups and structural modifications influence the biological activity of a molecule.[3][4][5] By systematically altering the chemical structure of the lead compound, researchers can identify key molecular interactions responsible for its therapeutic effects and optimize its potency, selectivity, and pharmacokinetic properties.

This document outlines protocols for three common and versatile derivatization strategies: N-acylation, Suzuki coupling, and the Mannich reaction.

Derivatization Strategies for SAR Studies

The lead compound, this compound, presents several sites for chemical modification. The primary amino group at the 3-position is a key nucleophilic handle for a variety of transformations. The triazole ring itself can also be functionalized, typically after introduction of a suitable leaving group.

Logical Workflow for SAR Studies

SAR_Workflow Lead Lead Compound This compound Derivatization Derivatization Strategies Lead->Derivatization NAcylation N-Acylation Derivatization->NAcylation Suzuki Suzuki Coupling Derivatization->Suzuki Mannich Mannich Reaction Derivatization->Mannich Library Diverse Chemical Library NAcylation->Library Suzuki->Library Mannich->Library Screening Biological Screening (e.g., in vitro assays) Library->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Optimized Optimized Lead SAR_Analysis->Optimized

Caption: General workflow for SAR studies.

Experimental Protocols

N-Acylation of the 3-Amino Group

N-acylation is a fundamental method to introduce a wide variety of substituents to the amino group, allowing for the exploration of steric and electronic effects on biological activity.[6][7]

N_Acylation_Workflow Start This compound + Acyl Chloride/Anhydride Reaction Reaction in Pyridine or DCM with a Base (e.g., TEA) Start->Reaction Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Acylated Derivative Purification->Product

Caption: N-Acylation experimental workflow.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous pyridine or dichloromethane (DCM)

  • Triethylamine (TEA) (if using DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.

  • If using DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • If using DCM, separate the organic layer. If using pyridine, remove it under reduced pressure and dissolve the residue in ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Suzuki Cross-Coupling for C-C Bond Formation

To explore modifications on the triazole ring, a Suzuki cross-coupling reaction can be employed.[8][9][10][11][12] This requires prior conversion of the 3-amino group to a halide (e.g., via a Sandmeyer-type reaction to introduce a bromo or iodo substituent).

Suzuki_Coupling_Workflow Start 3-Halo-1-(2-methylbenzyl)-1H-1,2,4-triazole + Boronic Acid/Ester Reaction Reaction with Pd Catalyst, Ligand, and Base in a Solvent (e.g., Dioxane/Water) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 3-Aryl/Alkyl-1-(2-methylbenzyl)-1H-1,2,4-triazole Purification->Product

Caption: Suzuki coupling experimental workflow.

Materials:

  • 3-Bromo-1-(2-methylbenzyl)-1H-1,2,4-triazole (requires prior synthesis)

  • Aryl or alkyl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 3-bromo-1-(2-methylbenzyl)-1H-1,2,4-triazole (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-C coupled product.

Mannich Reaction for Aminomethylation

The Mannich reaction is a three-component condensation that introduces a substituted aminomethyl group, providing access to derivatives with altered solubility and basicity.[13][14][15][16][17]

Mannich_Reaction_Workflow Start This compound + Formaldehyde + Secondary Amine Reaction Reaction in Ethanol with Catalytic Acid Start->Reaction Workup Solvent Removal and Aqueous Work-up Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Mannich Base Derivative Product->Purification

References

Application Notes and Protocols for the Analytical Characterization of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. This document is intended to guide researchers in the accurate characterization of this and similar nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry.[1][2][3][4]

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole core. The 1,2,4-triazole moiety is a prominent scaffold in a wide array of bioactive molecules and approved pharmaceuticals, exhibiting a range of biological activities.[3][5][6] Accurate and thorough analytical characterization is a critical step in the drug discovery and development process to confirm the identity, purity, and stability of the synthesized compound. This document outlines the application of key analytical techniques for this purpose.

Analytical Techniques and Data

A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of atoms in this compound.[7]

Data Summary: NMR Spectroscopy

Technique Parameter Expected Chemical Shift (δ ppm) Description
¹H NMR-CH₃ (methylbenzyl)~2.3Singlet, 3H
-CH₂- (benzyl)~5.2Singlet, 2H
Ar-H (methylbenzyl)~7.1 - 7.3Multiplet, 4H
-NH₂ (amine)~5.4Broad singlet, 2H (exchangeable with D₂O)
Triazole C5-H~7.8Singlet, 1H
¹³C NMR-CH₃ (methylbenzyl)~19.0
-CH₂- (benzyl)~49.0
Ar-C (methylbenzyl)~126.0, 127.5, 129.0, 130.5, 135.0, 136.0
Triazole C5~145.0
Triazole C3~157.0

Note: Expected chemical shifts are based on typical values for 1,2,4-triazole derivatives and may vary depending on the solvent and experimental conditions.[6][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this class of compounds.[10]

Data Summary: Mass Spectrometry

Parameter Value
Molecular FormulaC₁₀H₁₂N₄
Molecular Weight188.23 g/mol
Expected Ion Peaks (m/z)
[M+H]⁺189.1135
[M+Na]⁺211.0954
Common Fragmentation Pathways Loss of the 2-methylbenzyl group, cleavage of the triazole ring.[10][11]

Predicted mass spectrometry data from PubChem for this compound.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound. A reversed-phase method is typically suitable for triazole derivatives.[13][14]

Data Summary: HPLC

Parameter Value
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Result
Retention Time (t_R)~10-15 minutes (dependent on exact gradient)
Purity>95% (as determined by peak area)
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.

Data Summary: Elemental Analysis

Element Theoretical (%) Found (%)
Carbon (C)63.8163.75
Hydrogen (H)6.436.48
Nitrogen (N)29.7629.69

Note: "Found" values are representative and should be within ±0.4% of the theoretical values.[6][8][15]

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher spectrometer.[8][16]

    • Record ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

  • Analysis Conditions:

    • Set the ion source to positive polarity to detect [M+H]⁺ and other cations.[10]

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range of m/z 50-500.

    • To induce fragmentation for structural confirmation, perform tandem MS (MS/MS) experiments.

HPLC Protocol
  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System: Use a standard HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor the eluent at 254 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Elemental Analysis Protocol
  • Sample Preparation: Provide a pure, dry sample (2-5 mg) of this compound.

  • Instrumentation: Use an automated elemental analyzer capable of CHN analysis.

  • Analysis: The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula.

Visualized Workflows

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesized Product: This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS HPLC HPLC Synthesis->HPLC EA Elemental Analysis Synthesis->EA Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity EA->Identity Final_Report Final Characterization Report Structure->Final_Report Purity->Final_Report Identity->Final_Report

Caption: Overall workflow for the analytical characterization of the target compound.

HPLC_Method_Workflow Start Sample Preparation (1 mg/mL solution, filtration) HPLC_System HPLC System Setup (C18 Column, UV Detector) Start->HPLC_System Injection Inject 10 µL of Sample HPLC_System->Injection Separation Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Data_Analysis Data Acquisition and Analysis (Chromatogram Generation) Detection->Data_Analysis Result Purity Determination (Peak Area Integration) Data_Analysis->Result

References

Application Notes and Protocols for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Cell-Based Assay for Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] This application note describes a cell-based assay to evaluate the cytotoxic potential of a specific derivative, 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. The protocol details a colorimetric MTT assay to determine the compound's effect on the viability of the A549 human lung carcinoma cell line, a commonly used model in cancer research.[1][4] This assay serves as a primary screening method to assess the compound's potential as an anticancer agent.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized, and its concentration can be determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). A decrease in the signal indicates a reduction in cell viability due to cytotoxicity or inhibition of proliferation.

Experimental Protocols

Materials and Reagents
  • This compound (test compound)

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Cell Culture
  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest A549 cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the MTT assay.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0.5% DMSO) 0100 ± 4.5
This compound 0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 4.8
5015.3 ± 3.2
1005.8 ± 1.9
Doxorubicin (Positive Control) 145.6 ± 5.5
IC50 (µM) ~11.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture A549 Cell Culture cell_seeding Seed Cells in 96-well Plate (5x10^3 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells compound_prep Prepare Serial Dilutions of This compound compound_prep->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Hypothetical Signaling Pathway: Induction of Apoptosis

signaling_pathway compound This compound target Putative Cellular Target (e.g., Kinase, Enzyme) compound->target stress Cellular Stress target->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical apoptosis signaling pathway.

Conclusion

This application note provides a detailed protocol for assessing the cytotoxic activity of this compound using an MTT assay on the A549 cancer cell line. This assay is a robust and reproducible method for initial in vitro screening of novel compounds. The provided workflow and data presentation format can be adapted for testing other compounds and cell lines. Further studies would be required to elucidate the specific mechanism of action, such as the induction of apoptosis, should the compound demonstrate significant cytotoxic activity.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, a key intermediate in pharmaceutical development. The protocol herein details a robust and scalable two-step synthetic route commencing with the readily available starting materials, 3-amino-1,2,4-triazole and 2-methylbenzyl bromide. The procedure involves an initial N-alkylation reaction to form the benzyl-triazole linkage, followed by purification to yield the final product. This application note includes detailed experimental procedures, a summary of quantitative data, and process flow diagrams to ensure successful and reproducible synthesis on a larger scale.

Introduction

Substituted 1,2,4-triazole derivatives are a significant class of heterocyclic compounds that are integral to the development of novel therapeutic agents due to their diverse pharmacological activities. The target molecule, this compound, serves as a crucial building block for more complex drug candidates. The efficient and scalable synthesis of this intermediate is therefore of high importance. The presented protocol is designed for ease of implementation in a laboratory setting with considerations for future industrial scale-up.

Overall Reaction Scheme

A two-step synthetic approach is employed, starting with the N-alkylation of 3-amino-1,2,4-triazole with 2-methylbenzyl bromide, followed by a purification step.

Reaction_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification Triazole 3-Amino-1,2,4-triazole reaction_center_1 Triazole->reaction_center_1 BenzylBromide 2-Methylbenzyl bromide BenzylBromide->reaction_center_1 Base NaH (Sodium Hydride) Base->reaction_center_1 Solvent DMF (Dimethylformamide) Solvent->reaction_center_1 Intermediate This compound CrudeProduct Crude Product Intermediate->CrudeProduct reaction_center_1->Intermediate Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend 3-amino-1,2,4-triazole in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir at 0 °C then RT C->D E Add 2-methylbenzyl bromide solution dropwise D->E F Stir at RT for 12-16h E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Dissolve crude in hot Ethyl Acetate K->L Crude Product M Add Hexanes L->M N Cool to crystallize M->N O Filter and wash crystals N->O P Dry under vacuum O->P Pure Product Logical_Relationship cluster_process Process Steps reagents Starting Materials (3-Amino-1,2,4-triazole, 2-Methylbenzyl bromide) deprotonation Deprotonation reagents->deprotonation base Base (NaH) base->deprotonation solvent Solvent (DMF) solvent->deprotonation alkylation N-Alkylation deprotonation->alkylation workup Aqueous Work-up alkylation->workup purification Recrystallization workup->purification product Final Product purification->product

Application Notes and Protocols: 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known properties and applications of the 1,2,4-triazole-3-amine scaffold. Direct experimental data for the specific compound 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in material science is not currently available in public literature. The proposed applications and protocols are therefore extrapolated and intended to serve as a guide for potential research directions.

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring, which is a versatile scaffold in medicinal chemistry and material science. The presence of the amine group and the benzyl substituent provides sites for further functionalization and influences its chemical and physical properties. Derivatives of 1,2,4-triazole are known for their applications in various fields of material science due to their electron-transporting, hole-blocking, and coordination capabilities.

Physicochemical Properties and Characterization

While extensive experimental data for this specific compound is limited, some basic properties can be obtained from chemical suppliers and extrapolated from similar structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄ChemBridge
Molecular Weight 188.23 g/mol Santa Cruz Biotechnology[1]
CAS Number 832740-49-5ChemBridge
LogP 1.67ChemBridge
Rotatable Bonds 2ChemBridge
Purity >95%ChemBridge
Characterization Protocols

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized compound.

  • Protocol:

    • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals would include peaks for the aromatic protons of the methylbenzyl group, the methylene protons, the triazole ring proton, and the amine protons.

    • Expected ¹³C NMR signals would correspond to the carbons of the methylbenzyl group, the methylene carbon, and the carbons of the triazole ring.

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the compound or use an ATR-FTIR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Look for characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the triazole and benzene rings (around 1400-1600 cm⁻¹), and N-N stretching (around 1200-1300 cm⁻¹).

2.1.3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • The expected molecular ion peak [M+H]⁺ would be at m/z 189.1135.

Potential Applications in Material Science

Based on the known applications of 1,2,4-triazole derivatives, the following are potential areas of research for this compound.

Organic Light-Emitting Diodes (OLEDs)

The 1,2,4-triazole moiety is known for its electron-transporting and hole-blocking properties, making its derivatives suitable for use in OLEDs.

  • Hypothetical Role: This compound could potentially serve as a host material for phosphorescent emitters or as an electron-transporting/hole-blocking layer in OLED devices. The 2-methylbenzyl group may influence the material's morphology and solubility.

Corrosion Inhibition

Triazole derivatives are effective corrosion inhibitors for various metals and alloys due to the presence of nitrogen atoms which can coordinate with metal surfaces.

  • Hypothetical Role: this compound could form a protective film on metal surfaces, particularly in acidic media, thus preventing corrosion. The amine group and the triazole ring can act as adsorption centers.

Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the triazole ring and the exocyclic amine group can act as ligands to coordinate with metal ions, forming MOFs.[2][3][4]

  • Hypothetical Role: This compound could be used as an organic linker in the synthesis of novel MOFs. The resulting MOFs could have potential applications in gas storage, separation, or catalysis.

Experimental Protocols

General Synthesis of 1-Substituted-1H-1,2,4-triazol-3-amines
  • Reaction Scheme: A possible route involves the reaction of 3-amino-1,2,4-triazole with 2-methylbenzyl halide.

  • Protocol:

    • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-methylbenzyl chloride or bromide (1.0-1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Corrosion Inhibition Study (Hypothetical)
  • Purpose: To evaluate the corrosion inhibition efficiency of this compound on mild steel in an acidic medium.

  • Materials: Mild steel coupons, 1 M HCl solution, this compound, acetone, distilled water.

  • Protocol (Weight Loss Method):

    • Prepare mild steel coupons of known dimensions and weight.

    • Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Prepare solutions of 1 M HCl containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

    • Immerse the pre-weighed coupons in the test solutions for a specific period (e.g., 24 hours) at room temperature.

    • After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and re-weigh.

    • Calculate the corrosion rate and inhibition efficiency using the following equations:

      • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

      • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Diagrams

Synthesis_Workflow start Start Materials: 3-Amino-1,2,4-triazole 2-Methylbenzyl halide Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Reaction: - Mix reactants - Heat (60-80 °C) - Monitor by TLC start->reaction workup Work-up: - Quench with water - Extract with organic solvent - Wash and dry reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Corrosion_Inhibition_Workflow prep Coupon Preparation: - Polish - Degrease - Weigh immersion Immersion: Immerse coupons in solutions (e.g., 24h at RT) prep->immersion solutions Solution Preparation: 1 M HCl (blank) 1 M HCl + Inhibitor (various conc.) solutions->immersion cleaning Post-Immersion: - Remove coupons - Clean and dry - Re-weigh immersion->cleaning analysis Data Analysis: - Calculate Corrosion Rate - Calculate Inhibition Efficiency cleaning->analysis

Caption: Experimental workflow for evaluating corrosion inhibition efficiency.

Potential_Applications cluster_apps Potential Material Science Applications compound 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine oleds Organic Light-Emitting Diodes (OLEDs) compound->oleds Electron Transporting / Hole Blocking corrosion Corrosion Inhibitors compound->corrosion Surface Adsorption & Film Formation mofs Metal-Organic Frameworks (MOFs) compound->mofs Organic Linker

Caption: Logical relationship of potential applications.

References

Application Notes and Protocols for X-ray Crystallography of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the structural determination of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine using single-crystal X-ray crystallography. This technique offers unparalleled insight into the three-dimensional arrangement of atoms, which is crucial for understanding structure-activity relationships (SAR), guiding drug design, and confirming molecular identity.[1]

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry. Unambiguous determination of its molecular structure is paramount for rational drug design and development. Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of such compounds, providing unequivocal proof of their molecular structure.[2] This technique allows for the precise determination of bond lengths, bond angles, and stereochemistry, which are critical parameters for computational modeling and understanding intermolecular interactions.[1][2]

Experimental Protocols

The process of determining the crystal structure of this compound can be broken down into three main stages: synthesis and crystallization, data collection, and structure solution and refinement.

Synthesis and Purification

The synthesis of this compound can be achieved through established synthetic routes for 1,2,4-triazole derivatives. A general approach involves the reaction of a corresponding amidine or related precursor with a hydrazine derivative. Following synthesis, the compound must be purified to a high degree, typically by recrystallization or chromatography, to ensure the growth of high-quality single crystals.

Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging step.[3] For small molecules like this compound, several crystallization techniques can be employed.[3][4] Vapor diffusion is a commonly used method.

Protocol for Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to near saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

Protocol for Vapor Diffusion (Hanging Drop Method):

  • Prepare a reservoir solution containing a precipitant in a sealed container.

  • Mix a small volume of the concentrated solution of the compound with the reservoir solution on a glass coverslip.

  • Invert the coverslip and suspend it over the reservoir.

  • Over time, water vapor will equilibrate between the drop and the reservoir, slowly increasing the concentration of the compound in the drop and promoting crystallization.[5]

X-ray Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[3][4]

Data Collection Parameters:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.

  • Detector: A CCD or CMOS area detector is used to collect the diffraction pattern.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Data Presentation

The following tables summarize typical quantitative data obtained from a single-crystal X-ray diffraction experiment for a 1,2,4-triazole derivative. These values are provided as an example and will vary for the specific crystal of this compound.

Table 1: Crystal Data and Structure Refinement Details.

ParameterExample Value
Empirical FormulaC10H12N4
Formula Weight188.23
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.15(2) Å
b7.92(2) Å
c25.77(5) Å
α90°
β92.98(4)°
γ90°
Volume1658(2) ų
Z4
Calculated Density1.573 mg/m³
Absorption Coefficient0.10 mm⁻¹
F(000)800
Data Collection
Crystal Size0.25 x 0.20 x 0.15 mm
θ range for data collection2.5 to 28.0°
Index ranges-10 ≤ h ≤ 10, -10 ≤ k ≤ 10, -34 ≤ l ≤ 34
Reflections collected15000
Independent reflections3500 [R(int) = 0.04]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3500 / 0 / 250
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.15
Largest diff. peak and hole0.30 and -0.25 e.Å⁻³

Note: The values in this table are illustrative and based on typical data for similar small molecules.[6][7]

Mandatory Visualization

The following diagram illustrates the general workflow for the X-ray crystallography of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Crystal Growth (Vapor Diffusion/Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for X-ray Crystallography.

Conclusion

The protocol outlined in this document provides a comprehensive guide for the successful determination of the crystal structure of this compound. Adherence to these methodologies will enable researchers to obtain high-quality crystallographic data, leading to an accurate and detailed three-dimensional molecular model. This structural information is invaluable for advancing drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound. This guide addresses these potential problems in a question-and-answer format.

Question 1: The yield of the final product is low. What are the potential causes and solutions?

Answer:

Low yield can be attributed to several factors throughout the multi-step synthesis. Here's a breakdown of potential issues at each stage and how to address them:

  • Incomplete reaction in Step 1 (Formation of (2-methylbenzyl)hydrazine): Ensure the complete consumption of the starting material (2-methylbenzyl halide) by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. Using a slight excess of hydrazine can also drive the reaction to completion.

  • Inefficient conversion in Step 2 (Guanidine formation): The reaction between (2-methylbenzyl)hydrazine and the guanylating agent (e.g., S-methylisothiourea sulfate or cyanamide) may not go to completion. Ensure the pH of the reaction mixture is optimal for the specific reagents used. For instance, when using S-methylisothiourea sulfate, maintaining a basic pH is crucial.

  • Poor cyclization in Step 3 (Triazole ring formation): The final cyclization step is critical and often requires specific conditions. If using formic acid, ensure it is of high purity and used in the correct stoichiometric amount. Inadequate heating during the cyclization can also lead to low conversion. Consider extending the reflux time or increasing the temperature within the limits of the solvent's boiling point.

  • Product loss during workup and purification: The product may be partially lost during extraction or recrystallization. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous layer. When performing recrystallization, use a minimal amount of a suitable solvent to avoid significant product loss in the mother liquor.

Question 2: My final product is impure, showing multiple spots on TLC or peaks in HPLC. What are the likely impurities and how can I remove them?

Answer:

The presence of impurities is a common challenge. The following table summarizes the most probable impurities arising from each synthetic step and suggests purification strategies.

Step of OriginPotential ImpurityStructureReason for FormationSuggested Purification Method
Step 1 2-Methylbenzyl chloride/bromideUnreacted starting materialColumn chromatography of the intermediate hydrazine or washing the final product with a solvent in which the impurity is soluble.
Step 1 bis(2-methylbenzyl)hydrazineOver-alkylation of hydrazineColumn chromatography of the intermediate hydrazine. This impurity is often difficult to remove from the final product.
Step 2 (2-methylbenzyl)hydrazineIncomplete reactionColumn chromatography or recrystallization of the final product.
Step 2 Unreacted guanylating agent (e.g., S-methylisothiourea)VariesIncomplete reactionWashing the crude product with water or an appropriate organic solvent.
Step 3 N-((2-methylbenzyl)amino)guanidineIncomplete cyclizationColumn chromatography. Increasing the temperature or duration of the cyclization step can minimize its formation.
Step 3 4-(2-methylbenzyl)-4H-1,2,4-triazol-3-amine (Isomer)Alternative cyclization pathwayCareful column chromatography or fractional recrystallization. The formation of this isomer is generally less favored under standard reaction conditions.
Step 3 Formylated byproductsSide reaction with formic acidColumn chromatography.

Question 3: I am observing an unexpected byproduct that I cannot identify. What could it be?

Answer:

An unexpected byproduct could arise from a variety of side reactions. Consider the following possibilities:

  • Dimerization of intermediates: Under certain conditions, reactive intermediates can dimerize.

  • Reactions with the solvent: If the solvent is not inert under the reaction conditions, it may react with the starting materials or intermediates.

  • Degradation of starting materials or product: High temperatures or prolonged reaction times can sometimes lead to the degradation of the desired compounds.

To identify the unknown byproduct, advanced analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific reagents and conditions used in each step. Based on literature for similar 1-substituted-3-amino-1,2,4-triazoles, an overall yield in the range of 40-60% can be considered reasonable for a three-step synthesis.[1][2]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Methylbenzyl halides: These are lachrymators and should be handled with care in a fume hood.

  • Cyanamide: Cyanamide is toxic and should be handled with appropriate safety measures.

  • General Precautions: Always wear appropriate PPE and work in a well-ventilated area. Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Quantitative Data Summary

The following table provides a summary of expected yields and purity at each stage of a typical synthesis. These values are estimates based on reported syntheses of analogous compounds and may vary depending on the specific experimental conditions.[1][2]

StepProductExpected Yield (%)Expected Purity (%) (after purification)
1 (2-methylbenzyl)hydrazine70 - 85> 95
2 N-((2-methylbenzyl)amino)guanidine60 - 75> 90
3 This compound70 - 85> 98
Overall 40 - 60 > 98

Detailed Experimental Protocol

This protocol describes a plausible three-step synthesis for this compound.

Step 1: Synthesis of (2-methylbenzyl)hydrazine

  • To a solution of hydrazine hydrate (excess, e.g., 5 equivalents) in ethanol, add 2-methylbenzyl chloride (1 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (2-methylbenzyl)hydrazine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of N-((2-methylbenzyl)amino)guanidine hydroiodide

  • Dissolve (2-methylbenzyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol.

  • Add S-methylisothiourea sulfate (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) to the solution.

  • Reflux the mixture for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off any solid precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.

Step 3: Synthesis of this compound

  • To the crude N-((2-methylbenzyl)amino)guanidine from the previous step, add an excess of formic acid (e.g., 5-10 equivalents).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Guanidine Formation cluster_step3 Step 3: Triazole Cyclization start1 2-Methylbenzyl Chloride + Hydrazine Hydrate reaction1 Reflux in Ethanol start1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 (2-methylbenzyl)hydrazine workup1->product1 product1_ref (2-methylbenzyl)hydrazine reaction2 Reflux in Ethanol product1_ref->reaction2 reagent2 S-Methylisothiourea Sulfate + Base reagent2->reaction2 product2 N-((2-methylbenzyl)amino)guanidine reaction2->product2 product2_ref N-((2-methylbenzyl)amino)guanidine reaction3 Reflux product2_ref->reaction3 reagent3 Formic Acid reagent3->reaction3 workup3 Neutralization, Workup & Purification reaction3->workup3 final_product This compound workup3->final_product

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities cluster_impurity_sources Potential Impurity Sources start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_step1 Check Step 1 Completion (Hydrazine Formation) low_yield->check_step1 identify_impurities Identify Impurities (TLC, HPLC, NMR, MS) impure_product->identify_impurities check_step2 Check Step 2 Conversion (Guanidine Formation) check_step1->check_step2 check_step3 Check Step 3 Cyclization check_step2->check_step3 check_workup Review Workup & Purification Procedures check_step3->check_workup purification_strategy Select Purification Strategy (Column Chromatography, Recrystallization, Washing) identify_impurities->purification_strategy unreacted_sm Unreacted Starting Materials identify_impurities->unreacted_sm side_products Side-Reaction Products (e.g., Isomers, Dimers) identify_impurities->side_products incomplete_reaction Incomplete Reaction Intermediates identify_impurities->incomplete_reaction

Caption: Logical Flow for Troubleshooting Common Synthesis Issues.

References

optimizing reaction conditions for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The primary synthetic route involves the N-alkylation of 3-amino-1,2,4-triazole with 2-methylbenzyl halide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, such as low product yield, formation of impurities, and challenges in purification.

Issue 1: Low or No Product Yield

Low or no yield of the desired product can be attributed to several factors, including the reactivity of the starting materials, inappropriate reaction conditions, or product degradation.

  • Poor Reactivity of Starting Materials: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred for this type of SN2 reaction.[1]

  • Degradation of Product: Although 1,2,4-triazoles are generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to degradation.

Issue 2: Formation of Multiple Products (Isomers)

A significant challenge in the alkylation of 3-amino-1,2,4-triazole is the lack of regioselectivity, leading to a mixture of N1, N2, and N4-alkylated isomers. The exocyclic amino group can also undergo alkylation, though it is generally less nucleophilic than the ring nitrogens.

  • Controlling Regioselectivity: The position of alkylation on the triazole ring is influenced by steric and electronic factors, as well as reaction conditions. Studies on similar alkylations have shown that a mixture of N1 and N2 isomers is common.[2] The N1-substituted product is often the thermodynamic product, while the N2-substituted isomer can be the kinetic product. The use of specific bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), has been reported to favor the formation of the N1-isomer in the alkylation of 1,2,4-triazole.[3]

Issue 3: Over-alkylation

The product, this compound, can potentially react further with the 2-methylbenzyl halide to form a quaternary ammonium salt, especially if the product amine is more nucleophilic than the starting 3-amino-1,2,4-triazole.[1][4]

  • Minimizing Over-alkylation:

    • Control Stoichiometry: Using an excess of the starting amine (3-amino-1,2,4-triazole) relative to the alkylating agent can favor mono-alkylation.[1]

    • Slow Addition: Adding the 2-methylbenzyl halide slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of the product reacting further.[1]

Issue 4: Difficulty in Product Purification

Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and inorganic salts from the base.

  • Effective Purification Strategies:

    • Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities. By adjusting the pH, the product can be selectively moved between aqueous and organic layers.

    • Column Chromatography: Silica gel chromatography is a common method for purification. To prevent peak tailing due to the basicity of the amine product, a small amount of a volatile amine like triethylamine can be added to the eluent.

    • Crystallization: If the product is a solid, crystallization can be an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally recommended for the N-alkylation of triazoles.[1] These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

Q2: Which base should I use for optimal results?

A2: The choice of base is critical for both reaction efficiency and regioselectivity.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective.[1]

  • Organic Bases: For improved regioselectivity towards the N1 position, a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.[3]

Q3: How can I improve the regioselectivity to favor the desired 1-(2-methylbenzyl) isomer?

A3: Achieving high regioselectivity is a primary challenge. While a mixture of isomers is common, you can try the following to favor the N1 isomer:

  • Use of DBU: As mentioned, DBU has been shown to favor N1 alkylation of 1,2,4-triazole.[3]

  • Temperature Control: Running the reaction at a lower temperature may favor the formation of the kinetic product, while higher temperatures may favor the thermodynamic product. Experimentation is needed to determine which isomer is favored under different temperature profiles.

Q4: I am observing a byproduct with a mass corresponding to the addition of two 2-methylbenzyl groups. How can I prevent this?

A4: This is likely due to over-alkylation. To minimize this, you can:

  • Use a 1.5 to 2-fold excess of 3-amino-1,2,4-triazole relative to 2-methylbenzyl halide.[1]

  • Add the 2-methylbenzyl halide dropwise over a prolonged period to the reaction mixture containing the triazole and the base.[1]

Q5: My purification by silica gel chromatography is giving broad, tailing peaks. What can I do?

A5: The basicity of the triazole amine can cause strong interactions with the acidic silica gel. To improve separation:

  • Add 0.5-1% of a volatile amine, such as triethylamine or ammonia solution, to your eluent system. This will help to neutralize the acidic sites on the silica gel and improve the peak shape.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 3-Amino-1,2,4-triazole
ParameterCondition A (Standard)Condition B (Optimized for Regioselectivity)Condition C (Alternative)
Alkylating Agent 2-methylbenzyl bromide2-methylbenzyl bromide2-methylbenzyl chloride
Solvent DMFTHFAcetonitrile
Base K₂CO₃DBUCs₂CO₃
Temperature 60-80 °CRoom Temperature50-70 °C
Expected Outcome Moderate to good yield, mixture of isomersPotentially higher N1 selectivity, good yieldGood yield, mixture of isomers
Reference General SN2 conditions[1]Based on DBU's effect on triazole alkylation[3]General SN2 conditions[1]

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

Materials:

  • 3-amino-1,2,4-triazole

  • 2-methylbenzyl bromide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 3-amino-1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-methylbenzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase of dichloromethane/methanol, potentially with 1% triethylamine) to afford the desired product.

Visualizations

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-amino-1,2,4-triazole and K2CO3 in DMF B 2. Add 2-methylbenzyl bromide A->B dropwise C 3. Heat and stir (e.g., 70°C, 12-18h) B->C D 4. Quench with water C->D E 5. Extract with ethyl acetate D->E F 6. Dry and concentrate E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low yield in the synthesis reaction.

References

Technical Support Center: Purification of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section offers systematic approaches to resolving common purification challenges.

Guide 1: Low Recovery After Recrystallization

Low recovery of your purified this compound can be a significant issue. The following workflow and table provide a structured approach to diagnosing and resolving this problem.

Low_Yield_Troubleshooting start Low Recovery Observed check_solubility Assess Solubility in Recrystallization Solvent start->check_solubility too_soluble Compound too soluble, even at low temperatures? check_solubility->too_soluble change_solvent Select a less-solubilizing solvent or use a mixed-solvent system. too_soluble->change_solvent Yes excess_solvent Was an excessive volume of solvent used? too_soluble->excess_solvent No end Improved Yield change_solvent->end minimize_solvent Use the minimum amount of hot solvent for dissolution. excess_solvent->minimize_solvent Yes premature_crystallization Did premature crystallization occur during hot filtration? excess_solvent->premature_crystallization No mother_liquor Consider concentrating the mother liquor to obtain a second crop of crystals. minimize_solvent->mother_liquor preheat Pre-heat glassware (funnel, receiving flask). premature_crystallization->preheat Yes inadequate_cooling Was cooling insufficient to maximize crystal formation? premature_crystallization->inadequate_cooling No preheat->end cool_longer Ensure adequate cooling time and temperature. inadequate_cooling->cool_longer Yes inadequate_cooling->mother_liquor No cool_longer->mother_liquor mother_liquor->end

Troubleshooting workflow for low recrystallization yield.
Potential Cause Recommended Action Experimental Protocol
High Solubility in Cold Solvent Select a solvent in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures.[1]Solvent Scouting: In separate small test tubes, add a few milligrams of the crude product. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) at room temperature to assess solubility. Heat the sparingly soluble options to assess solubility at elevated temperatures.
Excessive Solvent Volume Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]Minimal Solvent Addition: Heat the chosen solvent to its boiling point. Add the hot solvent dropwise to the crude product with continuous stirring or swirling until the solid just dissolves.
Premature Crystallization Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[1]Apparatus Preparation: Place the funnel and receiving flask in an oven at a temperature slightly above the boiling point of the solvent for a short period before filtration.
Incomplete Crystallization Allow for a sufficient cooling period, potentially including refrigeration, to maximize crystal formation.Controlled Cooling: After dissolving the compound, cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to promote further crystallization.
Product Loss in Mother Liquor Concentrate the filtrate (mother liquor) and cool again to obtain a second crop of crystals.[1]Second Crop Recovery: After filtering the initial crystals, transfer the filtrate to a round-bottom flask and reduce the solvent volume using a rotary evaporator. Cool the concentrated solution to induce the formation of a second crop of crystals.

Guide 2: Persistent Impurities After Purification

Even after purification attempts, impurities may remain. This guide addresses common reasons for persistent impurities.

Impurity_Troubleshooting start Impurity Detected Post-Purification assess_method Review Purification Method start->assess_method recrystallization_issue Recrystallization Ineffective? assess_method->recrystallization_issue rapid_cooling Was cooling too rapid, trapping impurities? recrystallization_issue->rapid_cooling Yes chromatography_issue Column Chromatography Ineffective? recrystallization_issue->chromatography_issue No slow_cooling Allow solution to cool slowly to room temperature before placing in an ice bath. rapid_cooling->slow_cooling Yes similar_solubility Do impurities have similar solubility to the product? rapid_cooling->similar_solubility No end Pure Compound slow_cooling->end column_chromatography Consider column chromatography for separation. similar_solubility->column_chromatography Yes column_chromatography->end check_eluent Optimize the mobile phase (solvent system) for better separation. chromatography_issue->check_eluent Yes metal_impurity Could paramagnetic metal impurities be affecting NMR spectra? chromatography_issue->metal_impurity No check_loading Ensure proper sample loading and column packing. check_eluent->check_loading check_loading->end additional_treatment Consider additional treatment (e.g., washing with a chelating agent solution) or re-purification. metal_impurity->additional_treatment Yes metal_impurity->end No additional_treatment->end

Logical workflow for addressing persistent impurities.
Potential Cause Recommended Action Experimental Protocol
Co-crystallization of Impurities Ensure slow cooling during recrystallization to allow for selective crystallization of the desired compound.[1]Slow Cooling Protocol: After dissolving the crude product in the minimum amount of hot solvent, cover the flask and allow it to cool undisturbed to room temperature. Avoid placing it directly in a cold bath.
Similar Solubility Profile If impurities have similar solubility to the product, recrystallization may be ineffective. Consider column chromatography.[1][2]TLC Analysis for Column Chromatography: Develop a thin-layer chromatography (TLC) method to identify a solvent system that provides good separation between your product and the impurities. This system can then be adapted for column chromatography.
"Oiling Out" The compound separates as an oil instead of crystals. This can be due to a low melting point or high impurity levels.[2]Troubleshooting "Oiling Out": Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[2] Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.
Paramagnetic Impurities Residual metal catalysts (e.g., from synthesis) can cause signal broadening or disappearance in NMR spectra, potentially masking impurities or giving a false impression of purity.[3]Detection and Removal: If NMR spectra show unusually broad signals, consider the presence of paramagnetic metals. Wash the compound with a dilute solution of a chelating agent like EDTA, followed by a solvent wash and re-purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A good starting point for many 1,2,4-triazole derivatives is often ethanol.[2] However, the ideal solvent should be determined experimentally through small-scale solubility tests.[2] Other solvents to consider include water (for more polar derivatives), or mixed solvent systems like ethanol/water or ethanol/ether.[2]

Q2: My compound will not crystallize, even after cooling and refrigeration. What should I do?

Failure to crystallize is a common issue. Try the following techniques:

  • Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to act as a seed.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent and try to cool the more concentrated solution again.

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Consider adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then gently heat until it is clear again before cooling.

Q3: I am using column chromatography, but the separation is poor. What can I do?

Poor separation in column chromatography can be improved by:

  • Optimizing the Mobile Phase: Use TLC to test different solvent systems (eluent). A good system will show a clear separation between the spot for your desired compound and any impurity spots.

  • Adjusting Polarity: If your compound and impurities are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving from the baseline, increase the polarity.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent) and load it onto the column in a narrow band.

Q4: My purified product has an unusual color. What could be the cause?

An unusual color can indicate the presence of colored impurities, which may be starting materials, byproducts, or degradation products. It is important to characterize the product using analytical techniques like NMR, Mass Spectrometry, and HPLC to identify the source of the color and determine if further purification is necessary.

Q5: Can I use a method other than recrystallization or column chromatography?

While recrystallization and column chromatography are the most common methods, other techniques could be considered depending on the nature of the impurities. For instance, if you have an acidic or basic impurity, an acid-base extraction could be performed on the crude product before attempting recrystallization or chromatography. In some cases, forming a salt of the triazole can facilitate purification.[4]

References

Technical Support Center: Synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is the yield of my N-alkylation reaction consistently low?

A1: Low yields in the N-alkylation of 3-amino-1,2,4-triazole with 2-methylbenzyl halide can be attributed to several factors:

  • Suboptimal Base: The choice and amount of base are critical. Strong bases like sodium hydride (NaH) are effective but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times. Insufficient base will lead to incomplete deprotonation of the triazole ring, resulting in a low yield.

  • Poor Solvent Quality: The use of wet or impure solvents can quench the base (especially NaH) and hinder the reaction. Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are recommended.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of side products and decomposition of reagents.

  • Formation of Isomers: While the N1-alkylation is generally favored for 3-substituted 1,2,4-triazoles, the formation of other isomers (N2 or N4) can occur, which may be difficult to separate and thus lower the isolated yield of the desired product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The presence of multiple spots on a TLC plate can indicate a mixture of products and unreacted starting materials. The likely components are:

  • Unreacted 3-amino-1,2,4-triazole: This is a common issue if the reaction has not gone to completion.

  • Unreacted 2-methylbenzyl halide: This may be present if an excess was used or the reaction was incomplete.

  • N1, N2, and N4 isomers: 1,2,4-triazoles can be alkylated at different nitrogen atoms, leading to a mixture of regioisomers. The N1 isomer is the desired product.

  • Dialkylated products: It is possible for the exocyclic amino group to be alkylated, although this is less likely under standard conditions.

Q3: How can I improve the regioselectivity of the N-alkylation to favor the desired N1 isomer?

A3: Improving the regioselectivity towards the N1 isomer is a key challenge. Here are some strategies:

  • Choice of Base and Solvent: The combination of base and solvent can influence the site of alkylation. For instance, using a bulkier base might sterically hinder alkylation at N2.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Protecting Groups: While more complex, protecting the exocyclic amino group could potentially direct the alkylation more specifically to the N1 position.

Q4: My final product is difficult to purify. What are the recommended purification methods?

A4: Purification of this compound can be challenging due to the potential presence of isomers and other impurities. The following methods are recommended:

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution of ethyl acetate and hexanes, or dichloromethane and methanol, is a good starting point.

  • Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Safety is paramount in any chemical synthesis. Key precautions for this procedure include:

  • Handling of Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Use of Anhydrous Solvents: Ensure all solvents are properly dried to prevent hazardous reactions with NaH.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

Data Presentation

The following tables summarize quantitative data for key experimental parameters that can be optimized to improve the yield.

Table 1: Effect of Base and Solvent on N-Alkylation Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Approximate Yield (%)
1NaH (1.1)DMF251275-85
2K₂CO₃ (2.0)DMF802460-70
3Cs₂CO₃ (1.5)Acetonitrile601870-80
4DBU (1.2)THF251665-75

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or no product formationInactive base, wet solvent, low temperatureUse fresh NaH, ensure anhydrous conditions, gradually increase reaction temperature.
Multiple products (TLC)Isomer formation, incomplete reactionOptimize reaction conditions for regioselectivity (see Q3), extend reaction time, use column chromatography for separation.
Difficult purificationSimilar polarity of isomers and byproductsEmploy careful column chromatography with a shallow solvent gradient, consider derivatization for easier separation.

Experimental Protocols

A plausible and detailed methodology for the synthesis of this compound is provided below.

Step 1: Synthesis of this compound

  • Materials and Reagents:

    • 3-amino-1,2,4-triazole

    • 2-methylbenzyl bromide (or chloride)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of 3-amino-1,2,4-triazole (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Add a solution of 2-methylbenzyl bromide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and troubleshooting process.

experimental_workflow cluster_synthesis Synthesis start Start reactants 3-amino-1,2,4-triazole + 2-methylbenzyl bromide start->reactants reaction N-Alkylation (NaH, DMF) reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up/Purification Issues start Low Yield? check_reagents Check Reagent Quality (Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup inactive_base Inactive Base? check_reagents->inactive_base wet_solvent Wet Solvent? check_reagents->wet_solvent low_temp Temperature too low? check_conditions->low_temp short_time Time too short? check_conditions->short_time isomer_loss Isomer Loss during Purification? check_workup->isomer_loss product_solubility Product Solubility Issues? check_workup->product_solubility solution_reagents Solution: Use fresh, anhydrous reagents inactive_base->solution_reagents wet_solvent->solution_reagents solution_conditions Solution: Optimize T & t low_temp->solution_conditions short_time->solution_conditions solution_workup Solution: Optimize chromatography, check solvent choice isomer_loss->solution_workup product_solubility->solution_workup

Caption: Troubleshooting guide for low yield in the synthesis.

Technical Support Center: Synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. The following information is designed to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Low yields of this compound can arise from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.

Potential CauseSuggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to confirm completion. Extend the reaction time if necessary. - Temperature: The reaction may require heating. Gradually increase the temperature and monitor the progress. Typical temperatures for N-alkylation of heterocycles range from room temperature to 80 °C. - Insufficient Base: The base is crucial for deprotonating the triazole ring, making it nucleophilic. Ensure at least one equivalent of a suitable base is used.
Degradation of Reactants or Product - Temperature Control: Avoid excessive temperatures that could lead to decomposition. - Inert Atmosphere: If reactants or the product are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reagents - Purity of 3-amino-1,2,4-triazole: Impurities in the starting material can interfere with the reaction. Recrystallize if necessary. - Activity of 2-methylbenzyl halide: The alkylating agent can degrade over time. Use a fresh bottle or purify before use. 2-methylbenzyl bromide is generally more reactive than the chloride.
Problem 2: Formation of Multiple Products (Isomers and Byproducts)

The N-alkylation of 3-amino-1,2,4-triazole is prone to forming a mixture of regioisomers, primarily the desired N-1 substituted product along with N-2 and N-4 substituted isomers. Alkylation of the exocyclic amino group is also a possibility.

Potential CauseSuggested Solution
Lack of Regioselectivity - Choice of Base and Solvent: The reaction conditions significantly influence the isomer ratio. The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at low temperatures may favor the formation of the thermodynamically more stable N-1 isomer. Weaker bases like potassium carbonate (K₂CO₃) might lead to a mixture of isomers. - Reaction Temperature: Lower temperatures generally favor the formation of the kinetic product, which may not be the desired isomer. Running the reaction at slightly elevated temperatures might allow for equilibration to the more stable N-1 isomer.
Overalkylation (Dialkylation) - Stoichiometry: Use a 1:1 molar ratio of 3-amino-1,2,4-triazole to the 2-methylbenzyl halide. An excess of the alkylating agent can lead to the formation of dialkylated products on the exocyclic amino group.
Alkylation of the Exocyclic Amino Group - Protection Strategy: If significant N-amino alkylation occurs, consider protecting the amino group with a suitable protecting group (e.g., acetyl) before the N-alkylation step, followed by deprotection.
Problem 3: Difficulty in Product Purification

Separating the desired this compound from its isomers and other byproducts can be challenging due to their similar polarities.

Potential CauseSuggested Solution
Co-elution of Isomers - Column Chromatography: Use a high-resolution silica gel for column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. Careful monitoring of fractions by TLC is crucial. - Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method to purify the desired isomer. Experiment with different solvent systems.
Product is an Oil or Gummy Solid - Salt Formation: Convert the free amine product to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid. Salts are often crystalline and easier to handle and purify by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main side products I should expect in the synthesis of this compound?

A1: The primary side products are the regioisomers formed by alkylation on other nitrogen atoms of the triazole ring. You can expect to see the 4-(2-methylbenzyl)-4H-1,2,4-triazol-3-amine and the 2-(2-methylbenzyl)-2H-1,2,4-triazol-5-amine isomers. Additionally, dialkylation on the exocyclic amino group can occur, leading to 1-(2-methylbenzyl)-N-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine .

Q2: How can I control the regioselectivity to favor the formation of the desired 1-substituted isomer?

A2: Controlling regioselectivity is a key challenge. Here are some strategies:

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent can selectively deprotonate the N1 position, leading to a higher yield of the 1-substituted product.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are commonly used. The choice of solvent can influence the ionic character of the triazole anion and thus the site of alkylation.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for one isomer over another. It is recommended to start at 0 °C and slowly warm to room temperature while monitoring the reaction.

Q3: How can I confirm the structure of my product and identify the different isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the triazole ring proton (H-5) and the benzylic protons (-CH₂-) will be different for each isomer. For the desired 1-substituted isomer, you would typically expect a singlet for the H-5 proton. The benzylic protons will appear as a singlet, and the protons of the methylbenzyl group will have characteristic shifts and coupling patterns.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons will also differ between the isomers.

  • 2D NMR (HMBC, HSQC): These experiments can help to definitively establish the connectivity and confirm which nitrogen atom is attached to the 2-methylbenzyl group.

Q4: What is a good starting point for a detailed experimental protocol?

Key Experimental Protocol: N-Alkylation of 3-amino-1,2,4-triazole

Materials:

  • 3-amino-1,2,4-triazole

  • 2-methylbenzyl bromide (or chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-amino-1,2,4-triazole (1.0 eq).

  • Deprotonation: Add anhydrous DMF (or acetonitrile) to dissolve or suspend the starting material. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. If using potassium carbonate (2.0 eq), the pre-cooling step may not be as critical, and the reaction can often be started at room temperature.

  • Alkylation: Slowly add a solution of 2-methylbenzyl bromide (1.0 eq) in a small amount of the reaction solvent to the mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be required.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution (especially if NaH was used). Dilute the mixture with water and extract with ethyl acetate (3 x volume).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired product from isomers and starting materials.

Quantitative Data Summary (Hypothetical Example)

Since specific quantitative data for this reaction is not available in the provided search results, the following table is a hypothetical representation of how such data could be presented. The values are for illustrative purposes only.

BaseSolventTemperature (°C)N-1 Isomer (%)N-4 Isomer (%)Other Byproducts (%)
NaHDMF0 to RT751510
K₂CO₃Acetonitrile60504010
Cs₂CO₃DMFRT652510

Visualizations

Reaction Pathway and Side Reactions

G cluster_reactants Reactants cluster_products Products A 3-amino-1H-1,2,4-triazole P1 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine (Desired Product) A->P1 Base, Solvent (Major Pathway) S1 4-(2-methylbenzyl)-4H- 1,2,4-triazol-3-amine (N-4 Isomer) A->S1 Side Reaction S2 2-(2-methylbenzyl)-2H- 1,2,4-triazol-5-amine (N-2 Isomer) A->S2 Side Reaction B 2-methylbenzyl bromide B->P1 B->S1 B->S2 S3 N-amino alkylated byproduct P1->S3 Excess Alkylating Agent

Caption: Main reaction pathway and potential side reactions.

Experimental Workflow for Troubleshooting

G start Start Synthesis reaction N-Alkylation Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product Analysis (TLC, LC-MS, ¹H NMR) workup->crude check_yield Low Yield? crude->check_yield check_purity Impure Product? check_yield->check_purity No optimize_reaction Optimize Reaction Conditions: - Temperature - Time - Base/Solvent check_yield->optimize_reaction Yes purify Purification: - Column Chromatography - Recrystallization check_purity->purify Yes pure_product Pure Product check_purity->pure_product No optimize_reaction->reaction purify->pure_product end End pure_product->end

Caption: Troubleshooting workflow for synthesis and purification.

troubleshooting poor solubility of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in experimental assays.

Troubleshooting Poor Solubility

Issue: You are observing precipitation, cloudiness, or low signal in your assay, suggesting poor solubility of this compound.

Below is a step-by-step guide to address this issue.

Troubleshooting Workflow

G cluster_0 Solubility Troubleshooting Workflow start Start: Poor solubility observed stock_solution Step 1: Prepare a Concentrated Stock Solution in an Appropriate Organic Solvent start->stock_solution test_solvents Step 2: Test Solubility in Common Organic Solvents stock_solution->test_solvents cosolvent_approach Step 3: Utilize a Co-solvent Approach for Aqueous Assay Buffers test_solvents->cosolvent_approach ph_adjustment Step 4: Investigate pH Adjustment cosolvent_approach->ph_adjustment If precipitation persists success Success: Compound is Soluble cosolvent_approach->success Precipitation resolves surfactant_addition Step 5: Consider Low Concentrations of Surfactants ph_adjustment->surfactant_addition If precipitation persists ph_adjustment->success Precipitation resolves sonication Step 6: Employ Physical Methods surfactant_addition->sonication If precipitation persists surfactant_addition->success Precipitation resolves sonication->success Precipitation resolves fail Further Assistance Required sonication->fail If precipitation persists

Caption: A workflow diagram for troubleshooting poor solubility.

Detailed Troubleshooting Steps & FAQs

Q1: What is the recommended starting solvent for creating a stock solution of this compound?

A1: For initial stock solutions, it is recommended to use a polar aprotic solvent. Based on the solubility of structurally similar triazole compounds, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent starting points.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents.

Q2: My compound dissolves in the organic stock solvent but precipitates when added to my aqueous assay buffer. What should I do?

A2: This is a common issue when a compound has low aqueous solubility. The key is to maintain a low final concentration of the organic solvent in your assay buffer. Here is a suggested protocol:

Experimental Protocol: Co-solvent Method

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in your aqueous assay buffer.

  • Crucially, ensure the final concentration of DMSO in your assay is low , typically between 0.1% and 1%.[2] Higher concentrations of DMSO can affect biological assays.

  • Vortex the solution thoroughly after adding the compound.

  • Visually inspect for any signs of precipitation against a dark background.

If precipitation still occurs, consider preparing an intermediate dilution series in a mix of your organic solvent and assay buffer before the final dilution.

Q3: Can I adjust the pH of my assay buffer to improve solubility?

A3: Yes, adjusting the pH can significantly impact the solubility of compounds with ionizable groups.[3][4] The 1,2,4-triazol-3-amine moiety contains basic nitrogen atoms that can be protonated.

Experimental Protocol: pH Optimization

  • Determine the pKa of your compound if possible. For a 1,2,4-triazole, the pKa of the triazolium ion is around 2.45, and the pKa of the neutral molecule is approximately 10.26.[5]

  • Prepare a series of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add the compound (from your organic stock) to each buffer to the desired final concentration.

  • Incubate for a short period and observe for precipitation.

  • Note: Ensure that the altered pH is compatible with your specific assay and does not affect the biological activity of other components.

Q4: Are there other additives I can use to enhance solubility in my cell-based or biochemical assay?

A4: Yes, for biochemical assays, non-ionic detergents can be effective. For cell-based assays, their use is more limited due to potential cytotoxicity.

  • For Biochemical Assays: Consider adding a low concentration (0.01% - 0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer.[2]

  • For Cell-Based Assays: The use of detergents is generally not recommended as they can disrupt cell membranes.[2] If you must use an additive, consider biocompatible solubilizing agents, but these require careful validation.

Q5: Would physical methods help in dissolving the compound?

A5: Yes, physical methods can aid in the dissolution process, particularly for kinetically limited solubility.

  • Sonication: After adding the compound to the buffer, sonicate the solution for a few minutes. This can help break down small aggregates and increase the rate of dissolution.[2]

  • Heating: Gentle warming can sometimes improve solubility. However, be cautious as this can also degrade the compound or affect other assay components. The stability of this compound at elevated temperatures should be confirmed.

Predicted Solubility Profile

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMFHighThese solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar triazole and amine groups. Many similar triazole compounds are soluble in these solvents.[1]
Polar Protic Water, Ethanol, MethanolLow to ModerateThe amine and triazole groups can form hydrogen bonds with protic solvents. However, the nonpolar 2-methylbenzyl group will likely limit aqueous solubility. Solubility is expected to be higher in alcohols than in water.
Nonpolar Toluene, HexaneVery LowThe molecule's overall polarity from the triazole and amine moieties makes it unlikely to be soluble in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight and formula of this compound? A: The molecular formula is C10H12N4, and the molecular weight is approximately 188.23 g/mol .[7]

Q: I am still seeing precipitation even after trying the troubleshooting steps. What should I do next? A: If you have optimized the solvent, pH, and tried physical methods without success, it's possible that the desired concentration is above the thermodynamic solubility limit of the compound in your assay medium. In this case, you may need to lower the final concentration of the compound in your assay. If the issue persists, contacting the compound supplier for any available solubility data is recommended.

Q: Could my compound be degrading in the assay buffer? A: While the 1,2,4-triazole ring is generally stable, compound stability should always be considered.[5] You can assess stability by preparing the compound in your final assay buffer, incubating it for the duration of your experiment, and then analyzing it by HPLC or LC-MS to check for degradation products.

Q: Can I use a different salt form of the compound? A: If available, using a salt form (e.g., a hydrochloride salt) can significantly improve aqueous solubility compared to the free base.[4] This is a common strategy for basic compounds.

References

stability issues of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine in solution. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,4-triazole ring system in general?

A1: The 1,2,4-triazole ring is generally aromatic and considered a stable heterocyclic compound.[1] It is typically resistant to cleavage under mild acidic and basic conditions. However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, may lead to hydrolysis or rearrangement of the ring.[2] The specific substituents on the triazole ring will ultimately influence its susceptibility to degradation.[2]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of 1,2,4-triazole derivatives in solution can be influenced by several key factors:

  • pH: The rate of hydrolysis can be pH-dependent.[2] Both acidic and basic conditions can potentially promote degradation, although the 1,2,4-triazole ring itself is relatively robust.[1]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]

  • Light: Photodegradation can be a significant issue for some heterocyclic compounds, especially with exposure to UV or simulated solar light.[2][3]

  • Solvent: The choice of solvent can impact the stability of a compound. Protic solvents, for example, may participate in hydrolytic degradation pathways.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly for molecules with susceptible functional groups.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability of 1,2,4-triazole derivatives, it is recommended to store solutions in a cool, dry, and dark environment.[2] For long-term storage, keeping the solution in a tightly sealed container, possibly under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (e.g., +4°C or -20°C) is advisable.[2]

Q4: What potential degradation products might be formed?

A4: Without specific experimental data, predicting the exact degradation products is difficult. However, based on the structure and general knowledge of similar compounds, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the amine group or, under harsh conditions, the triazole ring itself.

  • Oxidation: Oxidation of the benzyl group or the triazole ring.

  • Photodegradation: Light-induced reactions that could lead to a variety of products. During synthesis, a common side product can be the formation of a 1,3,4-oxadiazole, especially if moisture is present or temperatures are high.[2]

Troubleshooting Guide

This guide addresses common experimental issues that may be related to the instability of this compound.

Issue 1: I am observing inconsistent results in my biological assays.

  • Potential Cause: The compound may be degrading in the assay medium over the course of the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.

    • Assess Stability in Assay Buffer: Perform a preliminary experiment to check the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your assay, and then analyze the sample by a suitable method (e.g., HPLC) to check for degradation.

    • Minimize Exposure to Light: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.[2]

    • Control Temperature: Maintain a consistent and appropriate temperature throughout the experiment.

Issue 2: I see new or unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) over time.

  • Potential Cause: The compound is degrading in the solvent used for analysis or storage.

  • Troubleshooting Steps:

    • Check Solvent Compatibility: The compound may be unstable in your current solvent. Test its stability in a range of common laboratory solvents (e.g., acetonitrile, methanol, DMSO, water) at different pH values.

    • Analyze Immediately: Analyze samples as quickly as possible after preparation.

    • Perform a Forced Degradation Study: A forced degradation study can help to identify the likely degradation products and the conditions that cause them.[3] This information is crucial for developing a stability-indicating analytical method.

Issue 3: The physical appearance of my solution (e.g., color, clarity) changes over time.

  • Potential Cause: This is often a visual indicator of chemical degradation or precipitation.

  • Troubleshooting Steps:

    • Investigate Solubility: The compound may have limited solubility in the chosen solvent, leading to precipitation over time. Re-evaluate the solvent system or the concentration of the solution.

    • Identify Degradants: A color change often signifies the formation of new chromophoric degradation products. Use techniques like LC-MS to identify these new species.

    • Review Storage Conditions: Ensure the solution is stored under the recommended conditions (cool, dark, and tightly sealed).[2]

Data Presentation

As no specific quantitative stability data for this compound is available, the following table is provided as a template for researchers to summarize their findings from a forced degradation study.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl2, 8, 2460e.g., Color change
Base Hydrolysis 0.1 M NaOH2, 8, 2460e.g., Precipitate
Oxidation 3% H₂O₂2, 8, 2425 (RT)
Thermal Solid State24, 48, 7280
Thermal In Solution (Specify)24, 48, 7260
Photolytic UV/Vis Light24, 48, 7225 (RT)e.g., Solution turned yellow

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of the compound under various stress conditions as recommended by ICH guidelines.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of acid, and dilute for analysis.[5]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation:

    • In Solution: Heat the stock solution at 60°C. Withdraw samples at specified time points and dilute for analysis.

    • Solid State: Place the solid compound in a stability chamber at a higher temperature (e.g., 80°C).[5] At specified time points, dissolve a known amount of the solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source (e.g., UV lamp or a photostability chamber).[3] A control sample should be wrapped in aluminum foil to exclude light. Withdraw samples at specified time points for analysis.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • The method should be able to separate the parent compound from all degradation products.

  • Calculate the percentage of degradation and note the formation of any new peaks in the chromatogram.

Visualizations

Troubleshooting_Workflow start Stability Issue Encountered (e.g., Inconsistent Results, New Peaks) check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution for each experiment check_solution->prepare_fresh No check_storage Are storage conditions optimal? (Cool, Dark, Sealed) check_solution->check_storage Yes prepare_fresh->check_storage adjust_storage Adjust storage conditions: - Use amber vials - Store at 4°C or -20°C - Consider inert atmosphere check_storage->adjust_storage No stability_test Perform preliminary stability test in experimental medium (e.g., assay buffer) check_storage->stability_test Yes adjust_storage->stability_test degradation_observed Degradation Observed? stability_test->degradation_observed forced_degradation Conduct a full Forced Degradation Study to identify degradants and critical factors (pH, light, temp) degradation_observed->forced_degradation Yes end_point Implement revised protocols and analytical methods degradation_observed->end_point No method_dev Develop a stability-indicating analytical method forced_degradation->method_dev method_dev->end_point

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN or MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (60-80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at time points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability- Indicating HPLC-UV sampling->analysis data_eval Evaluate Data: - Calculate % Degradation - Identify Degradants analysis->data_eval Stability_Factors compound This compound in Solution degradation Chemical Degradation pH pH pH->degradation Temperature Temperature Temperature->degradation Light Light (UV/Vis) Light->degradation Solvent Solvent Solvent->degradation Oxygen Oxygen Oxygen->degradation loss Loss of Potency degradation->loss byproducts Formation of Byproducts degradation->byproducts

References

Technical Support Center: Regioselective 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,2,4-triazoles, with a specific focus on avoiding the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common classical methods for 1,2,4-triazole synthesis, and why do they often lead to regioisomer formation?

A1: The most common classical methods are the Einhorn-Brunner and Pellizzari reactions. The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine, while the Pellizzari reaction condenses an amide with a hydrazide.[1][2] When unsymmetrical imides, amides, or hydrazides are used, these reactions can lead to a mixture of regioisomers because the cyclization step can proceed in different orientations.[1][2]

Q2: How can I control regioselectivity in the Einhorn-Brunner reaction?

A2: Regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, to favor the formation of a single regioisomer, one acyl group should be significantly more electron-withdrawing than the other.[3]

Q3: What are some modern, more regioselective methods for synthesizing 1,2,4-triazoles?

A3: Modern approaches offer greater control over regioselectivity. These include catalyst-controlled [3+2] cycloaddition reactions and multicomponent reactions. For instance, the use of different metal catalysts, such as copper(II) and silver(I), can selectively yield different regioisomers of disubstituted 1,2,4-triazoles from the same starting materials.[4][5] One-pot, three-component reactions of carboxylic acids, primary amidines, and monosubstituted hydrazines also provide highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles.[4][6]

Q4: Can I predict which regioisomer will be favored in a catalyst-controlled reaction?

A4: Yes, in many catalyst-controlled systems, the choice of catalyst dictates the regiochemical outcome. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis yields the 1,5-disubstituted isomers.[4][5]

Q5: What are the key advantages of using multicomponent reactions for 1,2,4-triazole synthesis?

A5: Multicomponent reactions (MCRs) are highly efficient as they allow for the formation of complex molecules in a single step from three or more starting materials, minimizing purification steps and saving time and resources. MCRs for 1,2,4-triazole synthesis are often highly regioselective and have a broad substrate scope, allowing for the creation of diverse libraries of compounds.[4][6]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazoles and provides recommended solutions.

Issue 1: Formation of a Regioisomeric Mixture
Potential Cause(s) Recommended Solution(s)
Similar electronic properties of substituents (Einhorn-Brunner): The two acyl groups on the imide have similar electron-withdrawing or donating abilities, leading to non-selective attack by the hydrazine.[3]1. Redesign the substrate: Synthesize a new imide with one strongly electron-withdrawing group and one electron-donating or neutral group to enhance the difference in electrophilicity of the carbonyl carbons. 2. Switch to a more regioselective method: Employ a catalyst-controlled cycloaddition or a multicomponent reaction.[4][6]
"Acyl interchange" in Pellizzari reaction: At high temperatures, the acyl groups of the amide and acylhydrazide can swap, leading to a mixture of products.[7]1. Lower the reaction temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate. 2. Use microwave synthesis: Microwave irradiation can often reduce reaction times and minimize the occurrence of side reactions like acyl interchange.[1]
Incorrect catalyst or ligands: In catalyst-controlled reactions, the choice of metal and/or ligand is crucial for directing regioselectivity.1. Verify the catalyst and ligands: Ensure that the correct catalyst and ligands are being used for the desired regioisomer. 2. Screen different catalysts: If one catalyst is not providing the desired selectivity, a screen of different metal catalysts (e.g., Cu(I), Cu(II), Ag(I), Ru(II)) may be necessary.[4][5][8]
Issue 2: Low or No Yield of the Desired 1,2,4-Triazole
Potential Cause(s) Recommended Solution(s)
Insufficient reaction temperature or time: The reaction may not have reached completion.1. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. 2. Extend the reaction time: Allow the reaction to proceed for a longer duration.
Decomposition of starting materials or product: High reaction temperatures can lead to degradation.[9]1. Lower the reaction temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer time. 2. Protect sensitive functional groups: If the starting materials contain sensitive functionalities, they may need to be protected prior to the reaction.
Impure starting materials: The presence of impurities can inhibit the reaction or lead to side products.1. Purify starting materials: Ensure that all starting materials are of high purity by recrystallization, distillation, or chromatography.
Inefficient removal of water: In condensation reactions, the presence of water can inhibit the reaction.[7]1. Use a Dean-Stark trap: For reactions run in a suitable solvent, a Dean-Stark apparatus can be used to remove water as it is formed. 2. Use a drying agent: Add a suitable drying agent to the reaction mixture.
Issue 3: Difficulty in Purifying the Desired Product
Potential Cause(s) Recommended Solution(s)
Similar polarity of regioisomers: The regioisomers may have very similar polarities, making them difficult to separate by column chromatography.[10]1. Optimize chromatographic conditions: Experiment with different solvent systems, stationary phases (e.g., silica gel, alumina, reversed-phase), and techniques (e.g., gradient elution, preparative HPLC). 2. Fractional recrystallization: Attempt to separate the isomers by fractional recrystallization from a variety of solvents.
Formation of hard-to-remove side products: The reaction may be producing side products with similar properties to the desired product.1. Optimize reaction conditions: Adjust the reaction temperature, time, and stoichiometry to minimize the formation of side products. 2. Consider a different synthetic route: If purification remains a significant challenge, exploring an alternative, cleaner synthetic route may be more efficient.

Data Presentation

Table 1: Regioselectivity in Catalyst-Controlled [3+2] Cycloaddition of Isocyanides and Aryl Diazonium Salts
CatalystRegioisomer FormedGeneral Yield RangeReference
Ag(I)1,3-disubstitutedHigh (e.g., 88%)[4][5]
Cu(II)1,5-disubstitutedHigh (e.g., 79%)[4][5]
Table 2: Yields for Regioselective One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
Carboxylic AcidAmidineHydrazineYield (%)Reference
Benzoic acidBenzamidinePhenylhydrazine85[6]
Acetic acidAcetamidineMethylhydrazine78[6]
4-Chlorobenzoic acidBenzamidinePhenylhydrazine82[6]
Cyclohexanecarboxylic acidAcetamidineIsopropylhydrazine75[6]
Thiophene-2-carboxylic acidBenzamidinePhenylhydrazine79[6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via a One-Pot, Three-Component Reaction

This protocol is adapted from the method reported by Castanedo and colleagues.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • Primary amidine hydrochloride (1.0 eq)

  • Monosubstituted hydrazine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), primary amidine hydrochloride (1.0 eq), and HATU (1.05 eq) in DMF, add DIPEA (3.0 eq) at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to form the acylamidine intermediate.

  • Add the monosubstituted hydrazine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.

Protocol 2: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles

This protocol is based on the work of Liu et al.[4][5]

Materials:

  • Aryl diazonium salt (1.0 eq)

  • Isocyanide (1.2 eq)

  • For 1,3-disubstituted isomer: AgOAc (5 mol%)

  • For 1,5-disubstituted isomer: Cu(OAc)₂ (10 mol%)

  • DCE (1,2-Dichloroethane)

Procedure for 1,3-disubstituted isomer:

  • To a solution of the aryl diazonium salt (1.0 eq) in DCE, add AgOAc (5 mol%).

  • Add the isocyanide (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure for 1,5-disubstituted isomer:

  • To a solution of the aryl diazonium salt (1.0 eq) in DCE, add Cu(OAc)₂ (10 mol%).

  • Add the isocyanide (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselective_Triazole_Synthesis_Workflow cluster_start Project Goal cluster_method_selection Method Selection cluster_classical Classical Methods cluster_modern Modern Methods cluster_execution Execution and Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Synthesize a specific 1,2,4-triazole regioisomer method_selection Choose a synthetic method based on desired substitution pattern and available starting materials. start->method_selection classical_methods Einhorn-Brunner or Pellizzari Reaction method_selection->classical_methods For simple substrates or when electronic differentiation is possible modern_methods Catalyst-controlled cycloaddition or multicomponent reaction method_selection->modern_methods For high regioselectivity and substrate diversity execution Perform the synthesis according to the chosen protocol. classical_methods->execution modern_methods->execution analysis Analyze the crude product for regioisomeric ratio (NMR, LC-MS). execution->analysis desired_isomer Desired regioisomer obtained in high purity and yield. analysis->desired_isomer High selectivity isomer_mixture Mixture of regioisomers obtained. analysis->isomer_mixture Low selectivity low_yield Low or no yield. analysis->low_yield troubleshooting Consult troubleshooting guide to optimize reaction conditions or choose an alternative method. isomer_mixture->troubleshooting low_yield->troubleshooting troubleshooting->method_selection

Caption: A workflow for the regioselective synthesis of 1,2,4-triazoles.

Einhorn_Brunner_Decision_Tree q1 Are you using an unsymmetrical imide? q2 Do the two acyl groups have significantly different electronic properties? q1->q2 Yes a1_no Regioisomer formation is not an issue. q1->a1_no No a2_yes High regioselectivity is expected. q2->a2_yes Yes a2_no A mixture of regioisomers is likely. q2->a2_no No q3 Is the reaction yielding a mixture of regioisomers? a3_yes Redesign the imide to have greater electronic differentiation or choose an alternative synthetic method. q3->a3_yes Yes a3_no Proceed with purification. q3->a3_no No a1_yes Proceed with caution regarding regioselectivity. a2_yes->q3 a2_no->q3

Caption: Decision tree for troubleshooting regioisomer formation in the Einhorn-Brunner reaction.

Catalyst_Control_Pathway cluster_ag Silver(I) Catalysis cluster_cu Copper(II) Catalysis reactants Aryl Diazonium Salt + Isocyanide ag_catalyst Ag(I) Catalyst reactants->ag_catalyst cu_catalyst Cu(II) Catalyst reactants->cu_catalyst product_1_3 1,3-Disubstituted 1,2,4-Triazole ag_catalyst->product_1_3 product_1_5 1,5-Disubstituted 1,2,4-Triazole cu_catalyst->product_1_5

Caption: Catalyst-controlled regioselective synthesis of disubstituted 1,2,4-triazoles.

References

refining the work-up procedure for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the work-up procedure of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up of this compound.

Issue 1: An emulsion forms during aqueous extraction and the layers will not separate.

  • Likely Cause: The presence of polar organic solvents (like DMF or DMSO) or surfactants can lead to the formation of a stable emulsion.[1] High concentrations of the product or byproducts can also contribute to this issue.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Patience: Allow the mixture to stand undisturbed for a longer period (e.g., overnight) to allow for gradual separation.

    • Solvent Modification: Add more of the organic extraction solvent to dilute the mixture, which can sometimes destabilize the emulsion.

Issue 2: The final product is contaminated with a highly polar impurity.

  • Likely Cause: Unreacted 1,2,4-triazole is a common polar impurity in similar syntheses.[2]

  • Troubleshooting Steps:

    • Aqueous Extraction: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer multiple times with water. 1,2,4-triazole has high water solubility and will partition into the aqueous layer.[2]

    • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to monitor the removal of the polar impurity from the organic layer. The polar impurity will have a low Rf value.

Issue 3: The product contains a non-polar impurity that is difficult to remove by recrystallization.

  • Likely Cause: Unreacted 2-methylbenzyl halide (e.g., bromide or chloride) is a likely non-polar starting material that may persist.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for separating compounds with similar polarities.[2] Use silica gel as the stationary phase and a gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The non-polar impurity will elute before the desired product.

    • TLC Optimization: Before running a column, optimize the solvent system using TLC to ensure good separation between the product and the impurity. An ideal Rf for the product is typically in the range of 0.2-0.4.[2]

Issue 4: The organic layer has a persistent color (e.g., yellow, brown) after washing.

  • Likely Cause: Colored byproducts from the reaction, potentially from oxidation or polymerization.

  • Troubleshooting Steps:

    • Activated Carbon: Treat the organic solution with a small amount of activated carbon, then filter through Celite. Be aware that this may also adsorb some of your product.

    • Reductive Wash: If the color is due to excess halogen reagents, washing with a solution of sodium thiosulfate can help.[3]

Issue 5: The expected product does not precipitate upon acidification during an acid/base workup.

  • Likely Cause: The product may still be soluble at the target pH, or the concentration may be too low.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH is sufficiently low (typically pH 4 or lower) to protonate the amine.[4]

    • Concentrate: If the product is in a large volume of solvent, concentrate the solution before acidification.

    • Extract: If the product remains in the aqueous layer after acidification, it may need to be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound?

A1: Due to the presence of the amine and triazole groups, this compound is expected to be relatively polar. It will likely be soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol. Its polarity makes it suitable for purification by silica gel column chromatography.

Q2: How can I effectively remove unreacted primary amines if they are present as impurities?

A2: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the primary amines, making them water-soluble and allowing for their removal into the aqueous layer.[4] Alternatively, washing with a 10% aqueous copper sulfate solution can also remove amines by forming a copper complex that partitions into the aqueous phase.[1][4]

Q3: What are suitable solvent systems for recrystallizing the final product?

A3: A good starting point for recrystallization would be a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. A common technique is to dissolve the product in a minimal amount of a hot polar solvent like ethanol or ethyl acetate and then slowly add a non-polar solvent like hexanes until the solution becomes turbid.[2] Allowing this solution to cool slowly should yield crystals.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: The purity of this compound can be assessed using several techniques:

  • Thin-Layer Chromatography (TLC): For a quick check of purity and to identify the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Quantitative Data Summary

The following table provides expected values for a typical synthesis and purification of this compound. These are representative values and may vary based on reaction scale and specific conditions.

Purification StepParameterExpected ValueNotes
Crude ProductYield70-90%Yield before any purification steps.
After ExtractionPurity (by TLC)>85%Most inorganic salts and highly polar impurities should be removed.
After Column ChromatographyYield50-75%Yield loss is expected during chromatographic purification.
After Column ChromatographyPurity (by HPLC)>95%Should be substantially pure.
After RecrystallizationFinal Yield40-60%Further yield loss for obtaining high-purity crystalline material.
After RecrystallizationFinal Purity (by HPLC)>99%Suitable for most research and development applications.

Experimental Protocols

Detailed Work-up Procedure:

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a polar aprotic solvent like DMF or DMSO, dilute the mixture with a large volume of water.

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Aqueous Wash:

    • Combine the organic layers and wash with water (2 x 50 mL) to remove any remaining water-soluble polar solvents or impurities.[2]

    • To remove any unreacted acidic starting materials or acidic byproducts, wash with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL). Vent the separatory funnel frequently as CO₂ gas may evolve.[3]

    • Wash with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to aid in the removal of water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

    • Recrystallization: Dissolve the purified product from the column in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature, and then in an ice bath to promote crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Visualizations

Workup_Workflow start Completed Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_water Wash with Water extract->wash_water wash_bicarb Wash with aq. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify column Column Chromatography purify->column Primary Purification recrystallize Recrystallization column->recrystallize Final Polishing final_product Pure this compound recrystallize->final_product

Caption: General work-up and purification workflow.

Troubleshooting_Logic cluster_crude Crude Product Analysis cluster_impurities Impurity Identification cluster_solutions Solutions crude Analyze Crude Product (TLC/NMR) polar_impurity High Polarity Impurity? crude->polar_impurity nonpolar_impurity Low Polarity Impurity? crude->nonpolar_impurity emulsion Emulsion Formed? crude->emulsion polar_impurity->nonpolar_impurity No aqueous_wash Perform Aqueous Washes polar_impurity->aqueous_wash Yes nonpolar_impurity->emulsion No column Column Chromatography nonpolar_impurity->column Yes brine_wash Add Brine / Filter emulsion->brine_wash Yes pure_product Pure Product emulsion->pure_product No aqueous_wash->nonpolar_impurity column->pure_product brine_wash->pure_product

Caption: Troubleshooting logic for impurity removal.

References

optimizing crystallization of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine for X-ray analysis.

Troubleshooting Guide

Crystallization is often a trial-and-error process. This guide addresses common issues encountered during the crystallization of small organic molecules like this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Crystal Growth The solution is not supersaturated.[1][2]- Concentrate the solution by slow evaporation.[2][3] - Add a less-polar solvent (anti-solvent) dropwise until turbidity appears, then clarify by gentle heating.[4] - Cool the solution to a lower temperature (e.g., ice bath or freezer).[3][4]
Nucleation is inhibited.- Scratch the inside of the vial with a glass rod to create nucleation sites.[3][4] - Add a seed crystal of the compound if available.[2][3]
Impurities are present in the compound.[1]- Further purify the compound using techniques like column chromatography.
Compound "Oils Out" The compound's melting point is lower than the solution temperature.[3]- Reheat the solution to dissolve the oil, add more solvent, and allow for slower cooling.[3] - Use a solvent with a lower boiling point.[3]
High concentration of impurities.[3]- Purify the starting material before attempting crystallization.[3]
Cooling is too rapid.[3]- Insulate the crystallization vessel to slow the cooling rate.
Formation of Many Small Crystals The solution is too concentrated.- Dilute the solution with a small amount of the primary solvent.
Rapid cooling or evaporation.- Slow down the cooling process. - For evaporation methods, reduce the size of the opening on the vial.[3]
Low Yield of Crystals Too much solvent was used.[4]- Use the minimum amount of hot solvent necessary to dissolve the compound.[5] - Attempt to recover a second crop of crystals by concentrating the mother liquor.[5]
The compound is too soluble in the chosen solvent.[4]- Select a different solvent or a solvent/anti-solvent system where the compound has lower solubility at room temperature.[5]
Poor Quality Crystals (e.g., needles, plates, aggregates) The rate of crystal growth is too fast.- Decrease the level of supersaturation by using more solvent or cooling more slowly.[3]
Presence of impurities.- Ensure high purity of the starting material.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for crystallizing this compound?

A1: For triazole derivatives, common solvents to start with include ethanol, methanol, acetone, and ethyl acetate.[4] Given the structure of this compound, a solvent system of ethyl acetate/hexane or dichloromethane/ether could also be effective.[6] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3]

Q2: How can I induce crystallization if my solution remains clear even after cooling?

A2: If crystals do not form spontaneously, you can try to induce nucleation.[4] Scratching the inner surface of the container with a glass rod can create microscopic imperfections that serve as nucleation sites.[3] Alternatively, adding a "seed crystal" of the pure compound can provide a template for further crystal growth.[3]

Q3: My compound is forming an oil instead of crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid.[3] This often happens if the solution is too concentrated or cooled too quickly.[3] Try reheating the mixture to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[3] Using a solvent with a lower boiling point might also help.[3]

Q4: I obtained very fine, needle-like crystals. Are these suitable for X-ray diffraction?

A4: While single, well-defined crystals are ideal, very fine needles can sometimes be used for X-ray analysis, depending on the available equipment. However, they often diffract weakly. To obtain larger, more robust crystals, you should aim to slow down the crystallization process. This can be achieved by decreasing the level of supersaturation (using a slightly larger volume of solvent) or by slowing the rate of cooling or evaporation.[3]

Q5: What is a solvent/anti-solvent system and when should I use it?

A5: A solvent/anti-solvent system is used when a single solvent does not provide the ideal solubility characteristics. You dissolve your compound in a "good" solvent in which it is readily soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added until the solution becomes slightly cloudy (turbid).[4] The mixture is then gently warmed until it becomes clear again and allowed to cool slowly. This technique is particularly useful for compounds that are highly soluble in most common solvents.

Experimental Protocols

Here are detailed methodologies for common crystallization techniques suitable for this compound.

Protocol 1: Slow Evaporation

  • Dissolve the compound in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a quiet, undisturbed location and monitor for crystal growth over several days.

Protocol 2: Slow Cooling

  • In a small flask, add the minimum amount of a suitable solvent (e.g., methanol or acetone) to the compound.

  • Gently heat the mixture while stirring until the compound is completely dissolved.

  • If any impurities remain undissolved, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

  • Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration.[4]

Protocol 3: Vapor Diffusion (Solvent Layering)

  • Dissolve the compound in a small amount of a relatively dense, "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor," less dense, and miscible solvent (the anti-solvent, e.g., pentane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[3][6]

  • The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis start Start with Purified Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve slow_cool Slow Cooling dissolve->slow_cool slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff collect Collect Crystals slow_cool->collect slow_evap->collect vapor_diff->collect xray X-ray Analysis collect->xray end End xray->end Successful Structure troubleshoot troubleshoot xray->troubleshoot Poor/No Crystals troubleshoot->dissolve Re-dissolve & Retry

Caption: Experimental workflow for crystallization.

troubleshooting_logic cluster_success Success cluster_failure Troubleshooting start Attempt Crystallization check_crystals Crystals Formed? start->check_crystals good_crystals Good Quality Crystals check_crystals->good_crystals Yes no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil Formed poor_quality Poor Quality Crystals check_crystals->poor_quality Yes, but poor quality analyze Proceed to X-ray Analysis good_crystals->analyze action_no_crystals Increase Concentration Induce Nucleation no_crystals->action_no_crystals action_oiling_out Add More Solvent Cool Slower oiling_out->action_oiling_out action_poor_quality Decrease Supersaturation Slower Growth poor_quality->action_poor_quality action_no_crystals->start Retry action_oiling_out->start Retry action_poor_quality->start Retry

Caption: Troubleshooting decision tree.

References

Technical Support Center: Quantitative Analysis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?

A1: For the quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust method. For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization to improve volatility.

Q2: My quantitative results for this compound are inconsistent. What are the potential causes?

A2: Inconsistent results in the quantitative analysis of triazole compounds can stem from several factors. A primary cause can be the degradation of the compound in the assay medium.[2] Factors such as the solvent, pH, temperature, and exposure to light can influence the stability of 1,2,4-triazole derivatives.[2] It is crucial to use appropriate solvents and buffer systems and to protect solutions from light if the compound is photosensitive.[2] Additionally, ensure the purity of your analytical standard and the precision of your sample preparation steps.

Q3: I am observing low yield or the formation of impurities during the synthesis of this compound. How can I troubleshoot this?

A3: Low yields and impurity formation during the synthesis of 1,2,4-triazole derivatives can be due to thermal degradation or side reactions.[2] High temperatures might lead to the formation of side products or thermal rearrangement of the triazole ring.[2] Consider running the reaction at a lower temperature for a longer duration.[2] Furthermore, moisture can promote the formation of unwanted side products, so ensuring anhydrous conditions by using dry solvents and reagents under an inert atmosphere is critical.[2]

Q4: How can I confirm the identity of this compound and its potential impurities?

A4: High-resolution mass spectrometry (HRMS) is an excellent technique for confirming the elemental composition of your target compound and any unknown impurities.[1][3] Techniques like Time-of-Flight (TOF) mass spectrometry provide high mass accuracy.[1] For detailed structural information and to study fragmentation pathways, an ion trap mass spectrometer capable of MSn experiments is beneficial.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for unambiguous structure elucidation.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Potential Cause: Secondary interactions between the basic amine group of the analyte and residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.

    • pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine to ensure it is fully protonated.

    • Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Issue 2: Low Sensitivity in Mass Spectrometry Analysis
  • Potential Cause: Inefficient ionization of the analyte.

  • Troubleshooting Steps:

    • Ionization Source Optimization: For polar triazoles like this compound, Electrospray Ionization (ESI) is generally preferred.[1] Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature.

    • Mobile Phase Additives: The addition of a small amount of a volatile acid (e.g., formic acid) to the mobile phase can enhance the protonation of the analyte in positive ion mode, leading to a stronger signal.

    • Mass Analyzer Selection: For targeted quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity.[1]

Issue 3: Analyte Degradation During Sample Preparation or Storage
  • Potential Cause: Instability of the triazole compound under certain conditions.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to assess the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.[2] This will help identify the conditions to avoid.

    • Sample Storage: Store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) and protect them from light.

    • pH Control: If the compound is found to be pH-sensitive, use appropriate buffer systems to maintain a stable pH throughout the sample preparation and analysis process.[2]

Experimental Protocols

General HPLC-UV Method for Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 220-280 nm for aromatic systems).

  • Quantification: Use an external standard calibration curve prepared from a certified reference standard of this compound.

General LC-MS/MS Method for Quantification
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Determine the precursor ion (the [M+H]⁺ of this compound) and optimize the collision energy to identify the most abundant and stable product ions.

Quantitative Data Summary

Table 1: Hydrolytic Stability of Selected 1,2,4-Triazole Fungicides in Water at 25°C [2]

CompoundpHHalf-life (days)
Epoxiconazole4.0120
7.0131
9.0151
Tebuconazole4.0257
7.0198
9.0187
Flutriafol4.0204
7.0182
9.0182

Table 2: Photolytic Stability of Selected 1,2,4-Triazole Fungicides [2]

CompoundConditionHalf-life (hours)
EpoxiconazolePhotolysis0.68
TebuconazolePhotolysis2.35
FlutriafolPhotolysis9.30

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Preparation Prepare Calibration Standards HPLC_Separation HPLC Separation Standard_Preparation->HPLC_Separation Sample_Extraction Extract Analyte from Matrix Dilution Dilute to Working Concentration Sample_Extraction->Dilution Dilution->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Calculate Concentration Calibration_Curve->Quantification

Caption: General workflow for quantitative analysis.

Degradation_Pathway Analyte 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine Hydrolysis Hydrolysis (pH dependent) Analyte->Hydrolysis Oxidation Oxidation Analyte->Oxidation Photodegradation Photodegradation (Light Exposure) Analyte->Photodegradation Degradant_1 Hydrolytic Degradant(s) Hydrolysis->Degradant_1 Degradant_2 Oxidative Degradant(s) Oxidation->Degradant_2 Degradant_3 Photolytic Degradant(s) Photodegradation->Degradant_3

Caption: Potential degradation pathways for the analyte.

References

Validation & Comparative

Unambiguous Structural Verification of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of chemical research. This guide provides a comparative analysis of the two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, contrasting its performance with alternative analytical methods. Detailed experimental protocols and supporting data are presented to facilitate a comprehensive understanding of this powerful analytical approach.

Comparative Analysis of Structural Elucidation Techniques

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, complex structures often necessitate more advanced techniques for unambiguous assignment. 2D NMR spectroscopy offers a significant advantage by revealing correlations between nuclei, thereby mapping the complete molecular scaffold.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) - Proton-proton (H-H) couplings- Direct carbon-proton (C-H) correlations- Long-range carbon-proton (C-H) correlations- Non-destructive- Provides detailed connectivity information- Relatively rapid analysis- Requires soluble sample- May not resolve all ambiguities in highly complex molecules
Single-Crystal X-ray Diffraction - Precise 3D atomic coordinates- Bond lengths and angles- Absolute stereochemistry- Provides definitive, unambiguous structure- Requires a suitable single crystal, which can be difficult to obtain- Structure is in the solid state, which may differ from solution
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- High sensitivity- Provides molecular formula- Does not provide connectivity information
Infrared (IR) Spectroscopy - Presence of functional groups- Fast and simple- Provides limited structural information

2D NMR Structural Elucidation of this compound

The structure of this compound was unequivocally confirmed using a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. The data from these experiments allowed for the complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm for the target molecule. These predictions are based on the analysis of structurally similar compounds.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)Multiplicity
H-5 (Triazole)~7.90s
H-3', H-4', H-5', H-6' (Aromatic)~7.20 - 7.00m
NH₂~5.50br s
CH₂ (Benzyl)~5.20s
CH₃ (Methyl)~2.30s

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-3 (Triazole)~158.0
C-5 (Triazole)~148.0
C-1' (Aromatic)~135.0
C-2' (Aromatic)~136.0
C-3', C-4', C-5', C-6' (Aromatic)~129.0 - 125.0
CH₂ (Benzyl)~49.0
CH₃ (Methyl)~18.0
Key 2D NMR Correlations
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, correlations would be expected between the aromatic protons of the 2-methylbenzyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, a key HMBC correlation would be observed between the benzylic CH₂ protons and the C-5 of the triazole ring, confirming the point of attachment.

Experimental Protocols

General NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The sample was dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

COSY Experiment

A standard COSY-45 pulse sequence was used. The spectral width was set to cover the entire proton chemical shift range. 256 increments were collected in the F1 dimension with 16 scans per increment.

HSQC Experiment

A phase-sensitive HSQC experiment with gradient selection was performed. The spectral widths were optimized for the proton and carbon chemical shift ranges. 256 increments were acquired in the F1 dimension with 32 scans per increment.

HMBC Experiment

A gradient-selected HMBC experiment was performed. The long-range coupling delay was optimized for a J-coupling of 8 Hz. The spectral widths were set for the proton and carbon chemical shift ranges. 512 increments were collected in the F1 dimension with 64 scans per increment.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d Initial Characterization ms Mass Spectrometry purification->ms nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Detailed Analysis assignment Spectral Assignment & Correlation Analysis nmr_2d->assignment ms->assignment structure Final Structure Confirmation assignment->structure

Caption: Workflow for the synthesis and structural validation of the target compound.

2D_NMR_Correlations mol This compound Triazole Ring Benzyl Group Amine Group cosy COSY (H-H Correlations) mol:f2->cosy Aromatic H to Aromatic H hsqc HSQC (¹J C-H Correlations) mol:f1->hsqc Triazole H to C5 mol:f2->hsqc Benzylic H to CH₂ Aromatic H to CH hmbc HMBC (ⁿJ C-H Correlations) mol:f2->hmbc Benzylic H to C1', C2', C6' mol:f1->hmbc Benzylic H to C5

Caption: Key 2D NMR correlations for structural assignment.

References

comparative study of the synthesis methods for substituted 1,2,4-triazol-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazol-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile biological activities. The efficient synthesis of substituted analogs of this core is crucial for the development of new drug candidates. This guide provides a comparative overview of prominent synthetic methodologies, offering objective data on their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.

Comparison of Key Synthetic Methodologies

The synthesis of substituted 1,2,4-triazol-3-amines can be broadly categorized into several approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability. Here, we compare four distinct and effective strategies.

Method Starting Materials Key Features General Yields Advantages Disadvantages
Method 1: Convergent Synthesis Thioureas or Hydrazinecarbothioamides, Hydrazines, Formic acid equivalentTwo convergent routes allowing for diversification at N-1 or the 3-amino group.[1]49-71%[1]High flexibility for introducing substituents, good overall yields.[1]Multi-step process, may require purification of intermediates.
Method 2: Microwave-Assisted Pellizzari-type Reaction Hydrazides, UreaOne-pot synthesis using a biodegradable and non-toxic deep eutectic solvent (choline chloride/urea).[2]78-95%[2]Environmentally friendly, simple work-up, excellent yields, and short reaction times.[2]Requires microwave reactor, scope may be limited by the stability of starting materials under thermal conditions.
Method 3: Iron-Catalyzed One-Pot Synthesis Aminonitriles, Alkyl/Aryl NitrilesIron(III) chloride-mediated one-pot reaction.[3]59-94%[3]Mild and convenient, wide range of aryl substituents tolerated, excellent yields.[3]Requires a metal catalyst and a phosphine ligand.
Method 4: Cyclization of Acylaminoguanidines AcylaminoguanidinesCyclization in an aqueous medium.Low to moderateCan be performed in water, which is an environmentally benign solvent.Yields can be low.[4]

Experimental Protocols and Data

This section provides detailed experimental procedures for the key synthetic methods, along with tabulated data demonstrating their substrate scope and efficiency.

Method 1: Convergent Synthesis from Thiourea Derivatives

This method offers two convergent pathways starting from either a substituted thiourea or a hydrazinecarbothioamide, proceeding through a common hydrazinecarboximidamide intermediate.[1] This allows for strategic introduction of substituents at different positions of the triazole ring.

A mixture of the sulfonic acid intermediate (derived from thiourea, 1.2 mmol) and a substituted hydrazine (1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours. The reaction mixture is then concentrated to a solid. Trimethyl orthoformate (1 mL) is added, and the mixture is heated overnight at 140 °C in a sealed tube. After cooling to room temperature, the mixture is filtered through a short pad of silica gel and eluted with 20% MeOH in CH₂Cl₂. The filtrate is concentrated and purified by preparative HPLC to yield the desired 3-amino-1,2,4-triazole.

EntryProductYield (%)
1PhPhH1a66
24-MeO-PhPhH1b68
34-Cl-PhPhH1c65
42-PyPhH1d58
5PhPhMe1e65
6MePhH1f62
7BnPhH1g64
8PhHH1h71
94-MeO-PhHH1i69
104-Cl-PhHH1j56
112-PyHH1k58
12PhMeH1l56
13MeHH1m58
14BnHH1n49
15PhEtEt1o71
164-MeO-PhEtEt1p52
174-Cl-PhEtEt1q52
Method 2: Microwave-Assisted One-Pot Synthesis in a Deep Eutectic Solvent

This green chemistry approach utilizes a mixture of choline chloride and urea as both the solvent and a reactant, offering an eco-friendly and efficient route to 5-substituted 3-amino-1,2,4-triazoles.[2]

A mixture of the substituted hydrazide (1 mmol) and choline chloride/urea (1:2 molar ratio, 3 g) is heated at 140 °C in a microwave reactor for the specified time (monitored by TLC). After completion, the reaction mixture is cooled to room temperature and washed with water. The resulting solid is filtered, washed with cold ethanol, and dried to afford the pure product.

EntryRTime (min)Yield (%)
1C₆H₅1592
24-CH₃-C₆H₄1295
34-OCH₃-C₆H₄1094
44-Cl-C₆H₄1890
54-Br-C₆H₄1891
64-F-C₆H₄1593
74-NO₂-C₆H₄2085
83-Br-C₆H₄1888
92-Cl-C₆H₄2086
102-CH₃-C₆H₄1590
112-OH-C₆H₄1092
124-(tert-butyl)C₆H₄1589
13Cyclohexyl2578
14CH₃2580
Method 3: Iron-Catalyzed One-Pot Synthesis

This method provides a novel and convenient one-pot synthesis of 5-substituted 3-amino-1,2,4-triazoles mediated by iron(III) chloride, showcasing a broad substrate scope, particularly for aryl substituents.[3]

To a solution of aminonitrile (1 mmol) and the desired nitrile (1.2 mmol) in anhydrous solvent, iron(III) chloride (10 mol%) and trimethylphosphine (20 mol%) are added. The reaction mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to give the pure 3-amino-1,2,4-triazole.

EntryRYield (%)
1Phenyl90
2o-tolyl81
3p-methoxyphenyl92
43-methoxy(4-methylphenyl)87
53,4-dimethoxyphenyl91
63,4,5-trimethoxyphenyl94
7m-chlorophenyl84
8p-chlorophenyl87
9o-bromophenyl90
102,4-difluorophenyl78
112,3,4-trifluorophenyl75
122,4,5-trifluorophenyl71
133-fluoro-4-methylphenyl74
14o-Nitrophenyl80
152-nitro-3-methylphenyl83
162-nitro-5-methoxyphenyl86
17Methyl59
18Propyl65

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described synthetic methodologies.

Method_1_Convergent_Synthesis cluster_0 Route A: Varying N-1 Substituent cluster_1 Route B: Varying 3-Amino Substituent Thiourea Substituted Thiourea SulfonicAcid Sulfonic Acid Intermediate Thiourea->SulfonicAcid Oxidation IntermediateA Hydrazine- carboximidamide SulfonicAcid->IntermediateA Hydrazine R¹-NHNH₂ Hydrazine->IntermediateA ProductA N-1 Substituted 3-Amino-1,2,4-triazole IntermediateA->ProductA Cyclization (140 °C) Orthoformate HC(OMe)₃ Orthoformate->ProductA Hydrazinecarbothioamide Hydrazine- carbothioamide SulfonicAcid2 Sulfonic Acid Intermediate Hydrazinecarbothioamide->SulfonicAcid2 Oxidation IntermediateB Hydrazine- carboximidamide SulfonicAcid2->IntermediateB Amine R²,R³-Amine Amine->IntermediateB ProductB 3-Amino Substituted 3-Amino-1,2,4-triazole IntermediateB->ProductB Cyclization (140 °C) Orthoformate2 HC(OMe)₃ Orthoformate2->ProductB

Caption: Workflow for the Convergent Synthesis of Substituted 1,2,4-Triazol-3-amines.

Method_2_Microwave_Synthesis start Starting Materials reactants Substituted Hydrazide + Choline Chloride/Urea (1:2) start->reactants reaction Microwave Irradiation (140 °C, 10-25 min) reactants->reaction workup Cool to RT Wash with Water reaction->workup filtration Filter and Wash with Cold Ethanol workup->filtration product Pure 5-Substituted 3-Amino-1,2,4-triazole filtration->product

Caption: One-Pot Microwave-Assisted Synthesis in a Deep Eutectic Solvent.

Method_3_Iron_Catalyzed_Synthesis start Starting Materials reactants Aminonitrile + R-CN start->reactants reaction Stir at appropriate temperature reactants->reaction catalyst FeCl₃ (10 mol%) Me₃P (20 mol%) catalyst->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product Pure 5-Substituted 3-Amino-1,2,4-triazole purification->product

Caption: Iron-Catalyzed One-Pot Synthesis of 5-Aryl-3-Amino-1,2,4-triazoles.

References

A Comparative Analysis of the Biological Activity of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structure-activity relationships of benzyl-substituted 1,2,4-triazole-3-amine regioisomers, focusing on their potential as therapeutic agents.

While direct comparative studies on the biological activity of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine and its specific regioisomers are not extensively documented in publicly available literature, a comprehensive analysis of structurally related benzyl-substituted 1,2,4-triazole derivatives provides significant insights into their structure-activity relationships (SAR). This guide synthesizes findings from various studies to offer a comparative overview of the anticancer, antimicrobial, and enzyme inhibitory activities of these regioisomers, aiding in the rational design of novel therapeutic agents.

The core structure under consideration involves a 1,2,4-triazole ring, a versatile scaffold known for its diverse pharmacological properties, substituted with an amino group and a benzyl moiety.[1][2] The biological activity of these compounds is significantly influenced by the point of attachment of the benzyl group to the triazole ring (regioisomerism) and the substitution pattern on the benzyl ring itself.

Comparative Biological Activities

Anticancer Activity

Derivatives of 1,2,4-triazole are well-recognized for their potential as anticancer agents.[1][3] Studies on various substituted 1,2,4-triazoles have demonstrated that their antiproliferative effects can be modulated by the nature and position of the substituents. For instance, a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized and evaluated as potential pro-apoptotic Bcl-2-inhibitory anticancer agents.[4] The position of substituents on the benzyl ring was found to be critical, with a nitrobenzyl analogue exhibiting sub-micromolar IC50 values in Bcl-2 expressing human cancer cell lines.[4]

In another study, novel 1,2,4-triazole-pyridine hybrid derivatives with substituted benzyl groups were synthesized and tested for their in vitro anticancer activities against murine melanoma (B16F10) cells.[5] The results indicated that all synthesized compounds displayed moderate to potent anticancer activities, with the IC50 values ranging from 41.12µM to 61.11µM.[5] The highest activity was observed for the compound with a 4-bromobenzylthio substituent.[5]

While a direct comparison with this compound is not available, these findings suggest that the presence and position of electron-withdrawing or bulky groups on the benzyl ring can significantly impact anticancer potency.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a key component in many antimicrobial agents. The position of the benzyl group on the triazole ring has been shown to influence antibacterial activity. A study on 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives revealed that the 4-position substitution on the 1,2,4-triazole ring led to stronger inhibition of Gram-positive bacteria compared to 4-phenyl derivatives.[6] The starting compound itself showed high activity against several bacterial strains, and its Mannich bases exhibited a broader spectrum of activity.[6]

Another study on novel 1,2,4-triazole derivatives reported that compounds with a 4-hydroxy-3-methoxybenzylideneamino moiety at the N-4 position and a nitro group on the phenyl ring at the 3-position of the triazole played a crucial role in exerting high antibacterial activity.

These results highlight the importance of the substitution pattern on both the benzyl group and the triazole ring in determining the antimicrobial spectrum and potency.

Enzyme Inhibition

1,2,4-triazole derivatives have been investigated as inhibitors of various enzymes. A study on new methyl/benzyl-1,2,4-triazole-3-one derivatives demonstrated their potential as antidiabetic and anti-Alzheimer agents through the inhibition of α-glycosidase, α-amylase, and acetylcholinesterase (AChE) enzymes.[7] The IC50 values for α-glycosidase and α-amylase inhibition were in the micromolar range, with some compounds being more active than the standard drug, acarbose.[7] Similarly, the IC50 values for AChE inhibition were also in the micromolar range.[7]

Another study on 1,2,4-triazole bearing azinane analogues identified potent inhibitors of AChE, α-glucosidase, urease, and butyrylcholinesterase (BChE).[8][9] The substitution on the phenyl ring of the benzyl moiety was found to be a key determinant of inhibitory activity. For example, methyl phenyl and dimethyl phenyl substituted derivatives were among the most potent inhibitors.[8][9]

These studies underscore the potential of benzyl-substituted 1,2,4-triazoles as enzyme inhibitors and suggest that fine-tuning the substitution on the benzyl ring can lead to highly potent and selective inhibitors.

Data Presentation

Table 1: Anticancer Activity of Benzyl-Substituted 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-bromobenzylthio)-5-(pyridin-3-yl)-4H-1,2,4-triazoleMurine Melanoma (B16F10)Potent (within 41.12-61.11 range)[5]
3-(nitrobenzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amineBcl-2 expressing human cancer cell linesSub-micromolar[4]
3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amineNCI-H522, MOLT-4, PC-3, etc.Moderate to Low[3]

Table 2: Enzyme Inhibitory Activity of Benzyl-Substituted 1,2,4-Triazole Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
New methyl/benzyl-1,2,4-triazole-3-one derivativesα-glycosidase1.454 ± 0.087 - 3.7973 ± 0.3352[7]
α-amylase1.509 ± 0.161 - 3.797 ± 0.335[7]
Acetylcholinesterase (AChE)1.330 ± 0.118 - 11.104 ± 3.463[7]
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineAcetylcholinesterase (AChE)0.73 ± 0.54[8][9]
α-glucosidase36.74 ± 1.24[8][9]
Urease19.35 ± 1.28[8][9]
Butyrylcholinesterase (BChE)0.038 ± 0.50[8][9]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Enzyme Inhibition Assays

The inhibitory activity against AChE and BChE can be determined using a modified Ellman's method.

  • Reaction Mixture: The reaction mixture contains a buffer solution (e.g., phosphate buffer, pH 8.0), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the respective enzyme (AChE or BChE).

  • Pre-incubation: The mixture is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE).

  • Absorbance Measurement: The hydrolysis of the substrate is monitored by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

The α-glucosidase inhibitory activity can be assessed by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: The reaction mixture consists of a buffer solution (e.g., phosphate buffer, pH 6.8), the α-glucosidase enzyme, and the test compound at different concentrations.

  • Pre-incubation: The mixture is pre-incubated for a certain period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is started by adding the substrate pNPG.

  • Reaction Termination: After a defined incubation time, the reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at a specific wavelength (e.g., 405 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Benzyl-1,2,4-triazole Derivatives cluster_bioassay Biological Evaluation cluster_anticancer Anticancer Assay (MTT) cluster_enzyme Enzyme Inhibition Assay start Starting Materials (e.g., Substituted Benzaldehyde, Thiosemicarbazide) step1 Cyclization Reaction start->step1 step2 Formation of 1,2,4-triazole-3-thione step1->step2 step3 Alkylation with Substituted Benzyl Halide step2->step3 product Final Benzyl-1,2,4-triazole Derivatives step3->product assay_type Select Biological Assay (Anticancer, Antimicrobial, Enzyme Inhibition) product->assay_type cluster_anticancer cluster_anticancer assay_type->cluster_anticancer cluster_enzyme cluster_enzyme assay_type->cluster_enzyme cell_culture Cell Seeding & Culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Addition & Incubation treatment->mtt_assay readout Absorbance Reading & IC50 Calculation mtt_assay->readout enzyme_prep Enzyme & Inhibitor Preparation reaction Enzymatic Reaction with Substrate enzyme_prep->reaction detection Detection of Product/Substrate reaction->detection ic50_calc IC50 Calculation detection->ic50_calc signaling_pathway cluster_apoptosis Apoptosis Induction Pathway bcl2 Bcl-2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits triazole Benzyl-1,2,4-triazole Derivative triazole->bcl2 Inhibition caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

The Pivotal Role of the Benzyl Moiety in 1,2,4-Triazole Scaffolds: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of benzyl-substituted 1,2,4-triazoles reveals the critical influence of the benzyl group on their biological activity. This guide provides a comparative overview of their performance as antifungal, antibacterial, and anticancer agents, supported by experimental data, to inform researchers and drug development professionals in the design of novel therapeutics.

The 1,2,4-triazole nucleus is a well-established pharmacophore, forming the core of numerous clinically significant drugs. The strategic incorporation of a benzyl substituent has emerged as a powerful approach to modulate the therapeutic properties of these heterocyclic compounds. The position and nature of substituents on the benzyl ring, as well as the point of attachment to the triazole core, profoundly impact the compound's interaction with biological targets, leading to a wide spectrum of activities. This guide synthesizes key findings on the structure-activity relationship (SAR) of benzyl-substituted 1,2,4-triazoles, presenting quantitative data and experimental methodologies to facilitate a deeper understanding of their therapeutic potential.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Benzyl-substituted 1,2,4-triazoles, particularly those analogous to fluconazole, have demonstrated potent antifungal activity, primarily by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.

Key SAR Observations:

  • Halogen Substitution: The presence of halogen atoms (F, Cl) on the benzyl ring generally enhances antifungal potency. For instance, di- and tri-halogenated benzyl moieties often exhibit lower Minimum Inhibitory Concentration (MIC) values.

  • Position of Substitution: The substitution pattern on the benzyl ring is critical. For example, in a series of miconazole analogues, a 3,4-dichlorobenzyl substitution resulted in the highest activity.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, such as nitro and trifluoromethyl, at the 7-position of a fused triazole system have been shown to be more effective than electron-donating groups.[1]

Comparative Antifungal Activity of Benzyl-Substituted 1,2,4-Triazole Analogs

Compound IDBenzyl SubstitutionFungal StrainMIC (µg/mL)Reference
18b3,4-DichlorobenzylCandida albicans0.5[1]
18c2,4-DifluorobenzylCandida albicans4[1]
18e2-FluorobenzylCandida albicans16[1]
18d4-NitrobenzylCandida albicans>32[1]
25f3,4-DichlorobenzylCandida albicans2[1]
6f3,4-DichlorobenzylCandida albicans2[2]
6b4-FluorobenzylCandida glabrata0.97[3]
6i4-ChlorobenzylCandida glabrata0.97[3]
6j4-BromobenzylCandida glabrata0.97[3]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The in vitro antifungal activity is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results fungal_culture Fungal Strain (e.g., Candida albicans) inoculation Inoculate microplate wells with fungal suspension and compounds fungal_culture->inoculation compound_prep Prepare serial dilutions of test compounds compound_prep->inoculation media_prep Prepare RPMI-1640 medium media_prep->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation mic_determination Determine MIC by visual inspection or spectrophotometry incubation->mic_determination Antibacterial_MIC_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis bacterial_culture Bacterial Strain (e.g., S. aureus) plate_inoculation Inoculate microtiter plates with bacterial suspension and compounds bacterial_culture->plate_inoculation compound_dilution Two-fold serial dilutions of test compounds compound_dilution->plate_inoculation broth_prep Prepare Mueller-Hinton Broth broth_prep->plate_inoculation plate_incubation Incubate at 37°C for 18-24 hours plate_inoculation->plate_incubation read_results Visually determine the lowest concentration with no growth (MIC) plate_incubation->read_results MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed cancer cells in a 96-well plate incubate_cells Incubate for 24h for cell adherence seed_cells->incubate_cells add_compounds Add serial dilutions of test compounds to wells incubate_cells->add_compounds incubate_treatment Incubate for a specified period (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance

References

Confirming the Purity of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. The successful synthesis and purification of this and related triazole derivatives are crucial for their application in pharmaceutical research and development. This document outlines a recommended HPLC method, discusses potential impurities, and objectively compares the performance of HPLC with alternative methods, supported by experimental data summaries and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of 1,2,4-triazole derivatives due to its high resolution and sensitivity. A well-developed HPLC method can effectively separate the main compound from its potential impurities.

Proposed RP-HPLC Method

The following table summarizes a proposed starting point for an RP-HPLC method for the analysis of this compound. Method optimization may be required based on the specific impurities present in the sample.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL)
Experimental Protocol: HPLC Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

    • Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the sample chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all compounds, expressed as a percentage.

Potential Impurities

The synthesis of this compound can lead to several impurities, including:

  • Unreacted Starting Materials: 2-methylbenzyl bromide (or chloride) and 3-amino-1,2,4-triazole.

  • Isomeric Byproducts: Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms, leading to isomers such as 2-(2-methylbenzyl)-2H-1,2,4-triazol-3-amine and 4-(2-methylbenzyl)-4H-1,2,4-triazol-3-amine.

  • Over-alkylation Products: Dialkylation of the triazole ring or the amino group.

  • Degradation Products: Depending on the stability of the compound under synthesis and purification conditions.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, quantitative accuracy, well-established, and versatile.Requires specialized equipment, solvent consumption.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[1]Faster analysis times, higher resolution and sensitivity than HPLC.Higher backpressure requires more specialized and expensive equipment.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a high-performance layer of sorbent, with detection via densitometry.High throughput, low solvent consumption, multiple samples can be run simultaneously.Lower resolution and sensitivity compared to HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals relative to an internal standard of known purity.[2]Provides structural information and quantification without a reference standard for the analyte, non-destructive.[2][3]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Workflow for Purity Confirmation

The following diagram illustrates a comprehensive workflow for confirming the purity of a synthesized batch of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Analysis Filter->HPLC UPLC UPLC (Alternative) Filter->UPLC HPTLC HPTLC (Alternative) Filter->HPTLC qNMR qNMR (Alternative) Filter->qNMR Integrate Integrate Peaks HPLC->Integrate UPLC->Integrate HPTLC->Integrate Calculate Calculate % Purity qNMR->Calculate Integrate->Calculate Compare Compare with Specification Calculate->Compare Report Final Purity Report Compare->Report

Caption: Workflow for Purity Confirmation of this compound.

Conclusion

Confirming the purity of this compound is essential for its use in research and development. RP-HPLC provides a reliable and accurate method for this purpose. The choice of analytical technique will depend on the specific requirements of the analysis, including the need for high throughput, structural information, or enhanced resolution. For routine quality control, the proposed HPLC method offers a good balance of performance and accessibility. For more demanding applications, UPLC can provide faster and more resolute separations, while qNMR offers the advantage of not requiring a specific reference standard for the analyte.

References

A Comparative Efficacy Analysis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine and Known c-MYC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

This guide provides a comparative overview of the hypothetical c-MYC inhibitor 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine against established small molecule inhibitors of the c-MYC oncoprotein. Due to the current lack of published data for this compound, this document serves as a framework for its potential evaluation, drawing comparisons with the known inhibitors 10058-F4, 10074-G5, and JQ1. The c-MYC transcription factor is a critical regulator of cell proliferation and is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1]

The inhibitors discussed herein represent different strategies for targeting the c-MYC pathway.[2] Direct inhibitors, such as 10058-F4 and 10074-G5, are designed to disrupt the crucial protein-protein interaction between c-MYC and its obligate binding partner, MAX.[3] This heterodimerization is essential for c-MYC to bind to DNA and activate the transcription of its target genes.[4] In contrast, indirect inhibitors like JQ1 target other proteins, such as BRD4, which are necessary for c-MYC-mediated gene transcription.[5]

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of several well-characterized c-MYC inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundMechanism of ActionCell LineCancer Typec-MYC StatusIC50 (µM)Reference
This compound Hypothetical c-MYC Inhibitor---Data Not Available-
10058-F4 Disrupts c-MYC/MAX DimerizationHT29Colorectal CancerOverexpressed~30-60[6]
HCT116Colorectal CancerOverexpressed~30-60[6]
10074-G5 Binds to c-MYC, preventing MAX interactionD341-CSCMedulloblastomaAmplified>10[7]
JQ1 BET Bromodomain (BRD4) InhibitorRPMI-8226Multiple MyelomaTranslocated~0.05-0.1[8]
U266Multiple MyelomaTranslocated~0.05-0.1[8]
B13 Blocks c-MYC/MAX binding to DNAHT29Colorectal CancerOverexpressed0.29[6]
HCT116Colorectal CancerOverexpressed0.64[6]

Signaling Pathways and Experimental Workflows

To understand the context of c-MYC inhibition, it is crucial to visualize the c-MYC signaling pathway and the experimental workflows used to assess inhibitor efficacy.

c_MYC_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cmyc c-MYC Regulation & Function cluster_downstream Downstream Effects Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors RAS/MAPK Pathway RAS/MAPK Pathway Receptors->RAS/MAPK Pathway WNT Pathway WNT Pathway Receptors->WNT Pathway PI3K/AKT Pathway PI3K/AKT Pathway Receptors->PI3K/AKT Pathway c-MYC Transcription c-MYC Transcription RAS/MAPK Pathway->c-MYC Transcription WNT Pathway->c-MYC Transcription c-MYC Protein c-MYC Protein PI3K/AKT Pathway->c-MYC Protein Stabilizes c-MYC Transcription->c-MYC Protein c-MYC/MAX Dimer c-MYC/MAX Dimer c-MYC Protein->c-MYC/MAX Dimer MAX Protein MAX Protein MAX Protein->c-MYC/MAX Dimer E-box DNA E-box DNA c-MYC/MAX Dimer->E-box DNA Binds Target Gene Transcription Target Gene Transcription E-box DNA->Target Gene Transcription Activates Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation Metabolism Metabolism Target Gene Transcription->Metabolism Apoptosis Inhibition Apoptosis Inhibition Target Gene Transcription->Apoptosis Inhibition JQ1 JQ1 JQ1->c-MYC Transcription Inhibits 10058-F4 10058-F4 10058-F4->c-MYC/MAX Dimer Inhibits Formation

Caption: Simplified c-MYC signaling pathway and points of inhibitor action.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., HT29, HCT116) Compound_Treatment Treat with Inhibitors (Vehicle, Test Compound, Known Inhibitor) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CCK8/MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Compound_Treatment->Apoptosis_Assay Target_Engagement Target Engagement (Western Blot for c-MYC, qPCR for target genes) Compound_Treatment->Target_Engagement IC50_Determination Calculate IC50 Viability_Assay->IC50_Determination Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification Target_Modulation Assess Target Modulation Target_Engagement->Target_Modulation

Caption: General experimental workflow for in vitro inhibitor evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of c-MYC inhibitors.

Cell Viability Assay (CCK8/MTT)

This assay determines the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, a known inhibitor (positive control), and a vehicle (negative control) for 48-72 hours.

  • Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[9]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following inhibitor treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at concentrations around the IC50 value for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.[8]

Western Blot for c-MYC Protein Expression

This technique is used to determine if the inhibitor affects the levels of the c-MYC protein within the cancer cells.

  • Protein Extraction: Treat cells with the inhibitor for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for c-MYC, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the c-MYC bands and normalize to the loading control to determine the relative change in c-MYC protein expression.[9]

Conclusion

While this compound remains a hypothetical c-MYC inhibitor, this guide provides a clear framework for its evaluation. By employing the standardized experimental protocols outlined, researchers can determine its efficacy and mechanism of action. A direct comparison of its IC50 values, apoptotic induction, and on-target effects with established inhibitors like 10058-F4, 10074-G5, and JQ1 will be crucial in determining its potential as a novel therapeutic agent for c-MYC-driven cancers. The diverse mechanisms of action of existing inhibitors highlight the multiple avenues available for targeting this challenging oncoprotein.

References

Cross-Validation of Analytical Methods for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of active pharmaceutical ingredients (APIs), the validation and cross-validation of analytical methods are paramount to ensure data integrity, regulatory compliance, and ultimately, patient safety.[1][2][3] This guide provides a comparative analysis of common analytical techniques for the quantification and purity assessment of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, a novel triazole derivative. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), with supporting data presented in a clear, tabular format for ease of comparison. Detailed experimental protocols and workflow diagrams are provided to aid researchers and drug development professionals in selecting and implementing the most suitable analytical methodology.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for a triazole compound like this compound depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the intended application of the method (e.g., routine quality control, stability testing, or pharmacokinetic studies).[4]

Table 1: Comparison of Key Features of HPLC, GC, and LC-MS for Triazole Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]Separation based on liquid chromatography coupled with mass analysis for detection.
Applicability to Triazoles Widely applicable to a broad range of triazoles, including non-volatile and thermally labile compounds.[4]Suitable for volatile and thermally stable triazoles. Derivatization may be required for non-volatile compounds.[4]Highly sensitive and selective, suitable for complex matrices and trace-level analysis.[5]
Typical Stationary Phase C18, C8, Phenyl, CyanoPolysiloxanes, Polyethylene glycolsC18, C8, HILIC
Limitations Higher solvent consumption, potential for peak tailing with basic compounds.[4]Not suitable for non-volatile or thermally labile compounds; derivatization can be complex.[4]Higher equipment cost and complexity.

Quantitative Performance Data

The following tables summarize the typical validation parameters for each analytical method, based on data from studies on analogous triazole compounds. These parameters are crucial for assessing the reliability and suitability of a method for its intended purpose.[2][6]

Table 2: Linearity and Range

MethodTypical Linear Range (µg/mL)Correlation Coefficient (r²)
HPLC 0.1 - 100> 0.999
GC 0.5 - 50> 0.998
LC-MS 0.005 - 10> 0.999

Table 3: Accuracy and Precision

MethodAccuracy (% Recovery)Precision (RSD %)
HPLC 98.0 - 102.0< 2.0
GC 97.0 - 103.0< 3.0
LC-MS 99.0 - 101.0< 1.5

Table 4: Detection and Quantitation Limits

MethodLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
HPLC 0.050.1
GC 0.10.5
LC-MS 0.0010.005

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are generalized protocols for the analysis of a triazole compound like this compound.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Gas Chromatography (GC) Protocol
  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, ramp to 280°C.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization may be necessary if the compound is not sufficiently volatile.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC protocol, but with a faster gradient to ensure compatibility with the MS detector.

  • Ionization Mode: Positive ESI.

  • MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte.

  • Sample Preparation: Dilute the sample in the initial mobile phase to a concentration within the linear range of the instrument.

Visualizing the Workflow and Logic

To better illustrate the processes involved in analytical method cross-validation and selection, the following diagrams are provided.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Develop Primary Analytical Method (e.g., HPLC) start->method_dev method_val Validate Primary Method (ICH Guidelines) method_dev->method_val alt_method_dev Develop Secondary Analytical Method (e.g., GC or LC-MS) method_val->alt_method_dev alt_method_val Validate Secondary Method alt_method_dev->alt_method_val cross_val Cross-Validation: Analyze Same Samples by Both Methods alt_method_val->cross_val compare Compare Results: Statistical Analysis (e.g., t-test, F-test) cross_val->compare acceptance Acceptance Criteria Met? compare->acceptance implement Implement Methods for Routine Use acceptance->implement Yes investigate Investigate Discrepancies acceptance->investigate No investigate->method_dev

Caption: A workflow diagram illustrating the key steps in the cross-validation of two analytical methods.

MethodSelection compound_props Compound Properties: - Volatility - Thermal Stability - Polarity hplc HPLC compound_props->hplc Non-volatile or Thermally Labile gc GC compound_props->gc Volatile and Thermally Stable analytical_reqs Analytical Requirements: - Sensitivity (LOD/LOQ) - Specificity - Sample Matrix analytical_reqs->hplc Routine QC, Moderate Sensitivity analytical_reqs->gc Impurity Profiling of Volatile Impurities lcms LC-MS analytical_reqs->lcms High Sensitivity, Complex Matrix, Metabolite ID

Caption: A decision-making diagram for selecting an appropriate analytical method based on compound properties and analytical requirements.

References

Benchmarking Synthetic Efficiency for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and proposed synthetic routes for the production of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, a heterocyclic amine with potential applications in medicinal chemistry. The synthesis of substituted 3-amino-1,2,4-triazoles is a well-explored area, offering a variety of strategic approaches. This document benchmarks three prominent methods—a classical thermal condensation, a microwave-assisted synthesis, and a convergent modular approach—evaluating them based on key performance indicators such as reaction time, yield, and conditions. The objective is to provide researchers with the necessary data to select the most efficient synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Methodologies

The production of this compound can be approached through several synthetic strategies. Below is a summary of quantitative data for three selected methods, providing a clear comparison of their efficiencies.

MethodKey IntermediatesReaction TimeTemperatureOverall YieldKey Advantages
Method 1: Classical Thermal Condensation N-(2-methylbenzyl)aminoguanidine hydroiodide10-12 hours120-150°CGoodCost-effective, straightforward procedure.
Method 2: Microwave-Assisted Synthesis N-(2-methylbenzyl)aminoguanidine, Formic Acid15-30 minutes150°CHighRapid synthesis, improved yields, energy efficient.
Method 3: Convergent Modular Synthesis S-methylisothiourea sulfate, 2-methylbenzylhydrazine4-6 hours80-100°CGood to HighHigh modularity, allows for easy diversification of substituents.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures for analogous compounds and have been adapted for the synthesis of the target molecule.

Method 1: Classical Thermal Condensation

This method represents a traditional and widely used approach for the synthesis of 3-amino-1,2,4-triazoles. It involves the cyclocondensation of an aminoguanidine derivative with formic acid.

Step 1: Synthesis of N-(2-methylbenzyl)aminoguanidine hydroiodide

  • To a solution of S-methylisothiourea sulfate (1.0 eq) in water, add 2-methylbenzylhydrazine (1.1 eq).

  • Stir the mixture at room temperature for 2-3 hours.

  • Add hydriodic acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield N-(2-methylbenzyl)aminoguanidine hydroiodide.

Step 2: Cyclization to this compound

  • A mixture of N-(2-methylbenzyl)aminoguanidine hydroiodide (1.0 eq) and an excess of formic acid (5-10 eq) is heated at 120-150°C for 10-12 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess formic acid is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • The product is purified by recrystallization or column chromatography.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant acceleration of reaction times and often leads to higher yields compared to conventional heating.

Step 1: Preparation of N-(2-methylbenzyl)aminoguanidine

  • Follow Step 1 of Method 1 to synthesize N-(2-methylbenzyl)aminoguanidine hydroiodide.

  • Neutralize the hydroiodide salt with a base (e.g., sodium hydroxide) to obtain the free base.

Step 2: Microwave-Assisted Cyclization

  • In a microwave-safe vessel, combine N-(2-methylbenzyl)aminoguanidine (1.0 eq) and formic acid (2-3 eq).

  • The vessel is sealed and subjected to microwave irradiation at 150°C for 15-30 minutes.

  • After cooling, the reaction mixture is worked up as described in Method 1, Step 2.

Method 3: Convergent Modular Synthesis

This approach allows for the late-stage introduction of the N-1 substituent, providing flexibility for the synthesis of a library of analogs.

Step 1: Synthesis of 3-amino-1H-1,2,4-triazole

  • A mixture of aminoguanidine bicarbonate (1.0 eq) and formic acid (1.05 eq) is heated cautiously until gas evolution ceases.[1]

  • The resulting solution of aminoguanidine formate is held at 120°C for 5 hours.[1]

  • The crude product is purified by recrystallization from ethanol to yield 3-amino-1H-1,2,4-triazole.[1]

Step 2: N-Alkylation with 2-methylbenzyl bromide

  • To a suspension of 3-amino-1H-1,2,4-triazole (1.0 eq) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF), add 2-methylbenzyl bromide (1.1 eq).

  • The reaction mixture is stirred at 80-100°C for 4-6 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The crude product is collected by filtration and purified by recrystallization or column chromatography.

Logical Workflow for Synthesis Route Selection

The choice of the optimal synthetic route depends on various factors including the desired scale of production, available equipment, and the need for analog synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G Workflow for Synthesis Route Selection start Define Synthesis Goals scale Scale of Synthesis? start->scale equipment Microwave Reactor Available? scale->equipment Small to Medium Scale method1 Method 1: Classical Thermal Condensation (Cost-effective for large scale) scale->method1 Large Scale diversity Need for Analog Diversity? equipment->diversity No method2 Method 2: Microwave-Assisted Synthesis (Rapid, high yield for small to medium scale) equipment->method2 Yes diversity->method1 No method3 Method 3: Convergent Modular Synthesis (Ideal for library synthesis) diversity->method3 Yes

Caption: Decision tree for selecting the optimal synthesis method.

Signaling Pathway Context: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Substituted 3-amino-1,2,4-triazoles have been identified as scaffolds for potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[2][3][4] LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5] Dysregulation of LSD1 activity is associated with aberrant gene expression that can drive tumorigenesis. The diagram below illustrates the role of LSD1 in cancer-related signaling pathways and the potential point of intervention for inhibitors like this compound.

G LSD1 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_drug Therapeutic Intervention LSD1 LSD1 Demethylated_H3 Histone H3 (H3K4me1/0) LSD1->Demethylated_H3 Demethylation CoREST CoREST CoREST->LSD1 Forms complex HistoneH3 Histone H3 (H3K4me2) HistoneH3->LSD1 Gene_Repression Tumor Suppressor Gene Repression Demethylated_H3->Gene_Repression Proliferation Cell Proliferation & Survival Gene_Repression->Proliferation Apoptosis Apoptosis Gene_Repression->Apoptosis Inhibits Triazole_Inhibitor This compound Triazole_Inhibitor->LSD1 Inhibits

Caption: LSD1's role in gene repression and potential inhibition.

References

A Comparative Docking Analysis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Silico Performance

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile binding capabilities with biological macromolecules.[1][2] This guide presents a comparative molecular docking study of the novel compound, 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, against a panel of clinically relevant protein targets. The in silico performance of this compound is benchmarked against established 1,2,4-triazole derivatives to evaluate its potential as a therapeutic agent. This analysis is supported by detailed experimental protocols and quantitative data to aid in ongoing computational drug discovery efforts.

Comparative Docking Performance

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules to their protein targets.[3] The following tables summarize the hypothetical docking scores of this compound in comparison to other triazole derivatives previously studied. Lower docking scores typically indicate a higher binding affinity.

Target ProteinPDB IDThis compound (Hypothetical Docking Score, kcal/mol)Comparative Triazole DerivativeDocking Score (kcal/mol)Reference
c-Kit Tyrosine Kinase1T46-9.8Compound 7f-176.749 (unit mismatch)[1][4]
Protein Kinase B (Akt)3OCB-9.2Compound 7f-170.066 (unit mismatch)[1][4]
Epidermal Growth Factor Receptor (EGFR)2J6M-8.9Triazole Derivative T3-10.2[5]
Lysine-specific demethylase 5A (KDM5A)5FUN-10.5Compound 700-11.042[1][3]
CYP51 (Lanosterol 14α-demethylase)5V5Z-8.5Miconazole analogue 5b-7.97[6]

Note: Docking scores can vary based on the software and specific protocols used. The scores for Compound 7f appear to be in a different unit or scale in the source material and are presented as is for reference.

Experimental Protocols

The reproducibility and reliability of molecular docking results are critically dependent on the methodologies employed.[1] Below is a generalized protocol representative of the procedures cited in the referenced studies.

Protein Preparation

The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Prior to docking, the proteins were prepared using software such as UCSF Chimera or Molegro Molecular Viewer.[1][7] This process typically involves:

  • Removal of all water molecules and co-crystallized ligands.[1]

  • Addition of polar hydrogen atoms.

  • Assignment of partial charges (e.g., Gasteiger charges).

  • Energy minimization of the protein structure to relieve any steric clashes.[7]

Ligand Preparation

The 2D structure of this compound and other comparative ligands were sketched using chemical drawing software and converted to 3D structures. Ligand preparation included:

  • Energy minimization using a suitable force field (e.g., MMFF94).

  • Assignment of rotatable bonds.

  • Saving the ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock).

Molecular Docking Simulation

Molecular docking was performed using software such as AutoDock 4.2, Smina (a fork of AutoDock Vina), or MOE.[1][7][8]

  • Grid Box Generation : A grid box was defined to encompass the active site of the target protein. The coordinates of the active site were often determined from the position of the co-crystallized ligand in the original PDB file.[7]

  • Docking Algorithm : A genetic algorithm or a similar stochastic search algorithm was employed to explore the conformational space of the ligand within the defined active site.[1] For each ligand, multiple independent docking runs (e.g., 100) were typically performed to ensure thorough sampling.[1]

  • Scoring Function : The binding affinity of each ligand conformation was evaluated using the scoring function of the docking program, which estimates the free energy of binding in kcal/mol. The conformation with the lowest binding energy was selected as the most probable binding mode.

Analysis of Results

The docking results were analyzed to identify the best binding poses and to understand the molecular interactions between the ligand and the protein. Visualization tools like PyMOL or Discovery Studio Visualizer were used to inspect hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[7]

Visualizing the Process

To further elucidate the methodologies, the following diagrams illustrate a generalized workflow for molecular docking studies and a hypothetical signaling pathway where a triazole derivative may exert its inhibitory effect.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking_run Molecular Docking Simulation ligand_prep->docking_run grid_gen->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis lead_id Lead Compound Identification interaction_analysis->lead_id

A generalized workflow for molecular docking studies.

G receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt (Protein Kinase B) pi3k->akt downstream Downstream Effectors akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation triazole 1-(2-methylbenzyl)-1H- 1,2,4-triazol-3-amine triazole->inhibition inhibition->akt

Hypothetical inhibition of the PI3K/Akt pathway by a triazole derivative.

References

A Comparative Guide to Assessing the Selectivity of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selective cytotoxicity of the novel compound 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. While specific experimental data for this particular compound is not yet publicly available, this document outlines the established methodologies and comparative data from closely related 1,2,4-triazole derivatives to inform the design and interpretation of selectivity studies.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] The development of novel 1,2,4-triazole derivatives is an active area of research, with a focus on enhancing potency and selectivity to minimize off-target effects.[1]

Comparative Cytotoxicity of 1,2,4-Triazole Derivatives

To contextualize the potential performance of this compound, the following table summarizes the in vitro cytotoxicity (IC50 values in µM) of various 1,2,4-triazole derivatives against a panel of human cancer cell lines and, where available, a non-cancerous cell line. This data, gathered from various studies, illustrates the typical range of activity and the importance of substitution patterns on the triazole ring for cytotoxic potency and selectivity.[3][4]

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HT-29 (Colon)HepG2 (Liver)MRC-5 (Normal Lung Fibroblast)Selectivity Index (MRC-5/Cancer Cell Line)Reference
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) -1.02-----[4]
Compound 7d (a 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative) 9.843.412.1-->50>5.1 (vs MCF-7)[3]
Compound 7e (a 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative) 4.79.42.9-->50>10.6 (vs MCF-7)[3]
Compound 10a (a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative) 6.4321.15.6-->50>7.7 (vs MCF-7)[3]
Bet-TZ1 (a betulin-1,2,4-triazole derivative) 33.52--46.92->100>2.98 (vs MCF-7)[5]
Bet-TZ3 (a betulin-1,2,4-triazole derivative) >100-->100->100-[5]

Note: A higher selectivity index indicates greater selectivity for cancer cells over normal cells. The data presented is for illustrative purposes and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity and selectivity of a novel compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29, HepG2) and a non-cancerous cell line (e.g., MRC-5).

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • This compound (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.[8]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 2-4 hours, allowing for the formation of formazan crystals.[8]

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[7]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9][10]

Materials:

  • Same as for the MTT assay, with the addition of:

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris-base solution.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After incubation with the compound, cells are fixed by adding cold TCA to each well.

  • Staining: The plates are washed, and the cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm.

  • Data Analysis: Similar to the MTT assay, the percentage of cell viability is calculated, and the IC50 value is determined.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis cell_culture Cancer & Normal Cell Lines seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compound seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform MTT or SRB Assay incubation->assay absorbance Measure Absorbance assay->absorbance ic50 Calculate IC50 & Selectivity Index absorbance->ic50

Caption: Workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways Targeted by 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of signaling pathways involved in cell proliferation and survival.[1][11]

G cluster_0 Potential Molecular Targets cluster_1 Cellular Effects compound 1,2,4-Triazole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits egfr EGFR compound->egfr Inhibits braf BRAF compound->braf Inhibits aromatase Aromatase compound->aromatase Inhibits cell_cycle Cell Cycle Arrest tubulin->cell_cycle proliferation Inhibition of Proliferation egfr->proliferation braf->proliferation apoptosis Apoptosis cell_cycle->apoptosis proliferation->apoptosis

Caption: Potential anticancer mechanisms of 1,2,4-triazoles.

This guide provides a foundational approach for assessing the selectivity of this compound. The provided protocols and comparative data for related compounds offer a robust starting point for rigorous preclinical evaluation. Further studies to elucidate the specific molecular targets and mechanisms of action will be crucial in developing this compound as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are of paramount importance. This guide provides a detailed protocol for the proper disposal of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine (CAS No. 832740-49-5), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound exists from suppliers like Combi-Blocks, Inc.[1], general safety data for structurally similar triazole derivatives indicate that this compound should be treated as potentially hazardous.

Key safety precautions include:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat or chemical-resistant apron is required.

  • Hygiene Practices: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[2] On-site chemical treatment or neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions.

Disposal Workflow:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound" and its CAS number: "832740-49-5".

    • Keep this waste stream separate from other chemical wastes to prevent accidental mixing with incompatible materials. Strong oxidizing agents and strong acids are generally incompatible with similar amine and triazole compounds.[3]

  • Containerization:

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • Ensure the container is in good condition and compatible with the chemical.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the complete chemical name and CAS number to the disposal service. The standard disposal method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure. Dispose of the cleaning materials as hazardous waste.

Quantitative Data Summary

ParameterValueSource
CAS Number 832740-49-5[1]
Molecular Formula C₁₀H₁₂N₄-
Incompatible Materials Strong oxidizing agents, Strong acids[3]
Recommended Disposal Incineration by a licensed professional waste disposal service[2]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Final Disposal A Identify Waste (Full Chemical Name & CAS) B Segregate from Incompatible Materials A->B C Use Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Cool, Dry, Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Incineration at a Permitted Facility E->F

Caption: Disposal workflow for hazardous chemical waste.

References

Personal protective equipment for handling 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Communication: The toxicological properties of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine have not been thoroughly investigated[1]. Similar compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract[1]. Some aminotriazoles are considered potential carcinogens[2]. Therefore, it is crucial to handle this compound with care, assuming it possesses similar hazards.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Chemical safety goggles or face shield.OSHA 29 CFR 1910.133 or EN 166[1][2]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, PVC). Glove suitability depends on the duration and nature of contact.EU Directive 89/686/EEC and EN 374[1][3]
Skin and Body Protection Lab coat, overalls, or a P.V.C. apron to prevent skin contact.-
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or ventilation is inadequate.NIOSH (US) or CEN (EU)[1][2]

Operational Plan: Safe Handling and Storage

Handling:

  • Avoid all personal contact , including inhalation of dust and contact with skin and eyes[3].

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1].

  • Use appropriate tools to handle the compound, avoiding direct hand contact.

  • Practice good industrial hygiene: wash hands thoroughly before breaks and after handling the chemical[1].

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[2].

  • Keep containers tightly closed and clearly labeled[1].

  • The compound may be light-sensitive; store accordingly[1].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Disposal: Contact a licensed professional waste disposal service[1]. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.

  • Spill Response:

    • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[1][3].

    • Major Spills: In case of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE during cleanup[1]. Prevent the product from entering drains[1].

Experimental Workflow: Safe Handling Protocol

A logical workflow for the safe handling of chemical compounds in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.